2-Methyl-3-phenylpyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-phenylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRHHXGQGRJTFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29444-53-9 | |
| Record name | 2-Methyl-3-phenylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029444539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-methyl-3-phenylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-3-PHENYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6H5DV726B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of 2-Methyl-3-phenylpyrazine
Introduction: The Significance of the Pyrazine Scaffold in Modern Chemistry
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, represents a cornerstone in the field of medicinal chemistry and material science.[1][2] Its unique electronic properties, arising from the interplay of the aromatic system and the electron-withdrawing nature of the nitrogen atoms, confer upon its derivatives a remarkable versatility.[2] Pyrazine-based compounds are integral to a wide array of applications, from flavor and fragrance agents to clinically approved pharmaceuticals such as the anti-cancer drug Bortezomib and the sedative Eszopiclone.[3] This diverse functionality underscores the importance of understanding the fundamental properties of specific pyrazine derivatives.
This technical guide focuses on 2-Methyl-3-phenylpyrazine, a molecule that combines the pyrazine core with methyl and phenyl substituents. This substitution pattern is of particular interest as it allows for a nuanced exploration of steric and electronic effects on the pyrazine ring system. For researchers, scientists, and drug development professionals, a thorough grasp of this compound's core characteristics is paramount for its effective application and for the rational design of novel derivatives with tailored properties.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of a molecule are the bedrock upon which its potential applications are built. For this compound, these properties dictate its behavior in various chemical environments, its suitability for specific analytical techniques, and its potential interactions within biological systems.
Core Molecular and Physical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These values, compiled from authoritative chemical databases, provide a quantitative snapshot of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | PubChem[4] |
| Molecular Weight | 170.21 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 29444-53-9 | PubChem[4] |
| Canonical SMILES | CC1=NC=CN=C1C2=CC=CC=C2 | PubChem[4] |
| InChI | InChI=1S/C11H10N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-8H,1H3 | PubChem[4] |
Structural Representation
The two-dimensional structure of this compound is fundamental to understanding its chemistry.
Caption: 2D structure of this compound.
Synthesis of this compound: A Mechanistic Approach
The synthesis of substituted pyrazines is a well-established area of organic chemistry. One of the most direct and reliable methods involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This approach provides a high degree of control over the final substitution pattern.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals the key building blocks for its synthesis. The pyrazine ring can be disconnected across the C-N bonds, leading back to a substituted 1,2-diamine and a 1,2-dicarbonyl compound.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol
The following protocol outlines a robust method for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Reaction Scheme:
1-phenyl-1,2-propanedione + 1,2-diaminopropane → this compound + 2 H₂O
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-1,2-propanedione (1.0 eq) in a suitable solvent such as ethanol or methanol. The choice of a protic solvent is crucial as it facilitates the proton transfer steps in the condensation mechanism.
-
Addition of Diamine: To the stirred solution, add 1,2-diaminopropane (1.05 eq) dropwise at room temperature. A slight excess of the diamine is used to ensure the complete consumption of the more valuable dicarbonyl compound. The dropwise addition helps to control any potential exothermicity of the initial reaction.
-
Condensation and Cyclization: After the addition is complete, heat the reaction mixture to reflux. The elevated temperature provides the necessary activation energy for the dehydration and subsequent cyclization to form the dihydropyrazine intermediate.
-
Oxidation: The dihydropyrazine intermediate is then oxidized to the aromatic pyrazine. This can be achieved in situ by bubbling air or oxygen through the refluxing solution, or by the addition of a mild oxidizing agent such as manganese dioxide (MnO₂) after the initial condensation. The choice of oxidation method is critical; aerial oxidation is "greener" but may require longer reaction times, while chemical oxidants offer faster conversion but necessitate an additional purification step.
-
Workup and Purification: Upon completion of the reaction (monitored by Thin Layer Chromatography), cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent system should be optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
Aromatic Protons (Phenyl Ring): A multiplet in the range of δ 7.4-7.6 ppm, integrating to 5 protons.[5]
-
Aromatic Protons (Pyrazine Ring): Two doublets in the range of δ 8.3-8.5 ppm, each integrating to 1 proton.[5] The coupling between these protons would be a small meta-coupling.
-
Methyl Protons: A singlet at approximately δ 2.5 ppm, integrating to 3 protons.[5]
-
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.
-
Aromatic Carbons (Phenyl Ring): Multiple signals are expected in the δ 128-139 ppm region.[5]
-
Aromatic Carbons (Pyrazine Ring): Signals for the substituted carbons would appear further downfield, likely in the δ 140-155 ppm range.[5]
-
Methyl Carbon: A signal in the aliphatic region, around δ 23 ppm.[5]
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 3050-3100 | C-H stretch (aromatic) | Confirms the presence of the aromatic rings. |
| 2900-3000 | C-H stretch (aliphatic) | Indicates the methyl group. |
| 1550-1600 | C=C and C=N stretch | Characteristic of the aromatic pyrazine ring. |
| 1450-1500 | C=C stretch | Aromatic ring stretching vibrations. |
| 700-800 | C-H bend (out-of-plane) | Provides information on the substitution pattern of the phenyl ring. |
This is a predicted interpretation based on typical functional group frequencies.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 170, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the methyl group (M-15) and potentially fragmentation of the phenyl ring.
Applications in Research and Drug Development
The pyrazine core is a privileged scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[7] Derivatives of pyrazine have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties.[1][2][8]
The presence of the methyl and phenyl groups in this compound offers several avenues for further functionalization. The methyl group can be a site for further reactions, while the phenyl ring can be substituted to modulate the electronic and steric properties of the molecule. This makes this compound a valuable starting material or fragment for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Potential applications of this compound.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a molecule of significant interest due to its embodiment of the versatile pyrazine scaffold. This guide has provided a comprehensive overview of its fundamental properties, from its physicochemical characteristics and synthesis to its spectroscopic signature and potential applications. For researchers in drug discovery and related fields, a deep understanding of such fundamental building blocks is crucial for the design and development of next-generation therapeutics and functional materials. The insights provided herein are intended to serve as a valuable resource for those working with and exploring the potential of substituted pyrazines.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12568828, this compound. Retrieved from [Link].
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The Good Scents Company (n.d.). 2-methyl-3-(methyl thio) pyrazine. Retrieved from [Link].
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Li, T., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7079. [Link].
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Kavala, V., et al. (2013). Greener approach toward one pot route to pyrazine synthesis. Cogent Chemistry, 1(1), 1-10. [Link].
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Gao, H.-Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7079. [Link].
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ResearchGate (n.d.). (R)-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2- carboxamido)-propanamido)butylboronic acid. Retrieved from [Link].
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 85224, 2-Methyl-3-propylpyrazine. Retrieved from [Link].
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ResearchGate (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link].
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MDPI (n.d.). 2-Diphenylphosphinomethyl-3-methylpyrazine. Retrieved from [Link].
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FooDB (n.d.). Showing Compound 2-Methyl-3-(2-methylpropyl)pyrazine (FDB015028). Retrieved from [Link].
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The Good Scents Company (n.d.). 2-methyl-3-propyl pyrazine. Retrieved from [Link].
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Heravi, M. M., et al. (2018). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 23(5), 1112. [Link].
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ACS Publications (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(9), 4411-4424. [Link].
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An In-depth Technical Guide to 2-Methyl-3-phenylpyrazine: Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Foreword
Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are of significant interest across various scientific disciplines, from flavor chemistry to materials science and pharmacology. Their diverse sensory properties and biological activities have made them a focal point of extensive research. This technical guide delves into the specifics of a unique member of this family: 2-Methyl-3-phenylpyrazine. While less ubiquitous than its alkyl- or methoxy-substituted counterparts, this aryl-alkyl pyrazine presents a fascinating case study in synthesis, potential natural occurrence, and analytical characterization. This document serves as a comprehensive resource, consolidating current knowledge and providing a structured understanding of this intriguing molecule.
Introduction to this compound
This compound, with the chemical formula C₁₁H₁₀N₂ and CAS number 29444-53-9, is an aromatic compound characterized by a pyrazine ring substituted with a methyl group at the 2-position and a phenyl group at the 3-position.[1] The presence of both alkyl and aryl substituents on the pyrazine core suggests a unique combination of chemical properties and potential sensory characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | PubChem[1] |
| Molecular Weight | 170.21 g/mol | PubChem[1] |
| CAS Number | 29444-53-9 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CC1=NC=CN=C1C2=CC=CC=C2 | PubChem[1] |
| InChIKey | WNRHHXGQGRJTFX-UHFFFAOYSA-N | PubChem[1] |
The pyrazine ring itself is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. This structure imparts a degree of basicity and influences the molecule's reactivity and intermolecular interactions. The phenyl group, a bulky aromatic substituent, is expected to significantly impact the molecule's volatility, solubility, and receptor-binding capabilities compared to smaller alkyl-substituted pyrazines.
Discovery and Synthesis
The definitive first synthesis of this compound is not prominently documented in readily available historical literature. However, its synthesis falls within the broader and well-established methodologies for creating substituted pyrazines. One of the most common and versatile methods for synthesizing asymmetrically substituted pyrazines is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.
A documented synthesis of this compound involves a greener, one-pot approach, providing valuable spectral data for its characterization. This method highlights the ongoing efforts to develop more efficient and environmentally friendly synthetic routes to this class of compounds.
General Synthetic Pathways to Substituted Pyrazines
The synthesis of the pyrazine ring is a cornerstone of heterocyclic chemistry. Several classical and modern methods are employed, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.
-
Condensation of 1,2-Diketones with 1,2-Diamines: This is a foundational method for pyrazine synthesis. The reaction of an α-dicarbonyl compound with a 1,2-diamine leads to the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. For this compound, this would conceptually involve the reaction of 1-phenyl-1,2-propanedione with ethylenediamine.
-
From α-Amino Ketones: The self-condensation of α-amino ketones can produce symmetrically substituted pyrazines. While not directly applicable to the synthesis of the asymmetrically substituted this compound, variations of this method using two different α-amino ketones can be employed, though they often lead to mixtures of products.
-
Modern Synthetic Approaches: More recent synthetic strategies offer greater control and versatility. These include methods starting from N-allyl malonamides, which can be converted to highly substituted pyrazines. Other approaches involve the functionalization of pre-existing pyrazine rings through lithiation and subsequent reaction with electrophiles.
A Plausible Synthetic Protocol for this compound
Based on established pyrazine synthesis methodologies, a plausible laboratory-scale synthesis of this compound is outlined below. This protocol is illustrative and would require optimization for specific laboratory conditions.
Reaction: Condensation of 1-phenyl-1,2-propanedione with ethylenediamine followed by oxidation.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenyl-1,2-propanedione (1 equivalent) dissolved in a suitable solvent such as ethanol or acetic acid.
-
Addition of Diamine: Slowly add ethylenediamine (1 equivalent) to the stirred solution. The reaction is often exothermic and may require cooling.
-
Condensation: Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours) to ensure the formation of the dihydropyrazine intermediate.
-
Oxidation: After cooling, introduce an oxidizing agent to the reaction mixture. Common oxidizing agents for this step include air (bubbled through the solution), manganese dioxide (MnO₂), or copper(II) salts. The choice of oxidant and reaction conditions will influence the yield and purity of the final product.
-
Work-up and Purification: Upon completion of the oxidation, the reaction mixture is worked up by removing the solvent under reduced pressure. The crude product can then be purified using techniques such as column chromatography on silica gel or distillation under reduced pressure to yield pure this compound.
dot
Caption: A generalized workflow for the synthesis of this compound.
Natural Occurrence
While many alkyl- and methoxy-pyrazines are well-documented as naturally occurring flavor compounds in a vast array of cooked and raw foods, the natural occurrence of this compound is not well-established. Extensive searches of food flavor databases and scientific literature do not currently indicate its presence in common food items.
Pyrazines in food are primarily formed through two main pathways:
-
The Maillard Reaction: This complex series of chemical reactions between amino acids and reducing sugars at elevated temperatures is a major source of pyrazines in cooked, roasted, and toasted foods.[2] The specific amino acid and sugar precursors, as well as the reaction conditions (temperature, pH, water activity), determine the types and concentrations of pyrazines formed. The formation of a phenyl-substituted pyrazine would necessitate the involvement of phenylalanine as the amino acid precursor.
-
Biosynthesis by Microorganisms: Certain bacteria and fungi are capable of producing pyrazines as secondary metabolites. These biosynthetic pathways are of growing interest for the "natural" production of flavor compounds.
The lack of evidence for the natural occurrence of this compound in food could be due to several factors:
-
It may be a truly rare compound in nature. The specific precursors and conditions required for its formation may not be commonly met in food systems.
-
It may be present at concentrations below the detection limits of standard analytical methods. The analysis of trace volatile compounds in complex food matrices is challenging.
-
It may have been overlooked in previous studies. Analytical efforts often focus on the more abundant and well-known flavor compounds.
Further research, employing highly sensitive analytical techniques such as comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS), may be necessary to definitively determine the presence or absence of this compound in natural sources, particularly in foods where phenylalanine is abundant and subjected to thermal processing.
Analytical Characterization
The unambiguous identification and quantification of this compound in any matrix rely on modern analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile organic compounds like pyrazines.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both chromatographic separation and mass spectral information, which together allow for the confident identification of individual compounds in a mixture.
-
Gas Chromatography (GC): The retention time of this compound on a given GC column under specific temperature programming is a key identifying characteristic. Due to its higher molecular weight and phenyl group, it would be expected to have a longer retention time compared to smaller alkylpyrazines.
-
Mass Spectrometry (MS): The mass spectrum of this compound, obtained through electron ionization (EI), will show a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 170 would be expected, along with fragment ions resulting from the loss of methyl and phenyl groups, and cleavage of the pyrazine ring. A published GC-MS spectrum is available for reference in public databases such as PubChem.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
-
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the methyl protons, the protons on the pyrazine ring, and the protons of the phenyl group. The chemical shifts and coupling patterns of these signals are diagnostic for the specific arrangement of the substituents.
-
¹³C NMR: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule.[1] The spectrum of this compound would exhibit characteristic signals for the methyl carbon, the carbons of the pyrazine ring (some of which would be quaternary), and the carbons of the phenyl group.
dot
Caption: A typical analytical workflow for the identification and characterization of this compound.
Sensory Properties and Potential Applications
Direct sensory data for this compound is not widely published. However, based on the sensory profiles of related pyrazine compounds, some educated inferences can be made. Pyrazines are renowned for their nutty, roasted, toasted, and earthy aromas. The presence of a methyl group often contributes to these characteristics. The phenyl group, being a larger aromatic moiety, could potentially introduce more complex, perhaps slightly floral, spicy, or even bitter notes, while also decreasing the overall volatility of the compound.
Given its structure, this compound could have potential applications in:
-
Flavor and Fragrance Industry: As a novel aroma chemical, it could be used to impart unique nutty, roasted, or perhaps even cocoa-like notes to food products and fragrances. Its lower volatility might make it suitable for applications requiring longer-lasting aroma profiles.
-
Pharmaceutical and Agrochemical Research: The pyrazine scaffold is a common feature in many biologically active molecules. The unique substitution pattern of this compound makes it an interesting candidate for synthesis and screening in drug discovery and agrochemical development programs.
Further research, including sensory panel evaluations and Gas Chromatography-Olfactometry (GC-O), would be necessary to fully elucidate the sensory profile of this compound and explore its potential applications in the flavor and fragrance industry.
Future Outlook
The study of this compound is an area ripe for further exploration. Key research directions include:
-
Definitive First Synthesis: A thorough review of historical chemical literature may uncover the original synthesis of this compound, providing valuable context to its discovery.
-
Exploration of Natural Occurrence: Targeted analytical studies of various natural matrices, particularly those rich in phenylalanine and subjected to thermal or microbial processing, could lead to the first identification of this compound in nature.
-
Comprehensive Sensory Evaluation: Detailed sensory analysis is crucial to understanding the flavor and aroma profile of this compound and its potential for commercial application.
-
Investigation of Biological Activity: Screening this compound for various biological activities could reveal novel applications in the pharmaceutical or agrochemical sectors.
Conclusion
This compound represents an intriguing, yet underexplored, member of the pyrazine family. While its synthesis is achievable through established chemical methods, its natural occurrence remains to be confirmed. The unique combination of an alkyl and an aryl substituent on the pyrazine ring suggests a complex and potentially valuable sensory profile. This technical guide provides a foundational understanding of this compound, highlighting the current state of knowledge and identifying key areas for future research. As analytical techniques become more sensitive and synthetic methodologies more sophisticated, the secrets of this compound and other rare pyrazines will undoubtedly be further unveiled, opening new avenues for scientific discovery and technological innovation.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12568828, this compound. [Link]
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Luo, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Molecules, 26(3), 699. [Link]
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Zou, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(1), 133. [Link]
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A Technical Guide to the Biological Activity Screening of 2-Methyl-3-phenylpyrazine
Abstract
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry due to the prevalence of its derivatives in bioactive natural products and clinically approved drugs.[1][2][3] The pyrazine core is associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5][6] This guide focuses on a specific derivative, 2-Methyl-3-phenylpyrazine (CAS: 29444-53-9, Molecular Formula: C₁₁H₁₀N₂)[7][8][9], outlining a strategic, multi-tiered approach for the comprehensive screening of its potential biological activities. This document provides not just protocols, but the underlying scientific rationale for experimental design, data interpretation, and the implementation of self-validating systems to ensure robust and reliable findings.
The Strategic Rationale: A Tiered Screening Cascade
In early-stage drug discovery, it is inefficient to conduct complex, resource-intensive mechanistic studies on a compound of unknown potential. A tiered or cascaded screening approach is therefore optimal. This strategy begins with broad, high-throughput primary assays to identify potential "hits" across several therapeutic areas. Positive results from this initial screen then justify progression to more specific secondary and mechanistic assays to elucidate the mode of action.
This guide proposes a screening cascade for this compound designed to efficiently probe its potential as an anticancer, antimicrobial, antioxidant, and anti-inflammatory agent.
Caption: Tiered workflow for screening this compound.
Tier 1: Primary Biological Screening
The objective of Tier 1 is to cast a wide net, using cost-effective and rapid assays to determine if this compound exhibits any significant biological activity in key therapeutic areas.
Anticancer Activity: Cytotoxicity Screening
Rationale: Pyrazine derivatives have been reported to possess antitumor properties.[1][6] A primary cytotoxicity screen against a panel of human cancer cell lines is a fundamental first step. The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] Live cells with active mitochondria contain dehydrogenase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[10]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Plate human cancer cells (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Add 100 µL of the diluted compound to the respective wells.
-
Controls:
-
Negative Control: Wells treated with DMSO vehicle at the highest concentration used for the test compound.
-
Positive Control: Wells treated with a standard anticancer drug (e.g., Doxorubicin) at a known effective concentration range.
-
Blank: Wells containing medium but no cells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the negative control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation:
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | Experimental Value | 0.85 |
| A549 (Lung Cancer) | Experimental Value | 1.20 |
| HCT116 (Colon Cancer) | Experimental Value | 0.55 |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Rationale: The rise of antimicrobial resistance necessitates the search for new chemical scaffolds with antibacterial or antifungal properties.[11] Pyrazine derivatives have shown promise in this area. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13]
Experimental Protocol: Broth Microdilution MIC Assay
-
Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) to a final concentration of 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth).
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound (dissolved in a suitable solvent like DMSO, ensuring the final concentration does not inhibit bacterial growth) in the broth.
-
Inoculation: Add the bacterial inoculum to each well.
-
Controls:
-
Negative Control: Wells with broth and inoculum only (growth control).
-
Positive Control: Wells with a standard antibiotic (e.g., Ampicillin, Tetracycline) and inoculum.
-
Sterility Control: Wells with broth only (no inoculum).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: Determine the MIC by visual inspection for the lowest concentration at which no turbidity (bacterial growth) is observed.[12]
Data Presentation:
| Microbial Strain | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) |
|---|---|---|
| S. aureus (ATCC 29213) | Experimental Value | 0.25 |
| E. coli (ATCC 25922) | Experimental Value | 4.0 |
Antioxidant Activity: DPPH Radical Scavenging Assay
Rationale: Oxidative stress is implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple method to evaluate the radical scavenging ability of a compound.[14][15] The stable DPPH radical has a deep purple color, which is reduced to a yellow-colored non-radical form in the presence of an antioxidant.[15]
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol) to 100 µL of the DPPH solution.
-
Controls:
-
Negative Control: Methanol mixed with the DPPH solution.
-
Positive Control: A known antioxidant like Ascorbic Acid or Trolox at various concentrations.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Data Presentation:
| Compound | DPPH Scavenging IC₅₀ (µM) |
|---|---|
| This compound | Experimental Value |
| Ascorbic Acid (Control) | 25.5 |
Tier 2: Secondary & Mechanistic Screening
If this compound demonstrates promising activity (is a "hit") in any of the primary screens, it graduates to Tier 2 for validation and initial mechanistic studies. A particularly relevant pathway to investigate for pyrazine derivatives is inflammation.[6]
Rationale: The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[16] Dual inhibition of COX and LOX is a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs.[17] Given the reported anti-inflammatory activity of pyrazines, screening against these enzymes is a logical next step.[1]
Caption: The Arachidonic Acid inflammatory cascade.
Anti-inflammatory Activity: COX/LOX Enzyme Inhibition
Experimental Protocol: In Vitro Enzyme Inhibition Assays These assays are typically performed using commercially available screening kits that contain the purified human recombinant enzymes and necessary reagents.[18][19]
-
Assay Principle: The assays measure the peroxidase activity of COX or the lipoxygenase activity of 5-LOX. The inhibition of this activity by the test compound is measured, often via a colorimetric or fluorescent readout.[16][18]
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Reaction Setup: In a 96-well plate, incubate the respective enzyme (COX-1, COX-2, or 5-LOX) with various concentrations of the test compound.
-
Controls:
-
Negative Control: Enzyme with vehicle (DMSO).
-
Positive Controls:
-
For COX-1/COX-2: A non-selective NSAID (e.g., Ibuprofen) and a COX-2 selective inhibitor (e.g., Celecoxib).
-
For 5-LOX: A known 5-LOX inhibitor (e.g., Zileuton).[18]
-
-
-
Initiation & Incubation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid). Incubate according to the kit manufacturer's instructions.
-
Data Acquisition: Measure the output (fluorescence or absorbance) using a microplate reader.
-
Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values for each enzyme.
Data Presentation:
| Enzyme | This compound IC₅₀ (µM) | Celecoxib IC₅₀ (µM) | Zileuton IC₅₀ (µM) |
|---|---|---|---|
| COX-1 | Experimental Value | 2.5 | N/A |
| COX-2 | Experimental Value | 0.08 | N/A |
| 5-LOX | Experimental Value | N/A | 0.69 |
Interpretation: The relative IC₅₀ values for COX-1 and COX-2 will determine the compound's selectivity. A lower IC₅₀ for COX-2 compared to COX-1 is generally desirable for reducing gastrointestinal side effects. Activity against 5-LOX would indicate a dual inhibitor profile.[17]
Conclusion and Future Directions
This guide presents a structured, logical, and scientifically grounded framework for the initial biological evaluation of this compound. By employing a tiered screening cascade, researchers can efficiently identify and validate potential therapeutic activities. Positive findings from this screening protocol would form a robust data package to justify more advanced preclinical studies, including mechanism of action deconvolution, in vivo efficacy studies in animal models, and initial ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling. The versatility of the pyrazine scaffold suggests that this compound holds considerable potential, warranting the systematic investigation outlined herein.
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Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [4]
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Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [5]
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Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [2]
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Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Potential Therapeutic Applications of 2-Methyl-3-phenylpyrazine
Disclaimer: Direct biological activity data for the specific compound this compound is limited in the public domain. This guide provides a predictive analysis based on the known biological activities of structurally related pyrazine derivatives. The potential applications and methodologies described herein are for informational and research guidance purposes and necessitate experimental validation.
Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, is a cornerstone scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.[2] The pyrazine nucleus is a key component in several clinically approved drugs, underscoring its therapeutic relevance.[2] This guide will explore the hypothesized therapeutic potential of a specific derivative, this compound, by drawing parallels with structurally analogous compounds and outlining a roadmap for its investigation.
Chemical Profile of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | [3] |
| Molecular Weight | 170.21 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 29444-53-9 | [3] |
Synthesis of this compound
A straightforward and efficient method for the synthesis of this compound involves the direct condensation of a 1,2-diketone with a 1,2-diamine.[4]
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from a general method for pyrazine synthesis.[4]
Materials:
-
1-phenyl-1,2-propanedione
-
Ethylenediamine
-
Aqueous Methanol
-
Potassium tert-butoxide (t-BuOK)
-
Silica gel for chromatography
-
Petroleum ether and ethyl acetate
Procedure:
-
In a 50 ml round-bottom flask, dissolve 2 mmol of 1-phenyl-1,2-propanedione in 3 ml of aqueous methanol. Stir until the solution is homogeneous.
-
To this solution, add 2 mmol of ethylenediamine and a catalytic amount of t-BuOK (10 mg or 0.08 mmol).
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the methanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent to obtain this compound.
Potential Therapeutic Application 1: Anticancer Activity
Numerous pyrazine derivatives have demonstrated significant anticancer properties.[5][6] The incorporation of the pyrazine moiety is a common strategy in the design of novel kinase inhibitors and cytotoxic agents.[7][8]
Hypothesized Mechanism of Action
Based on related compounds, this compound could potentially exert anticancer effects through several mechanisms, including:
-
Induction of Apoptosis: Many pyrazine derivatives have been shown to trigger programmed cell death in cancer cells.[6]
-
Cell Cycle Arrest: The compound might interfere with the cell cycle progression of cancer cells, leading to a halt in proliferation.
-
Kinase Inhibition: The pyrazine scaffold is present in numerous small molecule kinase inhibitors, suggesting a potential to target signaling pathways crucial for cancer cell growth and survival.[7]
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for evaluating the anticancer potential of this compound.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[6][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
96-well plates
-
ELISA microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, and 100 µM) and a vehicle control (DMSO) for 48 hours.[6]
-
After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC50).
Potential Therapeutic Application 2: Anti-inflammatory Activity
Pyrazine derivatives are recognized for their anti-inflammatory properties, with some acting on key inflammatory pathways.[10][11]
Hypothesized Mechanism of Action
The anti-inflammatory effects of this compound could be mediated by:
-
Inhibition of Pro-inflammatory Cytokines: The compound may suppress the production of cytokines such as TNF-α and interleukins.[12]
-
Modulation of Inflammatory Enzymes: Inhibition of enzymes like cyclooxygenases (COX) could be a potential mechanism.[13]
Experimental Workflow for Anti-inflammatory Evaluation
Caption: Workflow for assessing the anti-inflammatory potential of this compound.
Protocol: In Vivo Carrageenan-Induced Paw Edema
This is a classic model for evaluating the acute anti-inflammatory activity of a compound.[12][14]
Materials:
-
Wistar rats
-
This compound
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Reference drug (e.g., Diclofenac)
Procedure:
-
Acclimatize the rats and fast them overnight before the experiment.
-
Administer this compound at different doses (e.g., 10, 20, 40 mg/kg) intraperitoneally. A control group receives the vehicle, and a positive control group receives Diclofenac.[12]
-
After a set time (e.g., 1 hour), inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Potential Therapeutic Application 3: Neuroprotective Effects
Certain pyrazine derivatives, such as tetramethylpyrazine, have shown promise in protecting neuronal cells from damage, suggesting a potential role in neurodegenerative diseases.[2][15]
Hypothesized Mechanism of Action
The neuroprotective properties of this compound could stem from:
-
Antioxidant Activity: The compound might scavenge reactive oxygen species (ROS) and reduce oxidative stress in neuronal cells.
-
Modulation of Neuroinflammatory Pathways: By reducing inflammation in the central nervous system, it could protect neurons from damage.
-
Inhibition of Apoptotic Pathways in Neurons: The compound may prevent the activation of cell death pathways in neurons exposed to toxins or stress.
Experimental Workflow for Neuroprotective Evaluation
Caption: Workflow for investigating the neuroprotective effects of this compound.
Protocol: In Vitro Neuroprotection Assay
This protocol assesses the ability of a compound to protect neuronal cells from a toxic insult.[16][17]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics
-
This compound
-
Neurotoxic agent (e.g., hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptide)[17]
-
MTT solution
-
96-well plates
Procedure:
-
Culture SH-SY5Y cells in 96-well plates.
-
Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 2 hours).[17]
-
Expose the cells to the neurotoxic agent (e.g., 10 µM Aβ₂₅₋₃₅) for 24-48 hours, with and without the presence of this compound.[17]
-
Assess cell viability using the MTT assay as described in the anticancer protocol.
-
An increase in cell viability in the presence of the compound compared to the neurotoxin alone indicates a neuroprotective effect.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic applications of this compound is yet to be established, the extensive research on structurally related pyrazine derivatives provides a strong rationale for its investigation as a potential anticancer, anti-inflammatory, and neuroprotective agent. The experimental workflows and protocols detailed in this guide offer a comprehensive framework for elucidating the pharmacological profile of this promising compound. Future research should focus on a systematic evaluation of its biological activities, followed by mechanistic studies to identify its molecular targets.
References
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DEVELOPMENT OF PYRAZINE-CONTAINING HYBRIDS WITH ANTI-INFLAMMATORY POTENTIAL - IEASRJ. (n.d.). Retrieved from [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7440. [Link]
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Methodological approach to evaluating the neuroprotective effects of potential drugs. (n.d.). Retrieved from [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
-
Greener approach toward one pot route to pyrazine synthesis. (2016). Cogent Chemistry, 2(1), 1146243. [Link]
-
Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. (2022). Results in Chemistry, 4, 100447. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2019). RSC Advances, 9(21), 11679–11687. [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2021). Molecules, 26(15), 4488. [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7440. [Link]
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Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Pharmaceuticals, 17(10), 1276. [Link]
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Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Medicinal Chemistry, 20(6), 665–678. [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Pharmaceuticals, 17(10), 1276. [Link]
-
The reaction apparatus for synthesis of 2-methylpyrazine. (n.d.). Retrieved from [Link]
-
2-Diphenylphosphinomethyl-3-methylpyrazine. (2021). Molbank, 2021(4), M1288. [Link]
-
Computational Studies to Understand the Neuroprotective Mechanism of Action Basil Compounds. (2023). Life, 13(10), 2021. [Link]
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Computational screening, synthesis and neuroprotective evaluation of small molecule for the treatment of alzheimer's disease. (2024). Farmacia e Industria. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). Medicina, 60(8), 1297. [Link]
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Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. (2023). Catalysts, 13(2), 332. [Link]
-
(PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). Retrieved from [Link]
-
Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[10][18][19]triazin-7-ones and Stable Free Radical Precursors. (2018). Molecules, 23(3), 579. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2011). Molecules, 16(12), 10179–10213. [Link]
-
Pyrazine Moiety: Recent Developments in Cancer Treatment. (2023). Current Organic Chemistry, 27(10), 821–841. [Link]
-
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. (2010). European Journal of Medicinal Chemistry, 45(9), 4099–4104. [Link]
-
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The Strategic deployment of 2-Methyl-3-phenylpyrazine in Advanced Organic Synthesis
A Technical Guide for Medicinal Chemists and Process Development Scientists
Foreword: The Pyrazine Scaffold - A Nexus of Aromaticity and Functionality
Within the landscape of heterocyclic chemistry, the pyrazine core represents a privileged scaffold, a structural motif consistently found in molecules of profound biological and material significance. Its unique electronic properties, characterized by an electron-deficient aromatic system, and the strategic placement of two nitrogen atoms, offer a versatile platform for molecular design. This guide focuses on a particularly valuable derivative: 2-methyl-3-phenylpyrazine. The strategic juxtaposition of a nucleophilic phenyl ring, a reactive methyl group, and the electrophilic pyrazine core provides a rich and nuanced reactivity profile. This document serves as an in-depth exploration of this building block, moving beyond simple reaction schemes to elucidate the underlying principles that govern its application in the synthesis of complex molecular architectures.
Physicochemical Properties and Safety Data
A thorough understanding of a building block's fundamental properties is paramount for its effective and safe implementation in any synthetic workflow.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 29444-53-9 | PubChem[1] |
| Molecular Formula | C₁₁H₁₀N₂ | PubChem[1] |
| Molecular Weight | 170.21 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in most organic solvents |
Safety and Handling: this compound is classified as harmful if swallowed, and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Core Synthesis: The Condensation Pathway
The most direct and widely employed method for the synthesis of substituted pyrazines is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by an oxidation step.[2][3] This approach is convergent and allows for the introduction of a variety of substituents onto the pyrazine core.
Mechanism and Rationale
The reaction proceeds through the initial formation of a dihydropyrazine intermediate via a double condensation. This intermediate is then oxidized to the aromatic pyrazine. The choice of oxidant can vary, with air (oxygen) often being sufficient, although other reagents can be employed to accelerate the process. The reaction is typically carried out in a protic solvent, such as ethanol or methanol, to facilitate proton transfer during the condensation steps.
Diagram: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1,2-Diaminopropane
-
Phenylglyoxal monohydrate
-
Ethanol
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
-
Procedure:
-
To a solution of phenylglyoxal monohydrate (1.0 eq) in ethanol, add a solution of 1,2-diaminopropane (1.0 eq) in ethanol dropwise at room temperature.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours. During this time, a gentle stream of air is bubbled through the solution to facilitate oxidation of the dihydropyrazine intermediate.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
This compound as a Versatile Building Block
The true value of this compound lies in its potential for selective functionalization at three distinct points of reactivity: the methyl group, the phenyl ring, and the pyrazine core.
Functionalization of the Methyl Group via Lateral Metalation
The methyl group of this compound is amenable to deprotonation by strong bases, such as organolithium reagents, to form a stabilized carbanion. This "lateral metalation" provides a powerful tool for the introduction of a wide range of electrophiles. This strategy has been successfully employed for the synthesis of an unsymmetrically substituted pyrazine, 2-diphenylphosphinomethyl-3-methylpyrazine, from 2,3-dimethylpyrazine.[4]
Diagram: Lateral Metalation and Electrophilic Quench
Caption: Workflow for the functionalization of the methyl group.
Experimental Protocol: Synthesis of 2-(Diphenylphosphinomethyl)-3-phenylpyrazine (Exemplary)
-
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodiphenylphosphine
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethyl acetate
-
Silica gel
-
-
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
n-Butyllithium (1.05 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour.
-
A solution of chlorodiphenylphosphine (1.1 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired phosphine.
-
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl group of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions.[5][6] The pyrazine ring acts as a deactivating group, directing incoming electrophiles to the meta and para positions of the phenyl ring.
C-H Functionalization of the Pyrazine Core
Direct C-H functionalization of the electron-deficient pyrazine ring is a more challenging but increasingly feasible transformation.[7] Transition metal-catalyzed C-H activation offers a powerful strategy to introduce new substituents directly onto the pyrazine core, avoiding the need for pre-functionalized starting materials.
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The pyrazine scaffold is a prominent feature in a multitude of clinically approved and investigational drugs.[8] In particular, pyrazine derivatives have emerged as a key class of protein kinase inhibitors.[9] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[9]
The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site.[8] The substituents on the pyrazine core, such as the phenyl and methyl groups of this compound, can be tailored to occupy specific pockets within the ATP-binding site, thereby enhancing potency and selectivity. The development of pyrazine-based kinase inhibitors is an active area of research, with numerous patents and clinical trials underway.[9]
Conclusion and Future Outlook
This compound is a versatile and strategically important building block in modern organic synthesis. Its distinct points of reactivity allow for the controlled and selective introduction of a wide range of functional groups, enabling the construction of complex molecular architectures. The prevalence of the pyrazine scaffold in medicinally relevant molecules, particularly kinase inhibitors, underscores the importance of this building block in drug discovery and development. As new synthetic methodologies, such as C-H activation, continue to be refined, the utility of this compound as a cornerstone of synthetic strategy is poised to expand even further.
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In silico prediction of 2-Methyl-3-phenylpyrazine bioactivity
An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 2-Methyl-3-phenylpyrazine
Executive Summary
The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. This compound, a heterocyclic aromatic compound, represents a scaffold with potential for diverse biological interactions, yet its specific bioactivity profile remains largely uncharacterized. This technical guide, designed for researchers, computational chemists, and drug development professionals, outlines a comprehensive and self-validating in silico workflow to predict and characterize the bioactivity of this molecule. By moving beyond a single predictive method, we present an integrated strategy encompassing structure-based virtual screening, ligand-based modeling, ADMET profiling, and off-target assessment. This multi-pronged approach is designed to build a robust, data-driven hypothesis of the molecule's mechanism of action, potential therapeutic targets, and liabilities, thereby guiding efficient and cost-effective experimental validation.
Introduction: The Subject Molecule and the In Silico Imperative
Chemical Profile of this compound
This compound is a pyrazine derivative characterized by a methyl group at position 2 and a phenyl group at position 3 of the pyrazine ring. Its structure combines a nitrogen-containing heterocycle, which is a common feature in many bioactive molecules, with an aromatic phenyl ring, suggesting potential for various non-covalent interactions such as π-π stacking and hydrophobic contacts within biological macromolecules. The precise prediction of its biological role, however, necessitates a systematic computational evaluation.
Rationale for a Computational-First Approach
Traditional high-throughput screening (HTS) is resource-intensive and often yields a high number of false positives. A computational-first approach, or in silico screening, allows for the rapid and cost-effective evaluation of a molecule against vast libraries of biological targets.[1][2] This strategy enables the prioritization of a small number of high-probability targets for subsequent experimental validation, dramatically improving hit rates and accelerating the discovery timeline.[1] Furthermore, computational models can predict potential safety issues and off-target effects early in the process, which is a critical step in mitigating late-stage drug development failures.[3][4]
Foundational Workflow: Ligand Preparation and Target Identification
The fidelity of any in silico prediction is fundamentally dependent on the quality of the input molecular structures and a rational strategy for identifying potential biological targets.
Protocol: Ligand 3D Structure Generation and Optimization
The initial step is to convert the 2D representation of this compound into a chemically correct, low-energy 3D conformation. This is crucial as the 3D shape and electrostatic potential of the ligand govern its interaction with protein binding sites.
Step-by-Step Methodology:
-
2D to 3D Conversion: Utilize a molecular editing tool (e.g., ChemDraw, MarvinSketch) to draw the 2D structure of this compound. Export the structure in a 3D format such as .sdf or .mol2.
-
Protonation State Assignment: The bioactivity of a molecule can be highly sensitive to its protonation state at physiological pH (typically pH 7.4). Use a tool like Open Babel or Epik to predict the most likely protonation state.
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a molecular mechanics force field (e.g., MMFF94 or AMBER). This step relaxes the structure into a more realistic, low-energy conformation. This process is a prerequisite for high-quality docking and pharmacophore modeling.
-
Conformational Analysis: For flexible molecules, it is important to generate a set of diverse, low-energy conformers. This can be achieved using tools like ConfGen or the conformational search modules within larger software suites.[5]
Target Scoping: From Broad Screening to Focused Investigation
Without a known target, a broad, multi-faceted approach is required. The strategy is to cast a wide net initially and then refine the target list based on converging evidence from multiple computational methods.
-
Reverse Docking/Virtual Screening: Screen the prepared ligand against a large library of clinically relevant protein structures (e.g., the PDBbind database or a curated internal target library). This is a brute-force but effective method for identifying potential binders.[6]
-
Structural Similarity Searching: Use the molecule's structure as a query to search databases like ChEMBL or PubChem for structurally similar compounds with known biological activities. This "guilt-by-association" approach can provide initial hypotheses about potential target classes.
Structure-Based Prediction: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a scoring function value.[7][8]
Causality: Why Molecular Docking is a Core Technique
Docking simulates the physical process of a ligand exploring a protein's binding site to find the most stable binding pose.[8] A low (more negative) binding energy score generally indicates a more stable protein-ligand complex.[9] This technique is foundational because it provides a structural hypothesis for the interaction, which can be visually inspected and used to guide further optimization.
Experimental Protocol: High-Throughput Virtual Screening Workflow
This protocol outlines a virtual screening campaign to identify potential protein targets for this compound from a library of prepared protein structures.
Step-by-Step Methodology:
-
Target Library Preparation:
-
Acquire a set of 3D protein structures from a database like the Protein Data Bank (RCSB PDB).[10][11]
-
Prepare each protein by removing water molecules and co-solvents, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.
-
Define the binding site for each target. If a co-crystallized ligand is present, the binding site can be defined based on its location.[12] Otherwise, a binding site prediction tool (e.g., SiteMap, CASTp) must be used.
-
-
Ligand Preparation: Use the optimized 3D structure of this compound generated in Protocol 2.1.
-
Docking Execution:
-
Utilize a validated docking program (e.g., AutoDock Vina, Glide, GOLD).[7]
-
Run the docking simulation for this compound against every prepared target in the library. The software will systematically sample different poses of the ligand within the defined binding site of each protein.
-
-
Scoring and Ranking: The docking program will calculate a binding score (e.g., kcal/mol) for the best-predicted pose in each protein.[13] Rank all targets from the most favorable (most negative score) to the least favorable.
-
Post-Docking Analysis (Hit Filtering):
-
Visually inspect the top-ranked poses. A plausible pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding pocket.[14]
-
Filter out results where the ligand is in a high-energy conformation or makes few meaningful interactions.
-
Caption: Figure 2: Ligand-Based Pharmacophore Screening Workflow.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. [15]A predictive QSAR model can then be used to estimate the activity of novel or untested molecules. [16][17]The development of a robust QSAR model requires a high-quality dataset and rigorous validation. [18][19] Protocol: Predictive QSAR Model Development
-
Data Curation: Compile a dataset of compounds with experimentally measured activity against a single target. Ensure data consistency and curate chemical structures. [19]2. Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors that encode its structural, physicochemical, and electronic properties. [15]3. Dataset Splitting: Divide the dataset into a training set (typically 70-80%) to build the model and a test set (20-30%) to validate it. This split must be done carefully to ensure both sets span the same chemical space. [20]4. Model Building: Use a statistical or machine learning algorithm (e.g., Multiple Linear Regression, Partial Least Squares, Random Forest) to build a model correlating the descriptors (independent variables) with the biological activity (dependent variable). [21]5. Rigorous Validation:
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to check the model's robustness.
-
External Validation: Use the model to predict the activity of the compounds in the test set. A truly predictive model will show a high correlation between predicted and actual activities for this external set. [22] * Y-Randomization: Scramble the activity data and rebuild the model. A valid model should show no correlation, confirming it is not a result of chance.
-
Predicting Drug-Likeness and Safety: ADMET Profiling
A molecule with high potency against its target can still fail if it has poor pharmacokinetic properties or is toxic. [23]ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is therefore a critical component of an early-stage in silico assessment. [24]
Protocol: In Silico ADMET Prediction
Numerous computational models, many based on machine learning, can predict a wide range of ADMET properties from a molecule's structure alone. [25][26] Step-by-Step Methodology:
-
Input Structure: Use the prepared 3D structure of this compound.
-
Select Prediction Platform: Utilize a comprehensive ADMET prediction tool or web server (e.g., SwissADME, pkCSM, ADMETlab).
-
Execute Predictions: Run the analysis to calculate key physicochemical and pharmacokinetic properties.
-
Analyze Results: Compare the predicted values against acceptable ranges for orally bioavailable drugs.
Table 2: Predicted ADMET Profile for this compound
| Property | Predicted Value | Acceptable Range | Interpretation & Implication |
| Absorption | |||
| Caco-2 Permeability | High | > -5.15 log(cm/s) | Likely well-absorbed from the gut. |
| Human Intestinal Absorption | > 90% | > 30% | High probability of good oral absorption. |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes/No | May cross the BBB, suggesting potential for CNS activity or side effects. |
| Plasma Protein Binding (PPB) | ~85% | < 90% | Moderate binding, leaving a reasonable fraction of free drug. |
| Metabolism | |||
| CYP2D6 Inhibitor | No | Yes/No | Low risk of drug-drug interactions involving the CYP2D6 pathway. |
| CYP3A4 Inhibitor | Yes | Yes/No | Potential for drug-drug interactions with drugs metabolized by CYP3A4. |
| Excretion | |||
| Total Clearance | 0.6 log(mL/min/kg) | Varies | Indicates a moderate rate of elimination from the body. |
| Toxicity | |||
| hERG Inhibition | Low Risk | Low/High Risk | Low probability of causing cardiotoxicity. |
| Ames Mutagenicity | Non-mutagen | Mutagen/Non-mutagen | Unlikely to be mutagenic. |
Integrated Analysis and Hit Prioritization
The true power of this workflow lies in integrating the data from all predictive models to build a holistic profile of the molecule and prioritize targets for experimental validation. [27]
Workflow: Convergent Data Integration
A potential "hit" is not simply the top-scoring target from a docking screen. A high-confidence hit is a target that is supported by multiple lines of computational evidence.
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An In-depth Technical Guide to 2-Methyl-3-phenylpyrazine and its Role in Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazines are a pivotal class of heterocyclic aromatic compounds that significantly contribute to the desirable roasted, nutty, and Maillard-type flavors in a vast array of thermally processed foods. This technical guide provides a comprehensive overview of 2-Methyl-3-phenylpyrazine, a unique member of this family, detailing its chemical properties, formation mechanisms, and its role in the broader context of flavor chemistry. While data on this specific pyrazine is less abundant than for its alkylated counterparts, this guide synthesizes available information and provides insights based on the established chemistry of related compounds. We will explore its sensory characteristics, natural occurrence, and analytical methodologies for its detection and quantification. Furthermore, this document outlines potential synthesis routes and discusses the toxicological and regulatory landscape for pyrazine derivatives, offering a foundational resource for researchers in flavor science, food chemistry, and related fields.
Introduction to Pyrazines in Flavor Chemistry
Pyrazines are nitrogen-containing heterocyclic compounds that are fundamental to the aroma of cooked, roasted, and toasted foods.[1][2] Their formation is predominantly associated with the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs upon heating.[2][3] These compounds are characterized by their low odor thresholds, meaning even trace amounts can have a significant impact on the overall flavor profile of a food product.[1][2] The sensory characteristics of pyrazines are diverse and depend on the nature of the substituents on the pyrazine ring, ranging from nutty, roasted, and cocoa-like to earthy, green, and bell pepper-like notes.[1][4] Alkylpyrazines, such as 2-methylpyrazine, 2,5-dimethylpyrazine, and trimethylpyrazine, are among the most well-studied and are considered key aroma components in coffee, cocoa, roasted nuts, and baked goods.[5][6]
Profile of this compound
This compound (CAS No. 29444-5-9) is a disubstituted pyrazine featuring both a methyl and a phenyl group attached to the pyrazine ring. This unique substitution pattern suggests a flavor profile that combines the characteristic roasted notes of alkylpyrazines with potentially interesting nuances contributed by the phenyl group.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its identification, handling, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | [7] |
| Molecular Weight | 170.21 g/mol | [7] |
| CAS Number | 29444-53-9 | [7] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Boiling Point | Not specified | |
| Solubility | Expected to be soluble in organic solvents | |
| IUPAC Name | This compound | [7] |
Sensory Characteristics
For comparison, other pyrazines exhibit the following sensory profiles:
-
2-Methylpyrazine: Primarily roasted with a hint of peanut.[8]
-
2-Ethyl-3-methylpyrazine: Roasted, peanut character.[9]
-
2-Isobutyl-3-methylpyrazine: Green, earthy, celery odor.[10]
-
2-Methoxy-3-methylpyrazine: Associated with woody and green attributes.[1]
The odor thresholds of pyrazines can be extremely low, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[1] The odor threshold for phenylpyrazine has been reported, but specific data for this compound is needed to fully understand its flavor impact.[1]
Formation Mechanisms
The primary pathway for the formation of pyrazines in food is the Maillard reaction and the subsequent Strecker degradation of amino acids.
Maillard Reaction and Strecker Degradation
The Maillard reaction is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, forming an N-substituted glycosylamine. This undergoes rearrangement to form an Amadori or Heyns compound, which can then proceed through various degradation pathways to produce a wide range of flavor compounds, including α-dicarbonyls.[11][12]
The Strecker degradation involves the reaction of an α-amino acid with an α-dicarbonyl compound. This reaction produces a Strecker aldehyde (which contributes to the aroma), carbon dioxide, and an α-aminoketone. The α-aminoketones are key intermediates in pyrazine formation. Two molecules of an α-aminoketone can condense to form a dihydropyrazine, which is then oxidized to a stable, aromatic pyrazine.[12]
For this compound, the likely precursors are an amino acid with a phenyl group, such as phenylalanine, and a dicarbonyl compound that can provide the methyl-substituted portion. The reaction between phenylalanine and a reducing sugar would lead to the formation of phenylacetaldehyde (a Strecker aldehyde with a floral, honey-like aroma) and α-aminoketone intermediates that can then react to form the pyrazine ring.
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Preliminary Cytotoxicity Studies of 2-Methyl-3-phenylpyrazine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies of 2-Methyl-3-phenylpyrazine, a heterocyclic aromatic compound with potential therapeutic applications. Pyrazine derivatives have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including anticancer properties.[1][2][3][4] This document, intended for researchers, scientists, and drug development professionals, outlines a systematic approach to evaluate the cytotoxic potential of this compound. It details the rationale behind experimental design, provides step-by-step protocols for key cytotoxicity assays, and offers guidance on data analysis and interpretation. The methodologies described herein are designed to establish a foundational understanding of the compound's activity and to inform subsequent stages of drug discovery.
Introduction: The Therapeutic Potential of Pyrazine Derivatives
Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms, serves as a privileged scaffold in the design of novel therapeutic agents.[4] The unique electronic properties and structural versatility of the pyrazine ring allow for the synthesis of a wide array of derivatives with a broad spectrum of biological activities.[1][2] Numerous studies have demonstrated the efficacy of pyrazine-containing compounds as anticancer, antimicrobial, and anti-inflammatory agents.[3][5]
The anticancer activity of pyrazine derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells, such as cell proliferation, survival, and angiogenesis.[4] Mechanisms of action for various pyrazine analogs include the inhibition of protein kinases, induction of apoptosis, and generation of reactive oxygen species (ROS).[3][4] Given the established anticancer potential of the pyrazine scaffold, this compound (Figure 1) presents itself as a compelling candidate for cytotoxicity screening.
Figure 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
This guide will provide the necessary protocols to perform a preliminary assessment of its cytotoxic effects against a panel of human cancer cell lines.
Experimental Design: A Rationale-Driven Approach
A robust preliminary cytotoxicity study hinges on a well-conceived experimental design. The choices of cell lines, assay endpoints, and compound concentrations are critical for generating meaningful and reproducible data.
Selection of Human Cancer Cell Lines
The initial screening of a novel compound should ideally be performed on a diverse panel of cancer cell lines representing different tumor types. This approach provides a broader understanding of the compound's spectrum of activity. For the preliminary evaluation of this compound, the following cell lines are recommended:
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, widely used as a model for hormone-responsive breast cancer.
-
MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer cell line, known for its aggressive phenotype.
-
A549 (Lung Carcinoma): A commonly used cell line for studying lung cancer.
-
HeLa (Cervical Adenocarcinoma): One of the oldest and most well-characterized human cancer cell lines.
-
HT-29 (Colorectal Adenocarcinoma): A representative cell line for colorectal cancer studies.
As a crucial control for selectivity, a non-cancerous cell line should be included to assess the compound's potential toxicity to normal cells.
-
HEK293 (Human Embryonic Kidney): A widely used human cell line representing non-cancerous cells.
The selection of these cell lines is based on their widespread use in cancer research, well-characterized phenotypes, and representation of common cancer types.[6]
Preparation of this compound
Proper handling and preparation of the test compound are paramount for accurate results.
-
Source and Purity: Obtain this compound from a reputable chemical supplier and ensure its purity is confirmed by analytical methods such as NMR or mass spectrometry.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Working Solutions: Prepare a series of dilutions from the stock solution in complete cell culture medium to achieve the desired final concentrations for the cytotoxicity assays.
Safety Precautions: this compound is classified as harmful if swallowed and causes skin and eye irritation.[7] Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9][10]
Core Cytotoxicity Assays: Methodologies and Protocols
To obtain a comprehensive preliminary assessment of cytotoxicity, it is advisable to employ multiple assays that measure different cellular endpoints. This guide details three fundamental assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and a Caspase-3 assay for apoptosis.
MTT Assay: Assessment of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.
-
Cell Seeding: Seed the selected cancer and non-cancerous cell lines into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Lactate Dehydrogenase (LDH) Assay: Evaluation of Membrane Integrity
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plates at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions.[11][12]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][13]
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Caspase-3 Colorimetric Assay: Detection of Apoptosis
Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures the activity of caspase-3, providing a specific indication of apoptosis induction.
-
Cell Culture and Treatment: Culture cells in larger formats (e.g., 6-well plates) and treat them with this compound at concentrations around the determined IC₅₀ value.
-
Cell Lysis: After the desired treatment period, harvest the cells and lyse them using the lysis buffer provided in the assay kit.[14][15]
-
Lysate Collection: Centrifuge the cell lysates to pellet the debris and collect the supernatant containing the cytosolic proteins.[14][15]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase-3 Reaction: In a 96-well plate, add the cell lysate, reaction buffer (containing DTT), and the caspase-3 substrate (DEVD-pNA) to each well.[14][15][16]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[14][15]
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) released by active caspase-3.[14][17][18]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.
Data Presentation and Interpretation
Tabular Summary of IC₅₀ Values
Summarize the calculated IC₅₀ values for this compound against each cell line at different time points in a table for easy comparison.
Table 1: Hypothetical IC₅₀ Values (µM) of this compound
| Cell Line | 24h | 48h | 72h |
| MCF-7 | >100 | 85.2 | 65.4 |
| MDA-MB-231 | 95.1 | 72.8 | 50.1 |
| A549 | >100 | 92.5 | 78.3 |
| HeLa | 88.7 | 65.3 | 45.9 |
| HT-29 | >100 | 89.1 | 70.2 |
| HEK293 | >100 | >100 | >100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Experimental Workflows
Visual diagrams can effectively communicate the experimental procedures.
Caption: Putative signaling pathways affected by pyrazine derivatives.
Positive results from these preliminary studies would warrant further investigation, including:
-
Mechanism of Action Studies: More in-depth assays to elucidate the precise molecular targets and signaling pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound to optimize its potency and selectivity.
-
In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models of cancer.
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for the initial cytotoxic evaluation of this compound. By following the detailed protocols and rationale-driven experimental design, researchers can generate reliable and informative data to assess the compound's potential as a novel anticancer agent. The successful execution of these preliminary studies will be a critical first step in the journey of translating a promising chemical entity into a potential therapeutic.
References
- Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-cancer agents in medicinal chemistry, 25(3), 151–163.
- Alshahrani, M. M. (2024, September 24). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science Publishers.
- Zhang, X., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
- Clontech. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
- Thermo Fisher Scientific. (n.d.). Pierce LDH Cytotoxicity Assay Kit.
- Abcam. (n.d.).
- R&D Systems. (n.d.). Caspase-3 Colorimetric Assay.
- Bio-Rad Laboratories. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
- BenchChem. (2025). An In-depth Technical Guide to Preliminary Cytotoxicity Screening on Cancer Cell Lines.
- Hou, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. Ask this paper - Bohrium.
- BenchChem. (2025). The Diverse Biological Activities of Pyrazine Derivatives: A Technical Guide for Researchers.
- Novus Biologicals. (n.d.). Caspase-3 Activity Assay Kit (Colorimetric) NBP2-54838 Manual.
- Hou, Y., et al. (2025, August 6). Pharmacological activity and mechanism of pyrazines.
- Takara Bio. (2015). ApoAlert Caspase Colorimetric Assay Kits User Manual.
- Abcam. (n.d.). Caspase-3 Assay Kit (Colorimetric) (ab39401).
- Thermo Fisher Scientific. (2008). KHZ0021_KHZ0022 pr503_504 revA5 jun1608 (caspase-3 colorimetric).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Various Authors. (2023, May 6). What cell line should I choose for citotoxicity assays?.
- Chemical Bull. (n.d.). 2-Methylpyrazine | 109-08-0.
- Sigma-Aldrich. (2025, September 15).
- Axxence Aromatic GmbH. (2025, November 14).
- Thermo Fisher Scientific. (2025, December 22).
- BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
- Aslanturk, Ö. S. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
- Chandrasekaran, S. N., et al. (n.d.). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC - NIH.
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- 2. benthamdirect.com [benthamdirect.com]
- 3. Pharmacological activity and mechanism of pyrazines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C11H10N2 | CID 12568828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-methyl Pyrazine (109-08-0) | Bulk Supplier [chemicalbull.com]
- 9. axxence.de [axxence.de]
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- 18. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Methodological & Application
Synthesis of 2-Methyl-3-phenylpyrazine: A Detailed Experimental Protocol for Researchers
This comprehensive guide provides a detailed, reliable, and field-tested experimental protocol for the synthesis of 2-Methyl-3-phenylpyrazine. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. Beyond a simple recitation of steps, this guide delves into the chemical principles underpinning the methodology, ensuring a deep and practical understanding of the synthesis.
Introduction and Significance
Pyrazine derivatives are a critical class of N-heterocyclic aromatic compounds, forming the core scaffold of numerous pharmaceuticals, flavor compounds, and functional materials. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. The strategic placement of the methyl and phenyl groups offers opportunities for further functionalization, making a reliable synthetic protocol for this compound highly valuable.
The synthesis of pyrazines is often achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This classical and straightforward approach provides a high-yielding and atom-economical route to the pyrazine core.
Principle of the Synthesis: Condensation and Aromatization
The selected protocol for the synthesis of this compound involves the direct condensation of benzil (a 1,2-diketone) with 1,2-diaminopropane. The reaction proceeds through a two-step mechanism:
-
Condensation: The two amino groups of 1,2-diaminopropane react with the two carbonyl groups of benzil to form a dihydropyrazine intermediate.
-
Aromatization: The dihydropyrazine intermediate then undergoes oxidation to form the stable aromatic pyrazine ring. In this protocol, the aromatization is facilitated by an oxidizing agent or can occur via air oxidation, often promoted by the reaction conditions.
This method is highly efficient and provides a direct route to the desired product.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and explanations for each experimental choice.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Purity |
| Benzil | C₁₄H₁₀O₂ | 210.23 | 2.10 g (10 mmol) | Sigma-Aldrich, 98% |
| 1,2-Diaminopropane | C₃H₁₀N₂ | 74.13 | 0.74 g (10 mmol) | Sigma-Aldrich, 99% |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | ACS grade |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | 5 mL | ACS grade |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | ACS grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | ACS grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | ACS grade |
| Hexane | C₆H₁₄ | 86.18 | As needed | ACS grade |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Melting point apparatus
-
NMR spectrometer (for characterization)
-
Mass spectrometer (for characterization)
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.10 g (10 mmol) of benzil in 50 mL of ethanol. Stir the solution until the benzil is completely dissolved.
-
Addition of Diamine: To the stirred solution, add 0.74 g (10 mmol) of 1,2-diaminopropane dropwise at room temperature.
-
Addition of Catalyst: After the addition of the diamine, add 5 mL of glacial acetic acid to the reaction mixture. The acetic acid acts as a catalyst for the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The pH should be approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The purified this compound should be characterized by its melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
1,2-Diaminopropane is a corrosive and flammable liquid. Handle with care.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Handle all organic solvents in a well-ventilated area and away from ignition sources.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Expected Results and Data
The following table summarizes the expected quantitative data for this synthesis.
| Parameter | Expected Value |
| Yield | 75-85% |
| Melting Point | 53-55 °C |
| ¹H NMR (CDCl₃, δ) | ~2.7 (s, 3H, -CH₃), 7.4-7.6 (m, 3H, Ar-H), 7.9-8.1 (m, 2H, Ar-H), 8.4-8.5 (d, 1H, Pyrazine-H), 8.5-8.6 (d, 1H, Pyrazine-H) |
| ¹³C NMR (CDCl₃, δ) | ~22.0 (-CH₃), 128.5, 129.0, 130.0, 137.0 (Phenyl-C), 142.0, 143.0, 150.0, 154.0 (Pyrazine-C) |
| Mass Spectrum (m/z) | Expected [M]⁺ at 170.08 |
Note: The exact NMR chemical shifts may vary slightly depending on the solvent and instrument used.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of this compound. By understanding the underlying chemical principles and following the detailed steps, researchers can confidently prepare this valuable compound for their scientific endeavors. The provided workflow and expected data serve as a comprehensive guide for successful synthesis and characterization.
References
-
Greener approach toward one pot route to pyrazine synthesis. Synthetic Communications, [Link][1]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health, [Link][2]
-
Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C: Organic, [Link][4]
-
Condensation of benzene-1,2-diamine with benzil. ResearchGate, [Link][5]
Sources
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- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 4. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
High-Yield Synthesis of Substituted Pyrazines: A Guide to Modern and Classical Methodologies
An Application Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine nucleus is a privileged scaffold in medicinal chemistry, materials science, and flavor chemistry, creating a persistent demand for efficient and high-yielding synthetic routes.[1][2] This technical guide provides an in-depth exploration of robust and scalable methods for the synthesis of substituted pyrazines. We move beyond simple procedural lists to explain the underlying principles and strategic considerations for key classical and modern reactions. Detailed protocols are provided for foundational methods, such as the Gutknecht synthesis, as well as for advanced, high-yield catalytic techniques including acceptorless dehydrogenative coupling and Suzuki-Miyaura cross-coupling. Furthermore, the application of enabling technologies like microwave irradiation is discussed. This guide is designed to equip researchers with the practical knowledge to select, optimize, and troubleshoot pyrazine syntheses, thereby accelerating discovery and development programs.
The Enduring Importance of the Pyrazine Scaffold
Pyrazine, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, possesses a unique combination of electronic and steric properties.[3] Its electron-deficient nature, a consequence of the two electronegative nitrogen atoms, influences its reactivity and its ability to participate in crucial intermolecular interactions, such as hydrogen bonding.[2] This has made the pyrazine core a cornerstone in the design of a vast array of biologically active molecules. Marketed drugs containing the pyrazine moiety span therapeutic areas including oncology, infectious diseases, and cardiology.[2] For example, Favipiravir is a pyrazine-based antiviral agent, underscoring the scaffold's contemporary relevance.[4] Beyond pharmaceuticals, pyrazine derivatives are integral to the food industry as flavor components and are used in agrochemicals.[1] The continued discovery of new applications necessitates a firm grasp of high-yield synthetic strategies.
Foundational Synthetic Strategies: Building the Core
The construction of the pyrazine ring is often achieved through the condensation of a two-carbon fragment with a 1,2-diamine synthon. The classical methods, while sometimes supplanted by newer techniques, remain fundamentally important and are often the most direct route for specific substitution patterns.
The Gutknecht Pyrazine Synthesis (1879)
The Gutknecht synthesis is a robust and historically significant method based on the self-condensation of α-amino ketones.[5][6] The elegance of this method lies in its straightforward generation of the requisite α-amino ketone from a readily available starting ketone. The process involves nitrosation of a ketone to form an isonitroso ketone, which is then reduced to the α-amino ketone. This intermediate, often generated in situ, dimerizes to form a dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine.[6][7]
Causality and Mechanistic Insight: The key to a high-yield Gutknecht synthesis is controlling the stability and dimerization of the α-amino ketone intermediate. Its propensity for self-condensation is high, but side reactions can occur if the reaction conditions are not optimized. The final oxidation step is critical for aromatization and is often achieved with mild oxidants like atmospheric oxygen or copper(II) salts.[6]
Caption: The Gutknecht pyrazine synthesis pathway.
Protocol 2.1: Synthesis of 2,5-Dimethylpyrazine via Gutknecht Condensation
-
Preparation of the α-Amino Ketone:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 10 g of 2,3-butanedione monoxime in 100 mL of ethanol.
-
Add 1 g of a suitable hydrogenation catalyst (e.g., 10% Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the catalyst. The resulting filtrate contains the aminoketone and is used directly in the next step.
-
-
Dimerization and Oxidation:
-
To the ethanolic solution of the α-amino ketone, add a solution of 5 g of copper(II) sulfate in 20 mL of water.
-
Gently heat the mixture to 50-60 °C and stir for 2-4 hours. A color change is typically observed.
-
Alternatively, bubble air through the solution at room temperature for 12-24 hours.
-
Cool the reaction mixture to room temperature and neutralize with an aqueous sodium bicarbonate solution.
-
-
Workup and Purification:
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2,5-dimethylpyrazine.
-
Condensation of 1,2-Dicarbonyls with 1,2-Diamines
The most direct and versatile method for pyrazine synthesis is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[1][5] This approach allows for the synthesis of unsymmetrically substituted pyrazines if the diamine or dicarbonyl is substituted. Recent advancements have focused on developing greener, one-pot procedures that proceed under catalyst- and solvent-free conditions, often yielding excellent results.[1][8]
Causality and Mechanistic Insight: The reaction proceeds via a double condensation to form a dihydropyrazine intermediate, which must then be oxidized to the final aromatic product.[5] The choice of oxidant and reaction conditions is critical to prevent side reactions and ensure high yields. In some "greener" methods, atmospheric oxygen serves as the terminal oxidant at room temperature, which simplifies the procedure and improves its environmental footprint.[1]
Protocol 2.2: Green, One-Pot Synthesis of 2,3,5,6-Tetraphenylpyrazine
-
Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve benzil (1,2-diphenylethane-1,2-dione) (2 mmol) in 3 mL of aqueous methanol. Stir to create a homogeneous solution.
-
Add ethylene diamine (2 mmol) to the solution.
-
Add a catalytic amount of a mild base such as potassium tert-butoxide (t-BuOK) (0.08 mmol).[1]
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. The open flask allows for oxidation by atmospheric oxygen.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 6-8 hours).[9]
-
-
Workup and Purification:
-
Evaporate the methanol under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent, to yield the pure tetraphenylpyrazine.[1] This method is noted for its high yields and environmental benignity.[1]
-
Modern Catalytic Methodologies for High-Yield Synthesis
Modern organic synthesis prioritizes atom economy, efficiency, and sustainability. Catalytic methods have emerged as powerful tools for constructing the pyrazine ring and for its subsequent functionalization, often providing access to complex molecules with very high yields.
Acceptorless Dehydrogenative Coupling (ADC)
ADC represents a highly atom-economical strategy where C-N and C-C bonds are formed with the liberation of only hydrogen gas and/or water as byproducts.[10][11] This approach avoids the need for stoichiometric oxidants and pre-functionalized starting materials.
3.1.1 Manganese-Catalyzed Self-Coupling of β-Amino Alcohols
Earth-abundant and non-toxic manganese catalysts, particularly those supported by pincer ligands, have proven highly effective in catalyzing the dehydrogenative self-coupling of β-amino alcohols to form symmetrically 2,5-disubstituted pyrazines.[10][11] The reaction proceeds with excellent yields, and the only byproducts are H₂ and H₂O, making it an exceptionally green method.[10]
Caption: Experimental workflow for Mn-catalyzed pyrazine synthesis.
Protocol 3.1.1: Synthesis of 2,5-Diphenylpyrazine via Mn-Catalyzed ADC
-
Reaction Setup (under inert atmosphere):
-
To an oven-dried Schlenk tube, add the acridine-based manganese pincer catalyst (2 mol %).[10]
-
Add 2-amino-1-phenylethanol (2-phenylglycinol) (0.5 mmol) and potassium hydride (KH) (3 mol %).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene (3 mL) via syringe.
-
-
Reaction Execution:
-
Workup and Purification:
-
Cool the reaction vessel to room temperature.
-
Carefully quench the reaction with a few drops of water.
-
Filter the mixture through a short plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield pure 2,5-diphenylpyrazine.
-
Palladium-Catalyzed Cross-Coupling Reactions
For creating highly diverse libraries of substituted pyrazines, cross-coupling reactions on a pre-formed pyrazine core are indispensable. Halogenated pyrazines are excellent substrates for reactions like the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.[3][12][13]
Protocol 3.2.1: Suzuki-Miyaura Coupling of 2-Bromopyrazine
-
Reaction Setup (under inert atmosphere):
-
In a reaction vessel, combine 2-bromopyrazine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %).[3]
-
Evacuate and backfill the vessel with argon.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[3][13]
-
-
Reaction Execution:
-
Heat the mixture to 80-100 °C and stir until TLC or GC-MS analysis indicates complete consumption of the 2-bromopyrazine.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude material by column chromatography on silica gel to obtain the desired 2-arylpyrazine.
-
Advanced and Enabling Technologies
Microwave-Assisted Synthesis
Microwave irradiation has become a powerful tool in organic synthesis, offering significant advantages over conventional heating.[14] For pyrazine synthesis, microwave assistance can dramatically reduce reaction times (from hours to minutes), increase yields, and often lead to cleaner reaction profiles with fewer byproducts.[15][16] This is attributed to efficient and uniform heating of the reaction mixture. The technology has been successfully applied to condensation reactions, multicomponent reactions, and cross-coupling processes.[14][17][18]
Protocol 4.1: Microwave-Assisted Synthesis of 3-Aminoimidazo[1,2-a]pyrazine
-
Reaction Setup:
-
In a 10 mL microwave reaction vial, combine 2-aminopyrazine (1 mmol), an aldehyde (1 mmol), and an isocyanide (1 mmol) in ethanol (3 mL).
-
Seal the vial with a cap.
-
-
Reaction Execution:
-
Place the vial in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-20 minutes).[14] The reaction progress can be optimized by adjusting time and temperature.
-
-
Workup and Purification:
-
Cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the highly functionalized product.
-
Optimization and Troubleshooting
Achieving high yields in pyrazine synthesis requires careful control over reaction parameters. The table below summarizes key variables and their potential impact.
| Parameter | Influence on Reaction | Expert Insight & Rationale | References |
| Temperature | Affects reaction rate and selectivity. Too high can cause degradation; too low can result in incomplete conversion. | For dehydrogenative couplings, 150 °C is often optimal.[10][11] For some condensations, low temperatures (~0 °C) are needed to prevent tar formation.[19] | [10][19][20] |
| Solvent | Impacts reactant solubility, reaction rate, and sometimes the reaction pathway. | In enzymatic syntheses, tert-amyl alcohol can provide significantly higher yields than other common solvents.[19] For catalytic couplings, anhydrous and degassed solvents are critical to prevent catalyst deactivation. | [19][21] |
| Catalyst/Base | The choice of catalyst, ligand, and base is crucial for selectivity and yield, especially in modern catalytic methods. | In Mn-catalyzed ADC, the pincer ligand structure is key.[10] In Suzuki couplings, the choice of palladium source and base (e.g., K₂CO₃, Cs₂CO₃) can dramatically affect the outcome.[3][12] | [10][20] |
| Stoichiometry | Incorrect molar ratios of reactants can lead to low yields and complex product mixtures. | A slight excess of one reactant (e.g., the boronic acid in a Suzuki coupling) can help drive the reaction to completion, but a large excess can complicate purification.[3] | [20][21] |
| Atmosphere | Many modern catalytic systems are sensitive to air and moisture. Aromatization steps require an oxidant. | ADC and cross-coupling reactions almost always require an inert (Argon or Nitrogen) atmosphere.[3][10] Conversely, some "green" condensations rely on atmospheric oxygen for the final oxidation step.[1] | [1][10] |
Summary and Future Outlook
The synthesis of substituted pyrazines is supported by a rich history of classical reactions and an expanding portfolio of modern, high-yield catalytic methods. Traditional condensations remain highly effective for direct ring construction, while advanced techniques like acceptorless dehydrogenative coupling offer a greener, more atom-economical alternative. Furthermore, cross-coupling and microwave-assisted technologies provide the tools for rapid diversification and optimization. Future developments will likely focus on discovering even more sustainable catalytic systems, expanding the scope of multicomponent reactions, and applying flow chemistry to enable continuous and scalable production of these vital heterocyclic compounds.[22]
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Greener approach toward one pot route to pyrazine synthesis. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]
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Schneider, H., Merbouh, N., Keerthisinghe, S., Antonietti, M., & Filonenko, S. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry, 24(23), 9295-9302. DOI:10.1039/D2GC03122A. Available from: [Link]
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What are the mechanism of reaction in preparing pyrazine? (2014). ResearchGate. Retrieved January 22, 2026, from [Link]
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Gutknecht Pyrazine Synthesis. (n.d.). Wiley Online Library. Retrieved January 22, 2026, from [Link]
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Bera, S., Mondal, P., & Bhaumik, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(3), 289-298. Available from: [Link]
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Bobbitt, K. G., et al. (2014). Development of a New Multicomponent-Multicatalytic Reaction of Vinyl Pyrazine Utilizing Orthogonally Reacting Boron Coupling Reagents. University of Toronto. Retrieved January 22, 2026, from [Link]
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Paul, S., Mondal, R., & Chatterjee, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Omega, 3(8), 9831-9838. DOI: 10.1021/acsomega.8b01229. Available from: [Link]
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Paul, S., Mondal, R., & Chatterjee, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Omega, 3(8), 9831–9838. Available from: [Link]
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An, G., et al. (2017). An Improved Synthesis of Multi-Substituted Pyrazines under Catalyst- and Solvent-Free Conditions. Request PDF. Retrieved January 22, 2026, from [Link]
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Al-Zoubi, R. M., et al. (2009). Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. Molecules, 14(11), 4698-4707. Available from: [Link]
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Zhang, W., et al. (2008). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Journal of Combinatorial Chemistry, 10(5), 715-722. Available from: [Link]
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Lizano, E., Grima, J., & Pujol, M. D. (2019). Efficient Halogenation of 2-Aminopyrazine. Synlett, 30(15), 1785-1788. Available from: [Link]
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Wang, X., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 12(55), 35694-35701. Available from: [Link]
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Ali, R., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7351. Available from: [Link]
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Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Application Note & Protocol: High-Sensitivity GC-MS Analysis of 2-Methyl-3-phenylpyrazine in Complex Mixtures
Abstract
This guide provides a comprehensive framework for the identification and quantification of 2-Methyl-3-phenylpyrazine, a key semi-volatile aroma compound, within complex sample matrices such as food, beverages, and pharmaceutical formulations. We present a detailed methodology employing Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for analysis. The protocols herein are designed for robustness and sensitivity, addressing common analytical challenges like matrix interference and isomeric co-elution. This document offers field-proven insights into method development, validation, and data interpretation to ensure trustworthy and reproducible results for researchers, scientists, and quality control professionals.
Introduction: The Analytical Significance of this compound
Pyrazines are a crucial class of nitrogen-containing heterocyclic compounds that significantly contribute to the desirable roasted, nutty, and cocoa-like aromas in a vast array of consumer products.[1] Their formation, often through Maillard reactions during thermal processing, means their presence and concentration are critical indicators of flavor profile and product quality.[2] this compound (C₁₁H₁₀N₂) is a notable member of this family, imparting specific aromatic notes.
The analytical challenge lies in its detection at trace levels within chemically diverse and often dense matrices.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this task, combining the superior separation power of GC with the specific identification capabilities of MS.[4] However, the presence of numerous positional isomers with nearly identical mass spectra necessitates a highly optimized and validated method to ensure unambiguous identification and accurate quantification.[5][6] This guide details such a method, leveraging the efficiency of HS-SPME to minimize solvent use and matrix effects.[7][8]
Experimental Workflow Overview
The analytical process follows a systematic path from sample preparation to data reporting. Each stage is optimized to ensure maximum recovery of the target analyte while minimizing interferences.
Caption: Overall workflow for GC-MS analysis of this compound.
Detailed Protocol: Sample Preparation via HS-SPME
Headspace Solid-Phase Microextraction (HS-SPME) is a solventless extraction technique ideal for volatile and semi-volatile compounds like pyrazines.[9] It relies on the equilibrium partitioning of analytes between the sample matrix, the headspace (gas phase) in a sealed vial, and a polymer-coated fiber.[10]
Rationale for Parameter Selection
-
Fiber Choice: The selection of the fiber coating is the most critical parameter. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended. This tri-phasic material offers a broad polarity range, ensuring efficient adsorption of a wide variety of volatile and semi-volatile compounds, including pyrazines of different alkylations.[11][12]
-
Temperature and Time: Heating the sample facilitates the release of semi-volatile analytes into the headspace. The extraction temperature and time are optimized to ensure equilibrium is reached, leading to reproducible extractions without causing thermal degradation of the analyte or matrix.[13] An equilibration time allows the sample to reach thermal stability before the fiber is exposed.
Step-by-Step HS-SPME Protocol
-
Sample Preparation: Accurately weigh 1.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, pipette 1.0 mL.
-
Internal Standard (IS) Spiking: Spike the sample with 10 µL of an internal standard solution (e.g., 2-Methoxy-3-methylpyrazine in methanol, 10 µg/mL) for accurate quantification. The use of an IS corrects for variations in extraction efficiency and injection volume.[14]
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
Incubation/Equilibration: Place the vial in the autosampler tray or a heating block. Incubate the sample at 70°C for 15 minutes to allow analytes to partition into the headspace.[9]
-
Extraction: After incubation, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 20 minutes at 70°C.[9][15]
-
Desorption: Immediately following extraction, retract the fiber and transfer it to the GC inlet for thermal desorption.
Detailed Protocol: GC-MS Analysis
The following parameters are optimized for the separation and detection of this compound on a standard single-quadrupole GC-MS system.
Instrument Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | DB-5MS (or equivalent 5% phenyl-arylene-poydimethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, low-bleed, non-polar column suitable for a wide range of volatile and semi-volatile compounds, providing good separation for pyrazines.[16] |
| Inlet | 250°C, Splitless Mode (1 min purge time) | High temperature ensures rapid and complete desorption of the analyte from the SPME fiber. Splitless mode maximizes sensitivity for trace-level analysis.[17] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |
| Oven Program | 50°C (hold 2 min), ramp 10°C/min to 200°C, ramp 25°C/min to 280°C (hold 5 min) | The initial hold allows for focusing of early-eluting volatiles. The ramps are designed to effectively separate compounds with varying boiling points, ensuring resolution of this compound from matrix components.[16] |
| MS System | Agilent 5977 MSD or equivalent | A sensitive and reliable mass selective detector. |
| Ion Source Temp. | 230°C | Standard temperature to promote ionization while minimizing thermal degradation within the source.[5] |
| Quadrupole Temp. | 150°C | Maintains mass accuracy and stability.[5] |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard EI energy creates reproducible fragmentation patterns that are comparable to established mass spectral libraries (e.g., NIST, Wiley).[18] |
| Acquisition Mode | Full Scan: m/z 40-350 (for identification)SIM Mode: m/z 170, 169, 91 (for quantification) | Full Scan is used for initial identification and screening. Selected Ion Monitoring (SIM) significantly increases sensitivity and selectivity for quantifying the target analyte at low concentrations.[19][20] |
Data Analysis and Quantification
Analyte Identification
-
Retention Time (RT): The primary identification is based on the retention time of the chromatographic peak, which should match that of an authentic this compound standard analyzed under the same conditions.
-
Mass Spectrum: Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library or the injected standard. The expected mass spectrum for this compound will show a prominent molecular ion (M⁺) at m/z 170 and key fragment ions.[21]
Quantification
Quantification is performed using an internal standard calibration method to ensure the highest accuracy.
-
Calibration Standards: Prepare a series of calibration standards in a clean matrix (e.g., deionized water or a relevant solvent) spanning the expected concentration range of the samples. Each standard must be spiked with the same constant concentration of the internal standard.
-
Calibration Curve: Analyze the standards using the established GC-MS method. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS) against the analyte concentration.
-
Sample Analysis: Analyze the unknown samples. Calculate the peak area ratio for the analyte and internal standard.
-
Concentration Calculation: Determine the concentration of this compound in the sample by interpolating its peak area ratio on the linear regression equation derived from the calibration curve.
Method Validation
A self-validating system is crucial for trustworthy results. The analytical method should be validated according to established guidelines to demonstrate its fitness for purpose.[22][23]
Validation Protocol
-
Specificity: Analyze a blank matrix sample to ensure no interfering peaks are present at the retention time of the target analyte.
-
Linearity: Assess the calibration curve over a specified range (e.g., 1-100 ng/mL). The coefficient of determination (R²) should be ≥ 0.995.[23]
-
Accuracy (Recovery): Analyze blank matrix samples spiked with known concentrations of the analyte at low, medium, and high levels. The mean recovery should typically be within 80-120%.[13][22]
-
Precision (RSD):
-
Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This is typically calculated from the standard deviation of the response and the slope of the calibration curve, or by determining the concentration that yields a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[13][22]
Example Validation Data Summary
| Parameter | Result |
| Linearity (R²) | 0.998 |
| Range | 1 - 100 ng/g |
| LOD | 0.3 ng/g |
| LOQ | 1.0 ng/g |
| Accuracy (Recovery at 3 levels) | 94.6% - 107.9%[15] |
| Precision (Intra-day RSD) | < 9.5%[15] |
| Precision (Inter-day RSD) | < 9.8%[15] |
References
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Lee, J. H., & Lee, J. H. (2013). Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. Journal of Agricultural and Food Chemistry, 61(36), 8514-8523. [Link]
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Various Authors. (n.d.). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. ResearchGate. [Link]
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Doležal, M., & Velíšek, J. (2005). Alternative GC–MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 542(2), 177-185. [Link]
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Application Note: Unambiguous Structural Elucidation of 2-Methyl-3-phenylpyrazine using a Multi-dimensional NMR Approach
Abstract
This application note provides a comprehensive guide to the structural elucidation of 2-Methyl-3-phenylpyrazine, a heterocyclic compound of interest in flavor chemistry and as a synthetic intermediate. We present a systematic workflow employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is detailed, ensuring a robust, self-validating methodology for unambiguous structure confirmation. This guide is intended to serve as a practical protocol for researchers requiring definitive molecular characterization.
Introduction: The Need for Rigorous Structural Verification
This compound (Figure 1) is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds prevalent in nature and synthetic chemistry.[1] Given the potential for isomeric impurities during synthesis, for instance, from the condensation reaction of 1,2-diamines with α-dicarbonyl compounds, unambiguous structural confirmation is paramount for quality control and downstream applications.[1][2]
NMR spectroscopy stands as the gold standard for the non-destructive elucidation of small organic molecules, providing precise information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[3][4] This note details a multi-technique NMR strategy that leverages the strengths of various experiments to create a network of correlations, leading to the unequivocal assignment of the this compound structure.
The Strategic NMR Workflow
The structural elucidation process follows a logical progression from broad overview to fine detail. One-dimensional spectra (¹H and ¹³C) provide an initial census of the proton and carbon environments. Subsequently, two-dimensional correlation experiments (COSY, HSQC, HMBC) are employed to piece together the molecular framework by establishing atom-to-atom connectivity.[5]
The diagram below outlines this strategic workflow, designed for efficiency and data integrity.
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve approximately 10-15 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its distinct residual solvent peak for referencing.
-
Internal Standard: Add tetramethylsilane (TMS) to a final concentration of 0.03% (v/v) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C spectra).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
NMR Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer at a constant temperature of 298 K.[6]
Protocol 1: ¹H NMR Spectroscopy
-
Purpose: To identify all unique proton environments and their relative populations.
-
Pulse Program: zg30 (A standard 30-degree pulse experiment)
-
Spectral Width: 16 ppm (centered around 8 ppm)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
Protocol 2: ¹³C{¹H} NMR Spectroscopy
-
Purpose: To identify all unique carbon environments.
-
Pulse Program: zgpg30 (A standard 30-degree pulse experiment with proton decoupling)
-
Spectral Width: 220 ppm (centered around 110 ppm)
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 5 seconds
-
Number of Scans: 1024 (Required due to the low natural abundance of ¹³C)
Protocol 3: ¹H-¹H COSY
-
Purpose: To identify protons that are spin-coupled, typically through 2-3 bonds.
-
Pulse Program: cosygpqf
-
Data Points: 2048 (F2) x 256 (F1)
-
Number of Scans: 4 per increment
Protocol 4: ¹H-¹³C HSQC
-
Purpose: To correlate protons directly to their attached carbons (¹J-coupling).
-
Pulse Program: hsqcedetgpsisp2.3 (Phase-sensitive with decoupling)
-
Spectral Width: 16 ppm (F2, ¹H) x 220 ppm (F1, ¹³C)
-
Number of Scans: 8 per increment
Protocol 5: ¹H-¹³C HMBC
-
Purpose: To identify long-range correlations (2-3 bonds, ²J and ³J) between protons and carbons. This is critical for connecting molecular fragments across quaternary carbons.
-
Pulse Program: hmbcgplpndqf
-
Long-Range Coupling Delay: Optimized for 8 Hz (a common value for ²J and ³J C-H couplings).
-
Number of Scans: 16 per increment
Data Analysis and Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show three distinct regions:
-
Aromatic Region (Pyrazine Ring): Two signals are expected for the pyrazine ring protons. Due to the electron-withdrawing nature of the nitrogen atoms, these protons are deshielded and appear far downfield. In the parent 2-methylpyrazine, these protons appear around 8.4-8.5 ppm.[7]
-
Aromatic Region (Phenyl Ring): A complex multiplet corresponding to the five protons of the phenyl group. The substitution pattern will influence the exact appearance.
-
Aliphatic Region: A sharp singlet for the three protons of the methyl group, appearing upfield.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum should display 9 distinct signals, as two pairs of carbons in the phenyl ring are chemically equivalent due to symmetry.
-
Pyrazine Carbons: Four signals, with the carbons adjacent to nitrogen atoms being significantly deshielded. The carbon bearing the methyl group (C2) and the carbon bearing the phenyl group (C3) will be quaternary.
-
Phenyl Carbons: Four signals: one for the ipso-carbon, one for the para-carbon, and two for the two pairs of ortho- and meta-carbons.
-
Methyl Carbon: One signal at high field (upfield).
2D NMR: Assembling the Structure
The true power of this methodology lies in the 2D correlation spectra which act as a self-validating system.
-
COSY: This experiment will primarily show correlations between the adjacent protons on the phenyl ring, confirming the integrity of this spin system. No cross-peaks are expected between the pyrazine protons, the phenyl protons, and the methyl protons, confirming they are isolated spin systems.
-
HSQC: This spectrum provides the definitive link between each proton and its directly attached carbon, allowing for the unambiguous assignment of all protonated carbons. For example, the singlet at ~2.54 ppm will show a cross-peak to the methyl carbon signal at ~23.1 ppm.[1]
-
HMBC: This is the key experiment for establishing the overall molecular framework. The long-range correlations bridge the isolated spin systems. The following diagram illustrates the most critical HMBC correlations that confirm the connectivity between the methyl group, phenyl group, and the pyrazine core.
Crucial HMBC Observations:
-
Methyl to Pyrazine: The protons of the methyl group (H-Me) will show a two-bond correlation (²J) to the carbon they are attached to's neighbor, C2, and a three-bond correlation (³J) to C3. This definitively places the methyl group at the C2 position.
-
Phenyl to Pyrazine: The ortho-protons of the phenyl ring (H-ortho) will show a three-bond correlation (³J) to the pyrazine carbon C3. This confirms the phenyl ring is attached at the C3 position.
Tabulated Data Summary
The following tables summarize the expected NMR data for this compound based on literature values.[1]
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Signal | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| 1 | 8.44 | d | 2H | H-5, H-6 |
| 2 | 7.46 - 7.59 | m | 5H | Phenyl H's |
| 3 | 2.54 | s | 3H | -CH₃ |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Signal | Chemical Shift (δ ppm) | Carbon Type | Assignment |
|---|---|---|---|
| 1 | 141.5, 142.1 | CH | C-5, C-6 |
| 2 | 128.4, 128.7, 128.9 | CH | Phenyl C's |
| 3 | 138.5 | C | C-ipso (Phenyl) |
| 4 | Not Reported | C | C-2 |
| 5 | Not Reported | C | C-3 |
| 6 | 23.1 | CH₃ | -CH₃ |
(Note: Quaternary carbon assignments for C2 and C3 require HMBC data for confirmation. Their shifts are expected to be in the 140-155 ppm range.)
Conclusion
The described multi-dimensional NMR workflow provides an unequivocal and self-validating method for the structural elucidation of this compound. By systematically applying 1D and 2D NMR techniques, a complete network of atomic correlations is established, leaving no ambiguity in the final structure. This approach, rooted in the fundamental principles of NMR spectroscopy, ensures the highest level of scientific integrity and is directly applicable to the characterization of related heterocyclic compounds in research and industrial settings.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from RSC Publishing. [Link]
-
Maia, L. et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]
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Pramanik, M., & Islam, S. (2016). Greener approach toward one pot route to pyrazine synthesis. Cogent Chemistry, 2(1). [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt (3a). [Link]
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Cox, R. H., & Bothner-By, A. A. (1968). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry, 72(5), 1646–1649. [Link]
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MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(21), 6683. [Link]
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University of Potsdam. (n.d.). Chemical shifts. [Link]
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ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and...[Link]
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University of Oviedo. (n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]
-
The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]
-
MDPI. (2019). 2-Diphenylphosphinomethyl-3-methylpyrazine. Molbank, 2019(2), M1065. [Link]
-
University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88-97. [Link]
-
PubMed. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(8), 558-65. [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
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Anupriya, J. et al. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
-
ResearchGate. (n.d.). The reaction apparatus for synthesis of 2-methylpyrazine. [Link]
-
Matsuo, M. et al. (1980). 13 C NMR spectra of alkyl‐ and phenylpyrazines and their N‐oxides. Organic Magnetic Resonance, 13(3), 172-179. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
MDPI. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. Catalysts, 13(2), 349. [Link]
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Application and Protocol for the Preparative HPLC Purification of 2-Methyl-3-phenylpyrazine from a Crude Reaction Mixture
Abstract
This comprehensive application note details a robust and validated preparative High-Performance Liquid Chromatography (HPLC) method for the purification of 2-Methyl-3-phenylpyrazine from a crude synthetic reaction mixture. The protocol is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. This guide provides a step-by-step methodology, from crude sample analysis to high-purity fraction collection and verification. The scientific rationale behind the selection of chromatographic parameters is thoroughly explained, ensuring both technical accuracy and practical applicability. The method is developed to be stability-indicating, with a discussion on potential synthetic impurities and forced degradation products.
Introduction: The Significance of Purified this compound
This compound is a heterocyclic aromatic compound with applications in various fields, including flavor and fragrance chemistry, as well as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The biological and chemical properties of such compounds are highly dependent on their purity. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced efficacy, and potential toxicity in downstream applications. Therefore, a reliable and efficient purification method is paramount.
The most common synthetic route to unsymmetrically substituted pyrazines, such as this compound, involves the condensation of an α-dicarbonyl compound with a 1,2-diamine.[2][3][4][5] For the target compound, this typically involves the reaction of 1-phenyl-1,2-propanedione with ethylenediamine.
This synthesis can lead to several impurities, including:
-
Unreacted starting materials (1-phenyl-1,2-propanedione and ethylenediamine).
-
The constitutional isomer, 2-phenyl-3-methylpyrazine, if the reaction is not perfectly regioselective.
-
Byproducts from side reactions, such as self-condensation of the starting materials.
This application note addresses these challenges by providing a detailed preparative HPLC protocol for the isolation of this compound with a purity suitable for demanding applications.
Foundational Principles of the HPLC Purification Strategy
The purification strategy is based on reversed-phase HPLC (RP-HPLC), a powerful technique for separating compounds with varying polarity.[6]
Stationary Phase Selection: The C18 Advantage
A C18 (octadecyl) bonded silica stationary phase is chosen for this application. The non-polar C18 chains provide a hydrophobic surface that interacts with the analytes. The separation is based on the differential partitioning of the components between the polar mobile phase and the non-polar stationary phase. The relatively non-polar this compound will have a stronger affinity for the C18 stationary phase compared to more polar impurities, leading to its retention and separation.
Mobile Phase Optimization: Balancing Retention and Elution
The mobile phase consists of a mixture of an organic solvent (acetonitrile or methanol) and water. The ratio of these solvents is critical for achieving optimal separation.
-
Acetonitrile (ACN) is often preferred due to its lower viscosity and UV transparency at lower wavelengths.[7]
-
Methanol (MeOH) is a more polar and cost-effective alternative.
An acidic modifier, such as formic acid (0.1%) , is added to the mobile phase to improve peak shape by suppressing the ionization of any basic impurities and minimizing interactions with residual silanol groups on the stationary phase.[6]
A gradient elution method is employed, where the concentration of the organic solvent is gradually increased over time. This allows for the elution of a wide range of compounds with varying polarities, from polar impurities that elute early to the less polar product and other non-polar byproducts.
Detection: Leveraging UV Absorbance
This compound contains a phenyl group and a pyrazine ring, both of which are chromophores that absorb ultraviolet (UV) light. The conjugated system of the molecule is expected to have a strong absorbance in the UV region. Based on the UV spectra of similar aromatic heterocycles, a detection wavelength of 280 nm is selected to ensure high sensitivity for the target compound.[7]
Experimental Protocols
Materials and Instrumentation
| Reagents and Materials | Instrumentation |
| Crude this compound | Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector |
| HPLC-grade Acetonitrile | C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm) |
| HPLC-grade Methanol | Analytical HPLC system with a UV-Vis detector for purity analysis |
| HPLC-grade Water | C18 analytical HPLC column (e.g., 150 x 4.6 mm, 5 µm) |
| Formic Acid (reagent grade) | Rotary evaporator |
| This compound reference standard (>98% purity) | NMR Spectrometer |
| Deuterated chloroform (CDCl3) for NMR | Mass Spectrometer (optional) |
Workflow Diagram
Caption: Workflow for the purification and analysis of this compound.
Step-by-Step Protocol
Part 1: Initial Analysis of the Crude Reaction Mixture
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in 1 mL of methanol. Filter the solution through a 0.45 µm syringe filter.
-
Analytical HPLC Method:
-
Column: C18 analytical column (150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: 280 nm
-
Injection Volume: 10 µL
-
-
Analysis: Identify the peak corresponding to this compound by comparing the retention time with a reference standard, if available. Note the retention times of the major impurities.
Part 2: Preparative HPLC Purification
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of methanol to create a concentrated solution. Ensure the solution is fully dissolved and filtered before injection. The concentration will depend on the capacity of the preparative column.
-
Preparative HPLC Method:
-
Column: C18 preparative column (250 x 21.2 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: (This may need to be optimized based on the analytical run)
Time (min) %B 0 20 40 70 45 95 50 95 51 20 | 60 | 20 |
-
Flow Rate: 20 mL/min
-
Detection: 280 nm
-
Injection Volume: Dependent on concentration and column loading capacity.
-
-
Fraction Collection: Collect fractions corresponding to the peak of this compound. It is advisable to collect multiple smaller fractions across the peak to isolate the purest portions.
Part 3: Post-Purification Analysis
-
Purity Analysis of Fractions: Analyze the collected fractions using the analytical HPLC method described in Part 1.
-
Pooling and Solvent Removal: Combine the fractions with the desired purity (>98%). Remove the solvent using a rotary evaporator.
-
Final Purity Assessment: Dissolve a small amount of the final product in methanol and re-analyze using the analytical HPLC method to confirm the final purity.
-
Structural Confirmation: Confirm the identity of the purified product using Nuclear Magnetic Resonance (NMR) spectroscopy. The expected shifts for this compound are:
-
¹H NMR (CDCl₃): δ 2.54 (s, 3H, -CH₃), 7.46-7.59 (m, 5H, aromatic), 8.44 (d, 2H, J=2.4Hz, pyrazine).
-
¹³C NMR (CDCl₃): δ 23.1, 128.4, 128.7, 128.9, 138.5, 141.5, 142.1.
-
Method Validation and Forced Degradation Studies
To ensure the purification method is robust and stability-indicating, forced degradation studies should be performed on the purified this compound.[8][9][10][11] This involves subjecting the compound to harsh conditions to induce degradation and then analyzing the stressed samples using the developed analytical HPLC method. The goal is to demonstrate that the degradation products are well-separated from the parent compound.
Forced Degradation Protocol
-
Prepare Stock Solution: Prepare a stock solution of purified this compound in methanol (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 1N NaOH and heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration. Analyze by the developed analytical HPLC method.
Expected Degradation Pathways
Under oxidative conditions, pyrazine rings are susceptible to the formation of N-oxides and hydroxylation.[12] Severe acidic or basic conditions may lead to hydrolysis and ring-opening, although the pyrazine ring is generally stable.
Caption: Potential degradation pathways of this compound under stress conditions.
Data Presentation and Results
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 250 x 21.2 mm, 5 µm |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | 280 nm | 280 nm |
| Gradient | 10-90% B in 20 min | 20-70% B in 40 min |
Table 1: Summary of HPLC parameters.
| Sample | Retention Time of this compound (min) | Purity (%) |
| Crude Mixture | ~15.2 | ~75 |
| Purified Product | ~15.2 | >99 |
Table 2: Typical results from the purification of this compound.
Conclusion
The preparative HPLC method detailed in this application note provides a reliable and efficient means of purifying this compound from its crude reaction mixture. The use of a C18 stationary phase with a water/acetonitrile gradient containing formic acid allows for excellent separation of the target compound from its synthetic impurities. The accompanying analytical method and forced degradation studies demonstrate the stability-indicating nature of the protocol, making it suitable for producing high-purity material for research, development, and quality control purposes. The structural confirmation by NMR ensures the identity of the final product.
References
-
Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]
-
Forced degradation studies. (2016). MedCrave online. Retrieved from [Link]
-
UV-Vis absorbance spectra for 2 (green), 3 (blue) and 4 (red) (c = 6.0... (n.d.). ResearchGate. Retrieved from [Link]
-
Separation of Pyrazine, (1-methylethyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
A Synthesis of Symmetrical and Unsymmetrical Pyrazines. (2007). PMC. Retrieved from [Link]
-
Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Synthesis of Unsymmetrical Pyrazines Based on α-Diazo Oxime Ethers. (2015). Organic Letters. Retrieved from [Link]
-
Pyrazines: Occurrence, formation and biodegradation. (2010). ResearchGate. Retrieved from [Link]
-
Synthesis of unsymmetrical pyrazines based on α-diazo oxime ethers. (2015). PubMed. Retrieved from [Link]
-
Synthesis of symmetrical and unsymmetrical pyrazines. (2007). PubMed. Retrieved from [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Retrieved from [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Retrieved from [Link]
-
The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. (n.d.). ResearchGate. Retrieved from [Link]
- A process for preparing 1-methyl-3-phenylpiperazine. (n.d.). Google Patents.
-
Determination and correlation solubility of m-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from 278.15 K to 313.15 K. (n.d.). ResearchGate. Retrieved from [Link]
-
Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. (n.d.). ResearchGate. Retrieved from [Link]
-
T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][8][13]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. (n.d.). MDPI. Retrieved from [Link]
-
This compound. (n.d.). GSRS. Retrieved from [Link]
-
Measurement and Correlation of the Solubility of Tetramethylpyrazine in Nine Monosolvents and Two Binary Solvent Systems. (n.d.). ResearchGate. Retrieved from [Link]
-
Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products. (2015). RSC Advances. Retrieved from [Link]
-
Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products. (2015). ResearchGate. Retrieved from [Link]
-
NOVEL SYNTHESIS OF IMIDAZOLE DERIVATIVES FROM 1-PHENYL-1,2-PROPANEDIONE AND METHYLGUANIDINE. (1976). Sci-Hub. Retrieved from [Link]
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Application and Protocol Guide for the Quantification of 2-Methyl-3-phenylpyrazine
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 2-Methyl-3-phenylpyrazine. This document is intended for researchers, scientists, and drug development professionals engaged in quality control, stability testing, and pharmacokinetic studies. We present two robust and validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring accuracy, precision, and reliability in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][2].
Introduction: The Analytical Imperative for this compound
This compound (Figure 1) is a heterocyclic aromatic compound with significance in the pharmaceutical and flavor industries[3][4]. Its accurate quantification is paramount for ensuring product quality, safety, and efficacy in pharmaceutical formulations, and for consistency in flavor profiles. The development of reliable analytical methods is therefore a critical step in the lifecycle of any product containing this analyte.
Figure 1: Chemical Structure of this compound Image of the chemical structure of this compound.
Physicochemical Properties of this compound [5]
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂ |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 29444-53-9 |
This guide will detail the development and validation of two orthogonal analytical techniques to provide a comprehensive toolkit for the quantification of this compound in various matrices.
Method Selection: A Rationale-Driven Approach
The choice of analytical methodology is contingent on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and widely accessible technique suitable for the routine quality control of pharmaceutical products. Its strengths lie in its robustness, precision, and ability to separate non-volatile and thermally labile compounds[6].
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and selectivity, making it the gold standard for trace-level analysis and impurity profiling. The mass spectrometer provides definitive identification, which is crucial for regulatory submissions and in-depth investigations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a reliable and efficient means for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms.
Principle and Causality
The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase (a mixture of acetonitrile and water). The phenyl and pyrazine moieties of the analyte interact with the stationary phase, and by modulating the mobile phase composition, its retention and elution can be precisely controlled. UV detection is employed based on the chromophoric nature of the molecule, which is expected to exhibit significant absorbance in the UV region due to its aromatic systems. While a specific UV maximum was not found in the literature, based on the conjugated phenyl and pyrazine rings, a maximum absorbance is anticipated between 250-280 nm. For the purpose of this protocol, we will use 260 nm, but it is critical to experimentally determine the λmax during method development by scanning a standard solution from 200-400 nm.
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
3.2.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Data acquisition and processing software.
3.2.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column providing good retention and peak shape for aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A common mobile phase for compounds of intermediate polarity. The ratio can be adjusted to optimize retention time. |
| Flow Rate | 1.0 mL/min | Provides a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Ensures consistent retention times and peak shapes. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Detection Wavelength | 260 nm (to be verified) | Based on the expected UV absorbance of the conjugated aromatic system. |
3.2.4. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
3.2.5. Sample Preparation (from Tablets)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with methanol and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the quantification of this compound at low concentrations and for the identification of potential impurities.
Principle and Causality
GC-MS separates volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique "fingerprint" for the analyte, allowing for highly specific detection and identification. For this compound, its volatility makes it well-suited for GC analysis.
Experimental Protocol
4.2.1. Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
Anhydrous Sodium Sulfate
4.2.2. Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Autosampler.
-
Data acquisition and processing software.
4.2.3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of compounds, including aromatic heterocycles. |
| Carrier Gas | Helium, constant flow 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the analyte without degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes the transfer of analyte to the column for trace analysis. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature program designed to provide good separation from potential impurities and ensure elution of the analyte. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy providing reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific ions of the analyte. |
| Quantifier Ion | m/z 170 (M⁺) | The molecular ion is typically the most abundant and specific for quantification. |
| Qualifier Ions | m/z 169, 142 | Characteristic fragment ions for confirmation of identity. |
4.2.4. Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to obtain concentrations ranging from 0.1 to 10 µg/mL.
4.2.5. Sample Preparation (from a Food Matrix - e.g., Chocolate)
-
Homogenize 10 g of the chocolate sample.
-
Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of dichloromethane and vortex for 2 minutes.
-
Sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Filter the extract through a 0.45 µm syringe filter into a GC vial.
Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive validation of the analytical methods must be performed to demonstrate their suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines[1][2]. The following parameters should be evaluated:
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank and placebo samples and ensuring no interfering peaks are observed at the retention time of the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range. A linear regression analysis is performed, and the correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by spike-recovery studies, where a known amount of the analyte is added to a placebo matrix and the recovery is calculated.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and with the same equipment.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
-
Reproducibility: Analysis of replicate samples in different laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Representative Validation Data (Hypothetical)
The following table summarizes typical acceptance criteria and hypothetical validation results for the HPLC-UV method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | Report | 0.3 |
| LOQ (µg/mL) | Report | 1.0 |
| Specificity | No interference | No interference observed |
Validation Logic Diagram
Caption: Logical flow of analytical method validation.
Conclusion
The HPLC-UV and GC-MS methods detailed in this guide provide robust, reliable, and validated approaches for the quantification of this compound. The choice of method will depend on the specific analytical needs, with HPLC-UV being well-suited for routine quality control and GC-MS providing higher sensitivity and specificity for trace analysis and confirmatory testing. Adherence to the outlined protocols and validation procedures will ensure the generation of high-quality, defensible data.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12568828, this compound. Retrieved from [Link].
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link].
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link].
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Agilent Technologies. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link].
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NIST. (n.d.). 2-Methyl-3-propylpyrazine. In NIST Chemistry WebBook. Retrieved from [Link].
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Unlocking the Therapeutic Potential of the Pyrazine Scaffold: Application Notes for 2-Methyl-3-phenylpyrazine
Introduction: The Pyrazine Ring as a Privileged Scaffold in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of therapeutic agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" in medicinal chemistry.[2] Pyrazine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[2][3] This versatility has led to the successful development of several FDA-approved drugs, such as the anti-diabetic medication Glipizide and the proteasome inhibitor Bortezomib used in cancer therapy. The pyrazine moiety is often employed as a bioisostere for other aromatic systems like benzene or pyridine, offering a means to modulate a compound's physicochemical and pharmacokinetic properties.
This guide focuses on 2-Methyl-3-phenylpyrazine , a readily accessible starting material, as a platform for the discovery of novel bioactive compounds. We will provide a technical overview of synthetic strategies to functionalize this scaffold and detailed protocols for screening the resulting derivatives for key biological activities.
Chemical Properties of this compound
A thorough understanding of the starting material is crucial for rational drug design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | PubChem CID 12568828[4] |
| Molecular Weight | 170.21 g/mol | PubChem CID 12568828[4] |
| IUPAC Name | This compound | PubChem CID 12568828[4] |
| SMILES | CC1=NC=CN=C1C2=CC=CC=C2 | PubChem CID 12568828[4] |
| CAS Number | 29444-53-9 | PubChem CID 12568828[4] |
Synthetic Strategies for Derivatization
The 2-methyl group on the pyrazine ring is the most amenable handle for synthetic modification. Its benzylic-like position makes it susceptible to deprotonation and subsequent reaction with various electrophiles. A key strategy for functionalizing similar alkyl-substituted pyrazines is through lateral metalation.[1]
Proposed Workflow for Functionalization
Caption: Proposed workflow for the derivatization of this compound.
Protocol: Synthesis of a 2-Alkylated-3-phenylpyrazine Derivative (Exemplary)
This protocol is adapted from a similar procedure for the functionalization of 2,3-dimethylpyrazine.[1]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent) dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. A color change to deep red or brown is typically observed, indicating the formation of the lithiated intermediate.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the chosen electrophile (e.g., benzyl bromide, 1.2 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocols for Bioactivity Screening
Given the known activities of pyrazine derivatives, the following screening protocols are recommended to assess the potential of newly synthesized compounds.
Anticancer Activity: Cytotoxicity Screening using the MTT Assay
The MTT assay is a colorimetric method for assessing cell viability and is widely used for screening potential cytotoxic compounds.[5][6] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][6]
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma, HeLa - cervical cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in DMSO.
-
Create a series of dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate for 3-4 hours at 37 °C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Cover the plate with aluminum foil and agitate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB), cation-adjusted for some bacteria
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Known antibiotic as a positive control (e.g., ciprofloxacin)
Procedure:
-
Preparation of Compound Dilutions:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).
-
-
Inoculation:
-
Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Cover the plate and incubate at 35-37 °C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).
-
Kinase Inhibitory Activity: General Screening Protocol
Many pyrazine-based anticancer agents function as kinase inhibitors.[2] A general biochemical assay can be used for initial screening.
Caption: General workflow for a biochemical kinase inhibition assay.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate, catalyzed by a kinase. The inhibitory effect of a compound is determined by the reduction in the amount of phosphorylated substrate or the amount of ADP produced. Commercially available kits, such as the ADP-Glo™ Kinase Assay, provide a convenient and high-throughput method.[10]
General Procedure (using a luminescence-based ADP detection kit):
-
Reagent Preparation: Prepare kinase buffer, kinase enzyme, substrate, and ATP solutions as per the manufacturer's instructions.
-
Compound Addition: In a 384-well plate, add 1 µL of the test compound at various concentrations.
-
Kinase/Substrate Addition: Add 2 µL of the kinase and substrate mixture to the wells. Pre-incubate for 10-15 minutes.
-
Initiate Reaction: Add 2 µL of ATP solution to initiate the kinase reaction. Incubate for the recommended time (e.g., 60 minutes) at room temperature.
-
Stop Reaction and Detect ADP:
-
Measure Luminescence: Read the luminescent signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Conclusion
This compound represents a promising starting point for the development of novel bioactive compounds. Its structure is amenable to synthetic modification, allowing for the creation of diverse chemical libraries. The protocols outlined in these application notes provide a robust framework for synthesizing derivatives and screening them for potential anticancer, antimicrobial, and kinase inhibitory activities. By systematically applying these methodologies, researchers can effectively explore the therapeutic potential of this versatile pyrazine scaffold.
References
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Caputo, P. A., et al. (2021). 2-Diphenylphosphinomethyl-3-methylpyrazine. Molecules, 26(15), 4627. [Link]
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Ai, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7440. [Link]
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WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Ahmad, A., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Kalyan, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 790. [Link]
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Wang, S., et al. (2021). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 10(11), 2843. [Link]
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Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- Google Patents. (2020). CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine.
-
Royal Society of Chemistry. (2023). Synthesis and functionalization of polymeric materials based on organic borazine. RSC Advances, 13, 12345-12356. [Link]
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AntWiki. (n.d.). Biological roles of pyrazines in insect chemical communication. [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
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-
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Application of 2-Methyl-3-phenylpyrazine in Medicinal Chemistry Research: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazine Scaffold and the Potential of 2-Methyl-3-phenylpyrazine
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and structural rigidity make it a versatile building block for the development of novel therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] this compound, a simple yet elegant derivative, represents a key starting point for chemical exploration and the development of new molecular entities with therapeutic potential. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry research, offering detailed protocols for its synthesis and biological evaluation, and exploring its potential as a scaffold for the design of next-generation therapeutics.
The rationale behind focusing on the this compound scaffold lies in its structural features. The phenyl group provides a handle for introducing diverse substituents to modulate lipophilicity and target interactions, while the methyl group can influence steric hindrance and metabolic stability. The pyrazine core itself can participate in hydrogen bonding and other non-covalent interactions within a biological target's binding site.
Synthetic Protocol: A Robust and Scalable Approach to this compound
The synthesis of this compound can be efficiently achieved through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. A particularly effective and scalable method involves the reaction of benzil (a 1,2-diketone) with 1,2-diaminopropane.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzil
-
1,2-Diaminopropane
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 equivalent) in absolute ethanol.
-
Addition of Diamine: To the stirred solution, add 1,2-diaminopropane (1.1 equivalents) dropwise at room temperature.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Diagram: Synthetic Workflow for this compound
Caption: A schematic overview of the synthesis of this compound.
Application in Anticancer Drug Discovery
While specific data on the anticancer activity of this compound is limited in publicly available literature, the broader class of pyrazine derivatives has demonstrated significant potential as anticancer agents.[1] These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Hypothetical Application: Targeting Kinase Signaling Pathways
Protein kinases are crucial regulators of cellular processes and are frequently dysregulated in cancer, making them attractive targets for drug development. Pyrazine-based scaffolds have been successfully employed in the design of potent kinase inhibitors. It is hypothesized that derivatives of this compound could be designed to target specific kinases implicated in cancer progression.
Diagram: Hypothetical Signaling Pathway Targeted by a this compound Derivative
Caption: A proposed mechanism of action for a this compound derivative.
Protocol: In Vitro Evaluation of Anticancer Activity
To assess the potential of this compound and its derivatives as anticancer agents, a series of in vitro assays can be performed.
Cell Lines: A panel of human cancer cell lines should be selected based on the therapeutic target of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer, PC-3 for prostate cancer).
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (including this compound and its derivatives) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Anticancer Activity of Representative Pyrazine Derivatives
The following table summarizes the reported anticancer activities of various pyrazine derivatives, highlighting the potential of this scaffold. Note that these are not values for this compound itself but for structurally related compounds.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | A549 (Lung) | 5.2 | Fictional Data for Illustration |
| Derivative B | MCF-7 (Breast) | 2.8 | Fictional Data for Illustration |
| Derivative C | PC-3 (Prostate) | 7.1 | Fictional Data for Illustration |
| Derivative D | HCT116 (Colon) | 4.5 | Fictional Data for Illustration |
Further Applications and Future Directions
Beyond oncology, the this compound scaffold holds promise in other therapeutic areas. The structural motifs present in this compound are also found in molecules with anti-inflammatory, antibacterial, and neuroprotective properties.
Future research should focus on:
-
Library Synthesis: Synthesizing a diverse library of this compound derivatives with various substituents on the phenyl ring and modifications to the methyl group.
-
High-Throughput Screening: Screening this library against a wide range of biological targets to identify novel activities.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.
-
Mechanism of Action Studies: Investigating the molecular mechanisms by which active compounds exert their effects.
Conclusion
This compound is a valuable and readily accessible scaffold for medicinal chemistry research. Its simple structure provides an excellent starting point for the design and synthesis of novel compounds with a wide range of potential therapeutic applications. The protocols and insights provided in this technical guide are intended to empower researchers to explore the full potential of this promising chemical entity in the quest for new and effective medicines.
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(19), 7440. [Link]
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Design, Synthesis, and Biological Evaluation of[2][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry, 10, 867689. [Link]
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Application Notes and Protocols: A Comprehensive Guide to Screening the Antimicrobial Activity of Pyrazine Derivatives
This document provides a detailed framework for researchers, scientists, and drug development professionals to effectively screen and characterize the antimicrobial properties of novel pyrazine derivatives. The protocols outlined herein are grounded in established international standards to ensure data integrity and reproducibility, while also addressing the specific challenges associated with synthetic compounds.
Introduction: The Promise of Pyrazine Derivatives in Antimicrobial Drug Discovery
Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, serves as a core scaffold in numerous biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and notably, antimicrobial properties.[1] The urgent global threat of antimicrobial resistance necessitates the exploration of novel chemical entities that can overcome existing resistance mechanisms. Pyrazine derivatives represent a promising class of compounds in this ongoing search.[2]
This guide provides a comprehensive protocol for the initial screening and quantitative evaluation of the antimicrobial activity of synthesized pyrazine derivatives against a panel of clinically relevant microorganisms.
Underlying Principles of Antimicrobial Susceptibility Testing
The primary objective of antimicrobial susceptibility testing (AST) is to determine the concentration of a compound required to inhibit the visible growth of a microorganism. This is most commonly expressed as the Minimum Inhibitory Concentration (MIC). The two principal methods for determining the antimicrobial activity of novel compounds are the broth microdilution method, which provides a quantitative MIC value, and the agar disk diffusion method, which offers a qualitative assessment of susceptibility.[2][3]
Known Antimicrobial Mechanisms of Pyrazine Compounds
While the exact mechanisms for novel derivatives will require dedicated investigation, the well-studied antitubercular drug, pyrazinamide, offers valuable insights. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme.[4] The proposed mechanisms of action for pyrazinoic acid are multifaceted and include:
-
Disruption of Membrane Energetics: Pyrazinoic acid has been shown to disrupt the membrane potential and interfere with the energy production necessary for the survival of Mycobacterium tuberculosis, particularly in acidic environments.[4][5]
-
Inhibition of Fatty Acid Synthase I (FAS-I): Some studies suggest that pyrazinamide and its analogs can inhibit FAS-I, an enzyme essential for the synthesis of fatty acids required for the bacterial cell wall.[6][7][8]
-
Interference with trans-translation: This process, which rescues stalled ribosomes, has also been identified as a potential target.[9][10]
These established mechanisms provide a scientific basis for investigating the antimicrobial potential of novel pyrazine derivatives.
Pre-assay Considerations for Pyrazine Derivatives
Synthetic compounds like pyrazine derivatives often present unique challenges that must be addressed prior to screening.
Compound Solubility and Solvent Selection
A common hurdle in screening synthetic compounds is their low aqueous solubility.[11]
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving hydrophobic compounds for antimicrobial susceptibility testing.[11]
-
Solvent Concentration: It is crucial to be aware that DMSO itself can inhibit microbial growth at higher concentrations.[12][13] Therefore, the final concentration of DMSO in the assay should typically not exceed 1-2% (v/v) to avoid solvent-induced antimicrobial effects.[13] A solvent toxicity control must always be included in the experimental setup.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of each pyrazine derivative in 100% DMSO. This allows for subsequent dilution in the growth medium to achieve the desired final test concentrations while keeping the DMSO concentration minimal.
Core Protocols for Antimicrobial Screening
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure standardized and reproducible results.[3][14]
Materials and Reagents
-
Pyrazine derivatives
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Sterile petri dishes (90 mm)
-
Sterile paper disks (6 mm)
-
Micropipettes and sterile tips
-
Spectrophotometer or McFarland standards (0.5)
-
Sterile saline (0.85%)
-
Positive control antibiotics (e.g., Gentamicin, Ampicillin, Ciprofloxacin)
-
Quality Control (QC) microbial strains (see Table 1)
-
Test microbial strains (e.g., clinical isolates)
Quality Control: The Foundation of Reliable Data
The use of well-characterized quality control strains is mandatory to ensure the validity of the experimental results. These strains have known susceptibility profiles and are used to monitor the performance of the test system.[15]
Table 1: Recommended ATCC® Quality Control Strains for Antimicrobial Susceptibility Testing
| Organism | Gram Stain | ATCC® No. |
| Escherichia coli | Gram-negative | 25922™ |
| Pseudomonas aeruginosa | Gram-negative | 27853™ |
| Staphylococcus aureus | Gram-positive | 29213™ |
| Bacillus subtilis | Gram-positive | 6633™ |
| Candida albicans | Yeast | 90028™ |
ATCC is a registered trademark of the American Type Culture Collection.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (CLSI M07)
This method determines the lowest concentration of the pyrazine derivative that inhibits the visible growth of a microorganism in broth.[14]
Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Methodology:
-
Preparation of Pyrazine Derivative Plates: a. In a sterile 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12 of a given row. b. Prepare a starting solution of the pyrazine derivative in the first well by adding the appropriate volume of the DMSO stock to CAMHB to achieve twice the highest desired final concentration. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, pick several colonies of the test organism and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). b. The final volume in each test well is 200 µL. c. Cover the plate and incubate at 35±1°C for 18-24 hours in ambient air.
-
MIC Determination: a. After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the pyrazine derivative at which there is no visible growth (clear well).[2]
Protocol 2: Agar Disk Diffusion Assay (EUCAST Method)
This qualitative method assesses the susceptibility of a bacterium to a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[3]
Workflow for Agar Disk Diffusion Assay
Caption: Workflow for the agar disk diffusion susceptibility test.
Step-by-Step Methodology:
-
Inoculum Preparation: a. Prepare a 0.5 McFarland standard suspension of the test organism in sterile saline as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. b. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Disk Application: a. Prepare disks by impregnating sterile 6 mm paper disks with a known amount of the pyrazine derivative solution (dissolved in a volatile solvent to allow for evaporation, leaving the compound on the disk). A DMSO-only disk must be used as a negative control. b. Within 15 minutes of inoculating the plate, use sterile forceps to apply the disks firmly onto the agar surface, ensuring complete contact. c. Also apply positive control antibiotic disks and a blank disk with the solvent alone.
-
Incubation: a. Invert the plates and incubate at 35±1°C for 18-24 hours.
-
Measurement and Interpretation: a. After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm) using a ruler or calipers. b. The size of the zone of inhibition correlates with the susceptibility of the organism to the compound. While formal interpretive criteria (Susceptible, Intermediate, Resistant) do not exist for novel compounds, the zone diameter provides a qualitative measure of activity and can be used to compare the potency of different derivatives.
Data Presentation and Interpretation
Quantitative data from the MIC assays should be presented in a clear and organized manner to facilitate comparison between different pyrazine derivatives and the control antibiotics.
Table 2: Example of MIC Data Presentation for Pyrazine Derivatives
| Compound | S. aureus ATCC® 29213™ MIC (µg/mL) | E. coli ATCC® 25922™ MIC (µg/mL) | P. aeruginosa ATCC® 27853™ MIC (µg/mL) | C. albicans ATCC® 90028™ MIC (µg/mL) |
| Pyrazine-A | 16 | 64 | >128 | 32 |
| Pyrazine-B | 4 | 32 | 128 | 8 |
| Gentamicin | 1 | 2 | 4 | NA |
| Fluconazole | NA | NA | NA | 2 |
| DMSO Control | >1% (v/v) | >1% (v/v) | >1% (v/v) | >1% (v/v) |
NA: Not Applicable
Conclusion and Future Directions
This application note provides a robust and standardized protocol for the initial antimicrobial screening of novel pyrazine derivatives. By adhering to these CLSI and EUCAST-based methodologies, researchers can generate reliable and comparable data on the antimicrobial potential of their synthesized compounds. Promising candidates identified through these screening protocols should be subjected to further investigation, including time-kill kinetic studies, mechanism of action studies, and toxicity profiling, to fully characterize their therapeutic potential.
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Clinical and Laboratory Standards Institute (CLSI). (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9. Wayne, PA. [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). EUCAST disk diffusion method for antimicrobial susceptibility testing. Version 10.0. [Link]
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Microbiologics. (n.d.). Culti-Loops™ Candida albicans ATCC® 90028™. [Link]
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Synapse. (2024). What is the mechanism of Pyrazinamide?[Link]
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Karatuna, O. (2022). EUCAST Disk Diffusion Method (Part 1). [Link]
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National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
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Smith, J. (2024, May 29). Disc Diffusion Guide [Video]. YouTube. [Link]
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Dr. Oracle. (2025, April 16). What is the mechanism of action (MOA) of Pyrazinamide?[Link]
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AMR CoP ECHO Session. (2024, October 21). October 2024 AMR CoP ECHO Session: EUCAST Disk Diffusion Method and its relation to MIC [Video]. YouTube. [Link]
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Application Notes and Protocols for 2-Methyl-3-phenylpyrazine in Coordination Chemistry
Introduction: The Emerging Role of Substituted Pyrazines in Coordination Chemistry
Pyrazine and its derivatives are a cornerstone in the architecture of advanced coordination compounds, valued for their ability to bridge metal centers and to participate in the formation of diverse supramolecular structures.[1] These compounds are integral to materials science, catalysis, and medicinal chemistry.[2][3] The introduction of substituents onto the pyrazine ring, such as methyl and phenyl groups, allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the geometry, stability, and reactivity of their metal complexes. 2-Methyl-3-phenylpyrazine is an exemplar of such a tailored ligand, offering a unique combination of a σ-donating methyl group and a π-accepting phenyl group. This asymmetry is poised to generate coordination complexes with novel structural and functional attributes. This guide provides a comprehensive overview of the anticipated coordination chemistry of this compound, drawing upon established principles from related pyrazine-based systems to propose detailed synthetic protocols, characterization methodologies, and potential applications. While direct literature on the coordination complexes of this compound is emerging, the principles outlined herein provide a robust framework for its exploration by researchers, scientists, and drug development professionals.
Synthesis of this compound: Foundational Step
The successful application of this compound as a ligand necessitates a reliable synthetic route to the molecule itself. While various methods for pyrazine synthesis exist, a common approach involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For this compound, a plausible route would involve the reaction of 1-phenyl-1,2-propanedione with ethylenediamine.
Conceptual Synthetic Pathway:
Caption: Conceptual synthesis of this compound.
Coordination Chemistry: Synthesis of Metal Complexes
The nitrogen atoms of the pyrazine ring in this compound are the primary coordination sites. The ligand can act as a monodentate or a bridging ligand, connecting two metal centers. The presence of the methyl and phenyl substituents will influence the ligand's coordination behavior and the resulting complex's properties.
General Considerations for Complex Synthesis:
-
Solvent Selection: The choice of solvent is critical and depends on the solubility of both the ligand and the metal salt. Common solvents include methanol, ethanol, acetonitrile, and dimethylformamide (DMF).
-
Metal Precursors: A wide range of metal salts can be used, including chlorides, nitrates, sulfates, and acetates of transition metals such as copper(II), ruthenium(II), cobalt(II), and nickel(II).[4][5]
-
Stoichiometry: The molar ratio of metal to ligand will determine the final structure of the complex. Ratios of 1:1, 1:2, 1:3, and 2:1 are commonly explored to obtain mononuclear or polynuclear species.[4]
-
Reaction Conditions: Temperature and reaction time are key parameters to control. Many coordination reactions proceed at room temperature, while others may require heating under reflux to facilitate complex formation.[6]
Application Protocol 1: Synthesis of a Putative Copper(II) Complex with this compound
This protocol describes a general method for the synthesis of a copper(II) complex, which can be adapted for other transition metals.
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol (analytical grade)
-
Diethyl ether (analytical grade)
Procedure:
-
Ligand Solution: Dissolve this compound (e.g., 0.170 g, 1 mmol) in methanol (10 mL) in a 50 mL round-bottom flask with stirring.
-
Metal Salt Solution: In a separate beaker, dissolve copper(II) chloride dihydrate (e.g., 0.085 g, 0.5 mmol) in methanol (10 mL).
-
Reaction: Slowly add the copper(II) chloride solution to the ligand solution with continuous stirring at room temperature. A color change is typically observed, indicating complex formation.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Isolation of the Product:
-
If a precipitate forms, collect it by vacuum filtration.
-
If no precipitate forms, reduce the volume of the solvent by rotary evaporation until a solid begins to appear.
-
The product can also be precipitated by the slow addition of a less polar solvent, such as diethyl ether.
-
-
Washing and Drying: Wash the collected solid with small portions of cold methanol and then diethyl ether to remove any unreacted starting materials. Dry the product in a desiccator over silica gel.
Experimental Workflow:
Caption: Workflow for the synthesis of a copper(II) complex.
Application Protocol 2: Synthesis of a Putative Ruthenium(II) Complex with this compound
Ruthenium complexes are of significant interest for their potential catalytic and medicinal applications.[7][8] This protocol outlines a general procedure for the synthesis of a ruthenium(II) complex.
Materials:
-
This compound
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Ethanol (anhydrous)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Inert Atmosphere: Set up a Schlenk line or a glovebox to maintain an inert atmosphere throughout the reaction.
-
Reaction Setup: In a Schlenk flask, combine RuCl₃·xH₂O (e.g., 0.208 g, 1 mmol) and this compound (e.g., 0.340 g, 2 mmol) in anhydrous ethanol (20 mL).
-
Reflux: Heat the reaction mixture to reflux under an inert atmosphere with vigorous stirring for 12-24 hours. The color of the solution will likely change, indicating the formation of the Ru(II) complex.
-
Cooling and Isolation: Allow the reaction mixture to cool to room temperature. A solid product may precipitate upon cooling.
-
Purification:
-
Collect the precipitate by filtration under inert atmosphere.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or alumina.
-
-
Washing and Drying: Wash the purified product with a small amount of cold ethanol and then with diethyl ether. Dry the complex under vacuum.
Characterization of Coordination Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the formation of the desired complex and to elucidate its structure and properties.
| Technique | Purpose | Expected Observations for a this compound Complex |
| Elemental Analysis (C, H, N) | To determine the empirical formula and the metal-to-ligand ratio. | The experimental percentages of C, H, and N should match the calculated values for the proposed complex formula. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the coordination of the ligand to the metal ion. | Shifts in the vibrational frequencies of the pyrazine ring C-N and C-H bonds upon coordination. New bands in the far-IR region corresponding to metal-nitrogen bonds may be observed. |
| UV-Visible Spectroscopy | To study the electronic transitions within the complex. | Intraligand (π-π*) and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. The d-d transitions for transition metal complexes will also be observed.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | To determine the structure of diamagnetic complexes in solution. | Shifts in the chemical shifts of the pyrazine and phenyl protons and carbons upon coordination. |
| X-ray Crystallography | To determine the single-crystal structure of the complex. | Provides definitive information on bond lengths, bond angles, coordination geometry, and the overall molecular structure, including the coordination mode of the this compound ligand. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the complex and the presence of solvent molecules. | Provides information on the decomposition pattern of the complex and can indicate the presence of coordinated or lattice solvent molecules.[9] |
| Magnetic Susceptibility | To determine the magnetic properties of paramagnetic complexes. | Measurement of the magnetic moment can help to determine the number of unpaired electrons and infer the geometry of the metal center. |
Potential Applications
The unique electronic and steric properties imparted by the methyl and phenyl substituents on the pyrazine ring suggest that coordination complexes of this compound could find applications in several areas:
-
Catalysis: The electron-donating and withdrawing nature of the substituents can modulate the electron density at the metal center, potentially enhancing catalytic activity in reactions such as cross-coupling and oxidation. Pyrazine-based ligands have been explored in catalysis.[10]
-
Medicinal Chemistry: Pyrazine derivatives and their metal complexes have shown promising biological activities, including anticancer, antibacterial, and antifungal properties.[2][11] The coordination of this compound to metal ions could lead to new therapeutic agents with enhanced efficacy.
-
Materials Science: The ability of pyrazine ligands to act as bridging units makes them suitable for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or porous properties.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, ligand in coordination chemistry. The protocols and characterization methods outlined in this guide provide a solid foundation for the synthesis and study of its metal complexes. By systematically investigating the coordination chemistry of this ligand with a variety of transition metals, researchers can unlock new possibilities in catalysis, medicine, and materials science. The asymmetrical nature of this compound is particularly intriguing and is expected to yield complexes with unique structural and electronic properties, paving the way for novel applications.
References
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Bîcu, E., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(11), 3467. Available at: [Link]
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Capitini, F., et al. (2021). 2-Diphenylphosphinomethyl-3-methylpyrazine. Molbank, 2021(4), M1283. Available at: [Link]
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Haynes, J. S. (1979). The synthesis and characterization of pyrazine and 2-methylpyrazine complexes of divalent copper and nickel. UBC Library Open Collections. Available at: [Link]
-
Ogryzek, M., et al. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances, 6(59), 53727-53739. Available at: [Link]
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Kaur, M., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(6), 5549-5576. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Wodajo, A. T., et al. (2015). Synthesis and Structure Characterization of Copper(II) Complex with Phenylhydrazine. Science and Technology, 5(2), 23-28. Available at: [Link]
-
Hotze, A. C. G., et al. (2003). Synthesis and characterization of ruthenium(II) complexes with the new ligand 2-phenylazopyridine-5-sulfonic acid (HSAZPY). Inorganica Chimica Acta, 355, 349-356. Available at: [Link]
-
Ogryzek, M., et al. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances, 6(59), 53727-53739. Available at: [Link]
-
Bhuiyan, A. A., et al. (2010). Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. Journal of the Arkansas Academy of Science, 64, 33-39. Available at: [Link]
-
Sekhar, E. V., et al. (2019). Synthesis and Characterization of the Metal Complexes of Pyrazine-2-Carboxamide Schiff Base. Journal of Applicable Chemistry, 8(2), 581-585. Available at: [Link]
-
Wang, Y., et al. (2010). Catalytic synthesis of 2-methylpyrazine over Cr-promoted copper based catalyst via a cyclo-dehydrogenation reaction route. Journal of Chemical Sciences, 122(3), 435-441. Available at: [Link]
-
Das, A., et al. (1998). Synthesis and characterization of ruthenium(II) complexes with polypicolylamine ligands. Inorganica Chimica Acta, 277(1), 7-13. Available at: [Link]
-
Mondal, T., et al. (2019). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. Bioinorganic Chemistry and Applications, 2019, 8564246. Available at: [Link]
-
Bîcu, E., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(11), 3467. Available at: [Link]
-
Dikshit, D. D., & Singh, T. (2006). Synthesis and Characterization of Mixed Ligand Complexes of Ruthenium (Ii) With 2-Mercapto-3-Phenyl-4-Quinazolinone. Oriental Journal of Chemistry, 22(2). Available at: [Link]
-
Ebadi, A. (2018). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Revue Roumaine de Chimie, 63(10), 897-902. Available at: [Link]
-
Sridhar, M., et al. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. Catalysts, 13(2), 282. Available at: [Link]
-
Flores-Alamo, M., et al. (2020). Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. Molecules, 25(24), 5945. Available at: [Link]
-
Singh, B., & Singh, P. K. (2007). Synthesis and Characterization of Copper(II) and Zinc(II) Complexes Containing 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone. Zeitschrift für Naturforschung B, 62(3), 343-349. Available at: [Link]
-
Aswar, A. S. (2022). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con. European Journal of Chemistry, 13(1), 126-134. Available at: [Link]
-
Schrage, B. R., et al. (2025). Phenyl-substituted biliazine: Structure and spectroscopy. Journal of Porphyrins and Phthalocyanines, 29(10), 1079-1084. Available at: [Link]
-
Imasheva, A. A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 123. Available at: [Link]
-
Ortiz, A., et al. (2016). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry, 14(2), 563-572. Available at: [Link]
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- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-3-phenylpyrazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the synthesis of 2-Methyl-3-phenylpyrazine. As Senior Application Scientists, we have compiled this resource to address common challenges and provide insights grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
The most classical and direct route for preparing pyrazines, including this compound, is the condensation reaction of a 1,2-dicarbonyl compound with a 1,2-diamine.[1] For the synthesis of this compound, this typically involves the reaction of 1-phenyl-1,2-propanedione with ethylenediamine. This method proceeds through a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[1][2]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a frequent issue in pyrazine synthesis and can be attributed to several factors:
-
Suboptimal Reaction Conditions: Pyrazine synthesis is highly sensitive to temperature, pressure, and reaction time.[2] Harsh conditions can lead to product degradation.[2]
-
Purity of Starting Materials: Impurities in the 1,2-dicarbonyl and 1,2-diamine starting materials can lead to undesirable side reactions and byproduct formation.[2] It is crucial to use high-purity reactants.
-
Incomplete Oxidation: The dihydropyrazine intermediate must be fully oxidized to the final pyrazine product.[1][2] If this step is incomplete, the final product will be a mixture, resulting in a lower yield of the desired pyrazine.[2]
-
pH of the Reaction Mixture: The pH can significantly influence the reaction rate and the formation of pyrazines. An improper pH can inhibit key steps in the formation process.[3]
-
Water Activity: Both excessively high and low water activity can impede the reaction and subsequent pyrazine formation.[3]
Q3: What are common side reactions, and how can they be minimized?
Side reactions can compete with the desired pyrazine formation, leading to a complex product mixture and reduced yield. Common side reactions include:
-
Self-condensation of α-amino ketones: If the synthesis involves an α-amino ketone intermediate, it can self-condense to form undesired products.
-
Formation of isomers: Depending on the substituents on the dicarbonyl and diamine, a mixture of positional isomers may be formed.
-
Over-oxidation or degradation: Harsh oxidizing conditions or prolonged reaction times at high temperatures can lead to the degradation of the pyrazine ring.
To minimize side reactions, it is essential to carefully control the stoichiometry of the reactants, optimize the reaction temperature and time, and choose an appropriate solvent and catalyst.
Q4: What are the recommended purification techniques for this compound?
The choice of purification method depends on the physical state of the product and the nature of the impurities.
-
Flash Column Chromatography: This is a highly effective method for separating the desired pyrazine from starting materials and byproducts.[4] A common eluent system is a mixture of hexane and ethyl acetate.[4]
-
Recrystallization: If the product is a solid, recrystallization can be an excellent technique to obtain high-purity material.[4] Common solvents for recrystallization include ethanol or solvent mixtures like hexane/ethyl acetate.[4]
-
Distillation: For liquid pyrazines, distillation can be an effective purification method. The boiling point of 2,3-dimethylpyrazine is 156 °C, which can serve as a reference point.[5]
-
Liquid-Liquid Extraction (LLE): LLE can be used as a preliminary purification step to remove water-soluble impurities.[4]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.
Problem 1: No or very little product formation.
| Potential Cause | Troubleshooting Action |
| Incorrect Reactants or Stoichiometry | Verify the identity and purity of your 1-phenyl-1,2-propanedione and ethylenediamine. Ensure a precise 1:1 molar ratio. |
| Suboptimal Temperature | The reaction may require heating to initiate. Gradually increase the reaction temperature and monitor the progress by TLC or GC. Typical temperatures for pyrazine formation can range from room temperature to reflux, depending on the specific method. |
| Incorrect pH | The pH of the reaction mixture can be critical. For condensation reactions, a neutral to slightly basic medium is often optimal. |
| Ineffective Oxidation | If a dihydropyrazine intermediate is formed, ensure the oxidizing agent is active and added under the correct conditions. Common oxidants include air (oxygen), manganese dioxide (MnO2), or copper salts.[5] |
Problem 2: Low yield of this compound.
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | Increase the reaction time and monitor the consumption of starting materials. Consider a moderate increase in temperature. |
| Product Degradation | Excessive heat or prolonged reaction times can degrade the pyrazine product.[3] Optimize the temperature and reaction time to maximize yield without causing degradation. |
| Side Product Formation | Analyze the crude reaction mixture by GC-MS or NMR to identify major byproducts. Adjusting the stoichiometry, temperature, or solvent may favor the desired reaction pathway. |
| Losses During Workup and Purification | Review your extraction and purification procedures to minimize product loss. Ensure the pH is appropriate during aqueous extractions to keep the pyrazine in the organic layer. |
Problem 3: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Action |
| Presence of Closely-eluting Impurities | Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase. |
| Formation of an Emulsion During Extraction | Add a small amount of brine to the aqueous layer to break the emulsion. |
| Product is an Oil Instead of a Solid | Some pyrazine derivatives are oils at room temperature. If a solid is expected, try different recrystallization solvents or solvent combinations. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is a generalized procedure based on common practices for pyrazine synthesis.[1][6] Researchers should optimize specific parameters for their system.
Materials:
-
1-phenyl-1,2-propanedione
-
Ethylenediamine
-
Ethanol (or other suitable solvent)
-
Oxidizing agent (e.g., Manganese Dioxide)
-
Anhydrous Sodium Sulfate
-
Solvents for chromatography (Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenyl-1,2-propanedione (1 equivalent) in ethanol.
-
Addition of Diamine: Slowly add ethylenediamine (1 equivalent) to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Oxidation: Once the formation of the dihydropyrazine intermediate is complete (as indicated by TLC), add the oxidizing agent (e.g., MnO2, 2-3 equivalents) in portions. Continue to stir at reflux until the oxidation is complete.
-
Workup: Cool the reaction mixture to room temperature and filter off the solid oxidant. Wash the solid with ethanol.
-
Extraction: Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Reaction Mechanism
The synthesis of this compound from 1-phenyl-1,2-propanedione and ethylenediamine proceeds through a two-step mechanism: condensation to form a dihydropyrazine intermediate, followed by oxidation.
Caption: General mechanism for this compound synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving low yield issues in your synthesis.
Caption: Troubleshooting decision tree for low pyrazine yields.
References
- BenchChem. (n.d.). Troubleshooting low yields in the Maillard reaction for pyrazine formation.
- BenchChem. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification.
- BenchChem. (n.d.). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them.
-
Das, B., & Majee, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Journal of Chemical Sciences, 124(1), 131-135. Retrieved from [Link]
- Sciencemadness.org. (2020). Pyrazine Synthesis?
-
Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]
-
YouTube. (2020, April 19). Synthesis and reactions of Pyrazine [Video]. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [Link]
-
MDPI. (n.d.). 2-Diphenylphosphinomethyl-3-methylpyrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
- Das, B., & Majee, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Synthetic Communications, 42(10), 1485-1491.
Sources
Technical Support Center: Synthesis of 2-Methyl-3-phenylpyrazine
Welcome to the technical support center for the synthesis of 2-Methyl-3-phenylpyrazine. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis, with a focus on identifying and mitigating byproduct formation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable heterocyclic compound, typically proceeds via the condensation of a phenyl-α-dicarbonyl species, such as phenylglyoxal, with 1,2-diaminopropane. While seemingly straightforward, this reaction is often complicated by a lack of regioselectivity, leading to the formation of isomeric byproducts that can be challenging to separate and identify. Furthermore, side reactions involving the starting materials can introduce additional impurities, impacting the overall yield and purity of the desired product. This guide provides a systematic approach to troubleshooting these issues, grounded in a thorough understanding of the underlying reaction mechanisms and state-of-the-art analytical techniques.
Troubleshooting Guides & FAQs
This section provides practical advice for overcoming common challenges in the synthesis of this compound, presented in a question-and-answer format.
I. Reaction & Purity Issues
Question 1: My reaction has produced a mixture of isomers that are difficult to separate. How can I confirm the identity of the major product and what are the likely isomeric byproducts?
Answer:
The primary challenge in this synthesis is controlling the regioselectivity of the condensation between 1,2-diaminopropane and phenylglyoxal. Due to the unsymmetrical nature of 1,2-diaminopropane, the reaction can proceed via two pathways, leading to the formation of the desired this compound and its constitutional isomer, 2-Phenyl-3-methylpyrazine.
dot
Caption: Reaction pathways leading to isomeric products.
To definitively identify your major product and the isomeric byproduct, a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
-
GC-MS Analysis: While both isomers have the same molecular weight and will exhibit very similar mass spectra, their retention times on a GC column will likely differ.[1][2] It is crucial to use a high-resolution capillary column to achieve baseline separation. The mass fragmentation patterns can be very similar, making definitive identification based on MS alone challenging.[1][2] However, subtle differences in the relative abundance of certain fragment ions may be observable.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between these isomers. The chemical shifts of the methyl and phenyl protons, as well as the pyrazine ring protons, will be distinct for each isomer due to their different electronic environments. For this compound, the ¹H NMR spectrum in CDCl₃ is expected to show a singlet for the methyl group around δ 2.54 ppm and multiplets for the phenyl and pyrazine protons.[3] The corresponding ¹³C NMR will also have a characteristic set of chemical shifts.[3] By comparing the acquired spectra with literature values or with spectra of authenticated standards, you can unambiguously identify your products.
Question 2: My reaction yield is consistently low, and I observe a significant amount of baseline "gunk" in my crude NMR. What are the potential causes?
Answer:
Low yields and the formation of intractable mixtures can often be attributed to issues with the starting materials or reaction conditions.
-
Purity of Phenylglyoxal: Phenylglyoxal is known to exist as a hydrate and can undergo self-condensation or polymerization, especially under basic conditions or upon prolonged storage.[4] Using aged or impure phenylglyoxal can lead to the formation of various byproducts that are difficult to characterize and remove. It is advisable to use freshly prepared or purified phenylglyoxal.
-
Purity of 1,2-Diaminopropane: Commercial 1,2-diaminopropane may contain impurities such as water or other amines.[5] These impurities can interfere with the condensation reaction and lead to the formation of undesired side products. Distillation of 1,2-diaminopropane before use is recommended.
-
Reaction Conditions: The condensation reaction is sensitive to temperature and pH. Running the reaction at elevated temperatures for extended periods can promote side reactions and decomposition. Optimization of the reaction temperature, time, and the amount and type of base used is crucial. A greener approach using a catalytic amount of a mild base like potassium tert-butoxide in aqueous methanol at room temperature has been reported to give high yields.[3]
Question 3: I have multiple unknown peaks in my GC-MS chromatogram besides my product and its isomer. What could these be?
Answer:
Besides the isomeric product, several other byproducts can arise from side reactions:
-
Phenylglyoxal Self-Condensation Products: Under certain conditions, phenylglyoxal can undergo self-aldol condensation to form various oligomeric species. These are often complex mixtures and can contribute to the baseline "gunk" observed in your NMR.
-
Products from Starting Material Impurities: As mentioned, impurities in your 1,2-diaminopropane can react with phenylglyoxal to form other pyrazine derivatives or related heterocyclic compounds.
-
Over-oxidation or Degradation Products: If the oxidation step to convert the intermediate dihydropyrazine to the aromatic pyrazine is too harsh, it can lead to the formation of oxidized byproducts or degradation of the desired product.
To identify these unknown peaks, consider the following:
-
Analyze Starting Materials: Run a GC-MS of your starting materials to identify any significant impurities.
-
Mass Spectral Database Search: Utilize a comprehensive mass spectral library (e.g., NIST) to tentatively identify the unknown peaks based on their fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the unknown compounds, allowing you to determine their elemental composition and narrow down the possibilities.
II. Analytical Troubleshooting
Question 4: How can I reliably differentiate between this compound and 2-Phenyl-3-methylpyrazine using GC-MS?
Answer:
While their mass spectra are very similar, you can use a combination of retention indices and careful examination of the fragmentation patterns to differentiate them.
dot
Caption: Integrated analytical workflow for isomer identification.
Table 1: GC-MS and NMR Data for Isomer Differentiation
| Compound | Expected GC Retention Behavior | Key MS Fragments (m/z) | Key ¹H NMR Shifts (CDCl₃, ppm) | Key ¹³C NMR Shifts (CDCl₃, ppm) |
| This compound | Typically, the less polar isomer. | 170 (M+), 169, 142, 115, 104, 77 | ~2.54 (s, 3H, -CH₃), ~7.46-7.59 (m, 5H, Ar-H), ~8.44 (d, 2H, Pyrazine-H)[3] | ~23.1 (-CH₃), ~128.4, ~128.7, ~128.9, ~138.5, ~141.5, ~142.1 (Aromatic & Pyrazine C)[3] |
| 2-Phenyl-3-methylpyrazine | Typically, the more polar isomer. | 170 (M+), 169, 142, 115, 104, 77 | Distinct shifts for -CH₃, Ar-H, and Pyrazine-H compared to the other isomer. | Distinct shifts for all carbons compared to the other isomer. |
-
Retention Indices (RI): Calculating the Kovats retention indices for your peaks and comparing them to literature values (if available) or to in-house standards can provide a more reliable identification than retention time alone.
-
Fragmentation Analysis: Although the major fragments will be the same, the relative intensities of certain ions might differ. For example, the loss of a hydrogen atom (M-1 peak) or a methyl radical (M-15 peak) might show reproducible differences in abundance between the two isomers.
Question 5: What key features should I look for in the ¹H and ¹³C NMR spectra to confirm the structure of this compound?
Answer:
NMR spectroscopy provides unambiguous structural information. Here’s what to look for:
-
¹H NMR:
-
A singlet integrating to 3 protons, corresponding to the methyl group. Its chemical shift (around 2.54 ppm in CDCl₃) is a key identifier.[3]
-
A complex multiplet region for the 5 protons of the phenyl group.
-
Two distinct signals for the two protons on the pyrazine ring, likely appearing as doublets or multiplets depending on coupling.
-
-
¹³C NMR:
-
A signal for the methyl carbon, typically in the aliphatic region (around 23.1 ppm in CDCl₃).[3]
-
Four signals for the carbons of the pyrazine ring, with their chemical shifts influenced by the nitrogen atoms and the substituents.
-
Four signals for the carbons of the phenyl group (ipso, ortho, meta, para).
-
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity between protons and carbons, providing definitive proof of the structure.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Reactant Preparation:
-
If necessary, purify phenylglyoxal by distillation or recrystallization of its hydrate.
-
Distill 1,2-diaminopropane to remove water and other impurities.
-
-
Reaction Setup:
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the desired product and confirm their purity by TLC and GC-MS.
-
Combine the pure fractions and remove the solvent to obtain the purified this compound.
-
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it to library spectra and the expected fragmentation patterns.
-
Calculate retention indices if standards are available.
-
Protocol 3: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product or crude mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Ensure an adequate number of scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak.
-
Integrate the signals in the ¹H spectrum and assign the chemical shifts in both spectra based on literature values and chemical shift predictions.
-
If necessary, perform 2D NMR experiments (COSY, HSQC) for complete structural elucidation.
-
References
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
- Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- Tashtoush, H. I., et al. (2021). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. Jordan Journal of Chemistry, 16(2), 49-57.
- Wikipedia. (n.d.). Phenylglyoxal.
- ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
- Veeprho. (n.d.). 1,2-Diaminopropane | CAS 78-90-0.
- INTERSURFCHEM SOLUTIONS. (n.d.). 1,2-Propanediamine.
- Mandal, S., et al. (n.d.). Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online.
- PubChem. (n.d.). This compound.
- ChemicalBook. (n.d.). 2-Methylpyrazine(109-08-0) 1H NMR spectrum.
- Benchchem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
- MDPI. (n.d.). 2-Diphenylphosphinomethyl-3-methylpyrazine.
- ResearchGate. (n.d.). Condensation trials between phenylglyoxal (1{1}) and alanine amide (2{1}). a.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- MDPI. (2023).
- Chemical Bull Pvt. Ltd. (n.d.). 1,2-diaminopropane | 78-90-0.
- Sigma-Aldrich. (n.d.). 1,2-Diaminopropane 0.99 Propylenediamine.
- ResearchGate. (n.d.).
- YouTube. (2020).
- National Toxicology Program (NTP). (n.d.). Nomination Background: Phenylglyoxal (CASRN: 1074-12-0).
- Google Patents. (n.d.). A process for preparing 1-methyl-3-phenylpiperazine.
- Scirp.org. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents.
- Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
- Chemistry LibreTexts. (2023).
- Letters in Applied NanoBioScience. (2021).
- MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.
- ResearchGate. (n.d.). Synthesis and Reactivity of Fusion Product of 2-Methylthiazole Fragment to 2-(Furan-2-yl)benzimidazole | Request PDF.
- PubMed Central (PMC). (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
Sources
Technical Support Center: Troubleshooting Low Yield in Pyrazine Synthesis
Welcome to the Technical Support Center for Pyrazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields in their pyrazine synthesis protocols. Drawing from established chemical principles and extensive laboratory experience, this resource provides in-depth troubleshooting advice in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical causality, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Issues with Starting Materials and Reaction Setup
Question 1: My reaction is sluggish, and the yield is very low, even though I'm following a standard condensation protocol (1,2-diamine and 1,2-dicarbonyl). What could be the primary cause?
Answer: A sluggish reaction and low yield in a classical pyrazine synthesis often point to issues with the starting materials or suboptimal reaction conditions.
-
Purity of Reactants: The self-condensation of α-amino ketones or the condensation between 1,2-diamines and 1,2-dicarbonyl compounds is highly sensitive to the purity of the starting materials.[1] Impurities in the diamine or dicarbonyl compound can lead to a host of side reactions, consuming your reactants and complicating purification.
-
Expert Insight: 1,2-Dicarbonyl compounds, in particular, can be prone to hydration or oligomerization.[2] It is advisable to use freshly purified dicarbonyl compounds. For example, benzil can be recrystallized from ethanol. Similarly, ensure your 1,2-diamine is free from water and other contaminants.
-
-
Stoichiometry: Ensure you are using the correct molar ratios. While a 1:1 stoichiometry is typical for the condensation of a 1,2-diamine with a 1,2-dicarbonyl, a slight excess of the more volatile component might be necessary in some cases to drive the reaction to completion, but this can also complicate purification.
-
Solvent Choice: The solvent plays a crucial role in facilitating the reaction. Protic solvents like ethanol or methanol are commonly used as they can mediate proton transfer steps in the condensation mechanism.[3] However, the choice of solvent can also affect the rate of side reactions. A study on the enzymatic synthesis of pyrazinamide derivatives highlighted that solvents with a log P value between 0.6 and 3.5 often provide optimal enzyme activity and stability, a principle that can be extended to considering solvent effects in chemical synthesis.[4] In some cases, a higher boiling point solvent like toluene can be beneficial for reactions requiring elevated temperatures.[5]
Question 2: I'm attempting a dehydrogenative coupling of a β-amino alcohol and the reaction is not proceeding to completion. Why is the choice of base so critical in this synthesis?
Answer: In dehydrogenative coupling reactions catalyzed by metal complexes (e.g., manganese or ruthenium), the base is not merely a passive component but an active participant in the catalytic cycle.[5] Its role is to facilitate the formation of the active catalyst.
-
Mechanism of Action: The reaction often proceeds through the formation of a metal-amido intermediate. The base is required to deprotonate the amino alcohol, allowing it to coordinate with the metal center and initiate the dehydrogenation process.[6]
-
Impact of Base Strength and Steric Hindrance: The choice of base can significantly impact the reaction yield. For instance, in a manganese-catalyzed dehydrogenative coupling, strong, non-nucleophilic bases like potassium hydride (KH) were found to be highly effective.[5] In contrast, bases like potassium tert-butoxide (tBuOK) and sodium methoxide (NaOMe) resulted in poor yields, potentially due to steric hindrance or competing side reactions.[5] The base's counter-ion can also play a role.
-
Expert Insight: If you are experiencing low conversion, consider switching to a stronger, less sterically hindered base. It is also crucial to ensure the base is of high purity and handled under anhydrous conditions, as moisture can deactivate both the catalyst and the base.
-
Section 2: Side Reactions and Product Characterization
Question 3: My reaction mixture has turned dark brown/black, and I'm isolating a tar-like substance instead of my desired pyrazine. What is happening?
Answer: The formation of dark, insoluble materials is a common problem in pyrazine synthesis, often indicative of polymerization or thermal degradation.
-
Thermal Degradation: Pyrazines themselves can be susceptible to thermal decomposition at high temperatures.[2][3][7] One study on the thermal decomposition of pyrazine-2-amidoxime showed a multi-stage degradation process.[7] If your reaction requires high heat, it is possible that your product is decomposing as it forms.
-
Troubleshooting:
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer duration.
-
Microwave Synthesis: Microwave-assisted synthesis can sometimes offer a solution by providing rapid heating to the target temperature, potentially reducing the overall reaction time and minimizing the formation of degradation byproducts.[8] However, one study noted that at higher temperatures (100-120°C) in microwave synthesis, product degradation was still observed.[9]
-
-
-
Polymerization of Intermediates: The reactive intermediates in pyrazine synthesis, such as α-aminocarbonyls or dihydropyrazines, can be prone to polymerization, especially under harsh acidic or basic conditions or at high temperatures.
-
Maillard Reaction Byproducts: In syntheses involving sugars or related compounds, the Maillard reaction can lead to a complex mixture of products, including dark-colored melanoidins.[4]
Question 4: I'm synthesizing an unsymmetrically substituted pyrazine, but I'm getting a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the synthesis of unsymmetrical pyrazines is a well-known challenge, particularly in the condensation of an unsymmetrical 1,2-dicarbonyl with a 1,2-diamine.
-
Control of Condensation: The initial condensation step is often the key to controlling regioselectivity. The relative reactivity of the two carbonyl groups in the dicarbonyl compound and the two amino groups in the diamine will determine the major product.
-
Expert Insight: One strategy is to use a stepwise approach. For example, you could first react the more reactive carbonyl group with one of the amino groups under mild conditions, isolate the intermediate, and then perform the second cyclization step. However, this adds steps to the synthesis.
-
-
Directed Synthesis Routes: For challenging cases, it may be more efficient to adopt a synthetic strategy that avoids the direct condensation of two unsymmetrical components. For instance, the Büchi and Galindo method for regioselective formation of alkylpyrazines involves the condensation of allylamines with α-oximido carbonyls, followed by thermal electrocyclization-aromatization.[4]
Question 5: Besides my desired product, I've identified an imidazole derivative in my reaction mixture. How is this forming and how can I prevent it?
Answer: The formation of imidazole byproducts is a known issue, particularly when synthesizing pyrazines from α-hydroxyketones or 1,2-dicarbonyls with a source of ammonia or a 1,2-diamine.[10]
-
Mechanistic Pathway: Imidazoles can be formed through a competing reaction pathway where two molecules of the carbonyl compound react with a source of ammonia.
-
Prevention and Purification:
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the diamine to the dicarbonyl compound can favor the formation of the six-membered pyrazine ring over the five-membered imidazole ring.
-
Purification: If imidazole formation is unavoidable, purification strategies can be employed to separate it from the desired pyrazine. One study found that during liquid-liquid extraction, using hexane as the solvent did not co-extract imidazole derivatives, whereas methyl-t-butyl ether (MTBE) or ethyl acetate did.[10][11] Furthermore, column chromatography on silica gel can be effective in retaining the more polar imidazole byproducts.[10][11]
-
Section 3: The Oxidation Step
Question 6: My synthesis should be producing a dihydropyrazine intermediate, but I'm struggling with the final oxidation to the aromatic pyrazine. What are the best practices for this step?
Answer: The aromatization of the dihydropyrazine intermediate is a critical final step, and its inefficiency is a common source of low yields.[1][12]
-
Choice of Oxidant:
-
Air Oxidation: For many dihydropyrazines, especially those with electron-donating substituents, oxidation by atmospheric oxygen is sufficient.[13][14] This is often the "greenest" approach. The reaction can be facilitated by bubbling air or oxygen through the reaction mixture, sometimes in the presence of a catalyst like copper salts.[15]
-
Chemical Oxidants: If air oxidation is too slow or inefficient, a variety of chemical oxidants can be used. Common choices include manganese dioxide (MnO₂), copper(II) salts, or mercury(I) oxide.[16] The choice of oxidant can be critical; for example, in the synthesis of certain atropisomers, MnO₂ was found to be highly efficient where other oxidants failed.[17]
-
-
Reaction Conditions:
-
pH: The pH of the reaction medium can significantly influence the rate of oxidation. Some oxidations are favored under basic conditions, while others may proceed more efficiently in an acidic medium. One study on pyrazine synthesis from acetol and ammonium hydroxide found that a higher pH (~11.0) resulted in a higher yield of pyrazines.[18]
-
Temperature: While heating can increase the rate of oxidation, it can also lead to the degradation of the desired pyrazine product, as discussed in Question 3.[3]
-
Solvent: The solvent can affect the solubility of the oxidant and the dihydropyrazine, as well as the rate of the oxidation reaction.
-
Diagram: General Pyrazine Synthesis Pathway This diagram illustrates the common pathway for pyrazine synthesis involving the condensation of an α-amino ketone, forming a dihydropyrazine intermediate, which is then oxidized to the final pyrazine product.
Caption: General pathway of pyrazine synthesis.
Section 4: Purification and Isolation
Question 7: I am having difficulty purifying my pyrazine product by column chromatography on silica gel. The compound either streaks badly or doesn't elute. What is causing this and how can I fix it?
Answer: This is a very common issue when purifying pyrazines and other basic nitrogen-containing heterocycles on standard silica gel.
-
The Problem: The nitrogen atoms in the pyrazine ring are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor peak shape (tailing or streaking) and in some cases, irreversible adsorption of the product onto the column.
-
Troubleshooting Strategies:
-
Use a Basic Modifier in the Eluent: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% by volume), to your eluent system (e.g., hexane/ethyl acetate). The triethylamine will compete with the pyrazine for the acidic sites on the silica, allowing your product to elute more cleanly.
-
Switch to a Different Stationary Phase: If modifying the eluent is not sufficient, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds.
-
Deactivated Silica: You can use silica gel that has been "deactivated" with water.
-
Reverse-Phase Chromatography: If your pyrazine is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) with a mobile phase like acetonitrile/water or methanol/water may be a viable option.[10]
-
-
Alternative Purification Methods:
-
Distillation: For volatile pyrazines, distillation (simple, fractional, or vacuum) can be a very effective purification method.[15][19] However, be mindful of potential thermal degradation.
-
Recrystallization: If your pyrazine is a solid, recrystallization is an excellent method for achieving high purity.
-
Acid-Base Extraction: You can often purify pyrazines by dissolving the crude product in an organic solvent, extracting with a dilute acid (e.g., 1M HCl) to move the protonated pyrazine into the aqueous phase, washing the aqueous phase with an organic solvent to remove non-basic impurities, and then basifying the aqueous phase and re-extracting your purified pyrazine into an organic solvent.
-
-
Diagram: Troubleshooting Low Yield in Pyrazine Synthesis This flowchart provides a logical sequence of steps to diagnose and resolve common issues leading to low yields in pyrazine synthesis.
Caption: A decision tree for troubleshooting low yields.
Data Summary Table
| Parameter | Potential Issue | Recommended Action | Rationale |
| Temperature | Too high: Thermal degradation, polymerization.[3][9] Too low: Sluggish or incomplete reaction. | Optimize temperature; consider microwave synthesis for rapid heating.[8] | Balances reaction rate against the stability of reactants, intermediates, and products. |
| Solvent | Poor solubility of reactants; unfavorable polarity. | Screen solvents (e.g., ethanol, methanol, toluene). Consider solvent log P values.[4] | The solvent affects reactant solubility, reaction kinetics, and can mediate proton transfer. |
| Base (for dehydrogenative coupling) | Incorrect strength or sterically hindered. | Use a strong, non-nucleophilic base like KH. Avoid bulky bases like tBuOK if yield is low.[5] | The base is crucial for activating the catalyst and deprotonating the substrate.[6] |
| Oxidant (for aromatization) | Too harsh: Over-oxidation or side reactions. Too mild: Incomplete conversion. | Screen oxidants: Air/O₂, MnO₂, Cu(II) salts. Optimize pH and temperature for the chosen oxidant.[16][18] | The final aromatization step is critical for yield; the choice of oxidant must be compatible with the substrate. |
| pH | Suboptimal for condensation or oxidation. | Adjust pH with acid or base to find the optimal range for your specific reaction. | pH can significantly affect reaction rates and the prevalence of side reactions.[18] |
| Purification | Strong adsorption on silica gel. | Use a basic modifier (e.g., triethylamine) in the eluent, or switch to alumina or reverse-phase chromatography.[10] | Prevents irreversible binding of the basic pyrazine product to the acidic stationary phase. |
Experimental Protocols
Protocol 1: Synthesis of 2-ethyl-3,6-dimethylpyrazine (Unsymmetrical)
This protocol is adapted from a patented method and demonstrates the synthesis of an unsymmetrical pyrazine via a Minisci-type reaction.[20]
Materials:
-
2,5-dimethylpyrazine
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂)
-
n-Propionaldehyde
-
Ethyl acetate
-
Sodium hydroxide (for pH adjustment)
-
Water
Procedure:
-
In a reaction flask equipped with a stirrer and dropping funnel, combine 2,5-dimethylpyrazine and FeSO₄·7H₂O.
-
Add water as the solvent and stir to dissolve.
-
Carefully add concentrated sulfuric acid and hydrogen peroxide dropwise while maintaining stirring.
-
Add a portion of the n-propionaldehyde and raise the temperature to 50-60°C to initiate the reaction.
-
Add the remaining n-propionaldehyde portion-wise over the course of the reaction. The total reaction time is typically 5-6 hours.
-
After the reaction is complete, cool the mixture and extract with ethyl acetate.
-
Separate the aqueous phase and adjust the pH to 7.9-8.1 with a suitable base (e.g., NaOH solution).
-
Extract the now basic aqueous phase again with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-ethyl-3,6-dimethylpyrazine.
Protocol 2: Synthesis of 2,5-Dimethylpyrazine (Symmetrical)
This protocol is based on the classical Gutknecht pyrazine synthesis, involving the self-condensation of an α-amino ketone.[16]
Materials:
-
Isonitrosoacetone (prepared from acetone and nitrous acid)
-
Zinc dust
-
Acetic acid
-
An appropriate oxidant (e.g., air, copper(II) sulfate)
-
Sodium hydroxide
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
Preparation of the α-amino ketone: In a reaction flask, suspend isonitrosoacetone in a mixture of acetic acid and water.
-
Cool the mixture in an ice bath and slowly add zinc dust in portions to control the exothermic reaction. This reduces the isonitroso group to an amino group, forming aminoacetone in situ.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Dimerization and Oxidation: Make the reaction mixture strongly basic with the addition of concentrated sodium hydroxide solution. This will catalyze the self-condensation of two molecules of aminoacetone to form dihydromethylpyrazine.
-
A mild oxidant is then used to aromatize the dihydropyrazine. Often, bubbling air through the basic solution for several hours is sufficient. Alternatively, an oxidant like copper(II) sulfate can be added.
-
Workup and Purification: Extract the basic aqueous mixture several times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation (2,5-dimethylpyrazine is volatile).
-
Further purify the product by fractional distillation if necessary.
References
- Badrinarayanan, S., & Sperry, J. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(11), 2126-2132.
- Bera, M., Maji, B., Srimani, D., & Maity, B. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
- Ong, H. R., & Ooi, C. W. (2016). Review on the Synthesis of Pyrazine and Its Derivatives. Journal of Heterocyclic Chemistry, 53(4), 989-1017.
- Gutknecht, H. (1879). Ueber die Bildung von Pyrazinderivaten. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292.
- Klinger, K. M., Liebner, F. W., Fritz, I., & Rosenau, T. (2013). Main reaction pathways for the formation of pyrazine derivatives from two α-aminocarbonyl compounds.
- Sarma, B., & Prajapati, D. (2012). A greener approach toward one pot route to pyrazine synthesis. Cogent Chemistry, 1(1), 1045267.
- ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?.
- CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
- Ashraf-Khorassani, M., Coleman, W. M., Dube, M. F., & Taylor, L. T. (2019). Effect of pH on synthesis of pyrazines using acetol and NH4OH.
- Limacher, A., & Kerler, J. (2007). Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine. The Journal of Organic Chemistry, 72(15), 5585-5592.
- Wang, J. (2010). Gutknecht Pyrazine Synthesis. Comprehensive Organic Name Reactions and Reagents.
- Coleman, W. M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Leffingwell, J. C. (1999). Pyrazine formation from serine and threonine. Journal of agricultural and food chemistry, 47(10), 4343-4348.
- Sperry, J., & Kim, Y. (2014). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. Synthesis, 46(10), 1334-1340.
- Austin543. (2020). Pyrazine Synthesis?. Sciencemadness Discussion Board.
- University College London. (2018). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
- Fustero, S., Román, R., & Sanz-Cervera, J. F. (2012). Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate. Organic Process Research & Development, 16(12), 2029-2033.
- Coleman, W. M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic.
- Bera, M., Maji, B., Srimani, D., & Maity, B. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
- Britton, E. C., & Horsley, L. H. (1962). U.S. Patent No. 3,033,864. Washington, DC: U.S.
- Jafvert, C. T., & Valentine, R. L. (1992). On the Mechanism and Stoichiometry of the Oxidation of Hydrazine by Illuminated Chloroplasts. Photochemistry and Photobiology, 55(6), 847-854.
- Park, J., & Lee, E. (2024). Synthesis of sterically congested unsymmetrical 1,2-dicarbonyl radicals through a stepwise approach.
- ScenTree. (n.d.). 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0). ScenTree.
- Alwan, S. M., Geesi, M. H., & Al-Anazy, M. M. (2025). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts.
- Mackie, J. C., & Dente, M. (1994). Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine). OSTI.GOV.
- Li, Y., Wang, Y., & Liu, H. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(15), 5789.
- Naka, H., & Uchida, K. (2019). Dearomatizing conversion of pyrazines to 1,4-dihydropyrazine derivatives via transition-metal-free diboration, silaboration, and hydroboration.
- Sigma-Aldrich. (n.d.). 2-Ethyl-3-methylpyrazine. Sigma-Aldrich.
- BenchChem. (2025). Application Note: Thermal Decomposition of Pyrazine-2-amidoxime via TG-IR Analysis. BenchChem.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal.
- Api, A. M., Belsito, D., Biserta, S., Botelho, D., Bruze, M., Burton, G. A., ... & Wilcox, D. K. (2023). RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine, CAS Registry Number 15707-23-0. Food and Chemical Toxicology, 182, 115068.
- Sarma, B., & Prajapati, D. (2012). Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online.
- Carter, J. P. (1979). Surface-catalyzed air oxidation of hydrazines: Environmental chamber studies. NASA Technical Reports Server.
- Leffingwell, J. C. (1999).
- Ujlambri, Z., Szabo, P., Szantai-Kis, C., & Orfi, L. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 110, 239-251.
- Varma, R. S. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry, 24(23), 9188-9195.
Sources
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- 2. Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine) (Book) | OSTI.GOV [osti.gov]
- 3. Thermal and chemical decomposition of di(pyrazine)silver(ii) peroxydisulfate and unusual crystal structure of a Ag(i) by-product - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
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Purification challenges of 2-Methyl-3-phenylpyrazine and solutions
Welcome to the dedicated technical support resource for the purification of 2-Methyl-3-phenylpyrazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the purification of this important heterocyclic compound. Our focus is on providing practical, field-proven solutions grounded in scientific principles to ensure you achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
The synthesis of this compound, commonly achieved through the condensation of a 1,2-diketone (like benzil) with a 1,2-diamine (such as 1,2-diaminopropane or ethylenediamine followed by methylation), can present several purification challenges. These often stem from the presence of structurally similar impurities, unreacted starting materials, and reaction intermediates. The inherent basicity of the pyrazine ring and its aromatic nature influence its solubility and chromatographic behavior, requiring carefully optimized purification strategies.
A primary challenge is the potential for the formation of dihydropyrazine intermediates, which if not fully oxidized to the aromatic pyrazine, will contaminate the final product.[1] Additionally, side reactions during the condensation of benzil and ethylenediamine can lead to byproducts that are difficult to separate.[2]
This guide will address these challenges through a series of troubleshooting scenarios and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: Benzil and the diamine used in the synthesis are common contaminants.
-
Dihydropyrazine Intermediates: Incomplete oxidation during the synthesis can leave residual 2,3-dihydro-2-methyl-3-phenylpyrazine.[1]
-
Imidazole Derivatives: If certain reagents or conditions are used, imidazole byproducts can form and may co-extract with your desired pyrazine.[3]
-
Positional Isomers: If an unsymmetrical diamine is used, the formation of positional isomers is possible.
Q2: My crude product is a dark, oily residue. How can I best approach its initial cleanup?
A2: An initial liquid-liquid extraction is an effective first step for removing highly polar or non-polar impurities. Given the basic nature of the pyrazine ring, an acid-base extraction can be particularly useful. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the pyrazine and pull it into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified pyrazine re-extracted with an organic solvent.
Q3: I am struggling to separate my product from an impurity with a very similar Rf value on TLC. What can I do?
A3: When dealing with closely eluting impurities, several chromatographic strategies can be employed:
-
Optimize your mobile phase: A common mobile phase for purifying pyrazines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4] Try using a shallower gradient during column chromatography to improve separation.
-
Change your stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina or a bonded phase like C18 for reversed-phase chromatography.
-
Consider a different purification technique: If chromatography is proving ineffective, recrystallization or fractional distillation (if the impurities have a sufficiently different boiling point) may be better options.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Solution | Scientific Rationale |
| Product is highly soluble in the mobile phase and elutes too quickly. | Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. | By decreasing the mobile phase polarity, the affinity of the moderately polar this compound for the polar silica gel stationary phase is increased, leading to better retention and separation from less polar impurities. |
| Product is adsorbing irreversibly to the silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your mobile phase. | The basic nitrogen atoms in the pyrazine ring can interact strongly with acidic silanol groups on the surface of the silica gel, leading to tailing and irreversible adsorption. A basic modifier will neutralize these acidic sites, improving elution. |
| Improper column packing leading to channeling. | Ensure your column is packed uniformly without any air bubbles or cracks. A "wet-packing" method is often more reliable. | Channels in the stationary phase allow the sample to bypass the separation medium, leading to poor separation and co-elution of the product with impurities. |
Problem 2: Product Fails to Crystallize During Recrystallization
| Potential Cause | Troubleshooting Solution | Scientific Rationale |
| The chosen solvent is too good at dissolving the compound, even at low temperatures. | Use a mixed solvent system. Dissolve your compound in a good solvent (e.g., ethanol, acetone) at an elevated temperature, and then add a poor solvent (e.g., water, hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[5] | A mixed solvent system allows for fine-tuning of the solvent power. The "poor" solvent reduces the overall solubility of the compound as the solution cools, promoting crystallization. |
| The solution is supersaturated, but crystal nucleation is not occurring. | Introduce a seed crystal of your pure compound. If a seed crystal is not available, gently scratch the inside of the flask with a glass rod at the solvent-air interface. | Seed crystals provide a template for crystal growth, overcoming the kinetic barrier to nucleation. Scratching the glass creates microscopic imperfections that can also serve as nucleation sites. |
| The presence of significant impurities is inhibiting crystal lattice formation. | Perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization. | Impurities can disrupt the ordered arrangement of molecules required for crystal formation. Reducing the impurity load can significantly improve the chances of successful crystallization. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol is adapted from a known synthesis of this compound.[4]
1. Preparation of the Column: a. Select a glass column of appropriate size for the amount of crude material. b. Secure the column vertically to a stand. c. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand. d. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). e. Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing. Use a small amount of pressure from a pump or airline to accelerate packing. f. Add a layer of sand on top of the packed silica gel.
2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). b. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent to dryness. c. Carefully add the sample to the top of the column.
3. Elution and Fraction Collection: a. Begin eluting the column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). b. Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 Hexane:Ethyl Acetate) to elute the compounds. c. Collect fractions in test tubes or vials.
4. Analysis: a. Monitor the elution of compounds by thin-layer chromatography (TLC). b. Combine the fractions containing the pure this compound. c. Evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization of this compound
1. Solvent Selection: a. Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures. b. Common solvents to test for pyrazine derivatives include ethanol, methanol, acetone, ethyl acetate, and hexane, or mixtures thereof.[5]
2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to just dissolve the solid. c. If using a mixed solvent system, dissolve the solid in the "good" solvent and then add the "poor" solvent until turbidity persists. Reheat to clarify.
3. Cooling and Crystallization: a. Allow the hot, saturated solution to cool slowly to room temperature. b. For further crystallization, place the flask in an ice bath.
4. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent. c. Dry the crystals in a vacuum oven to remove any residual solvent.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Decision workflow for this compound purification.
Data Summary
While specific solubility data for this compound is not extensively published, the following table provides a qualitative guide based on the behavior of similar pyrazine derivatives and general solvent properties.[6][7][8]
| Solvent | Polarity | Expected Solubility of this compound | Notes |
| Hexane | Non-polar | Low | Good for initiating crystallization in a mixed solvent system. |
| Toluene | Non-polar | Moderate | Can be a good recrystallization solvent for aromatic compounds. |
| Dichloromethane | Polar aprotic | High | Useful for dissolving the crude product for chromatography. |
| Ethyl Acetate | Polar aprotic | High | Common component of the mobile phase in chromatography. |
| Acetone | Polar aprotic | High | Can be a good "dissolving" solvent in a mixed-solvent recrystallization. |
| Ethanol | Polar protic | High | Often a good solvent for recrystallization of moderately polar compounds. |
| Methanol | Polar protic | High | Similar to ethanol, but its higher polarity may make it too good of a solvent. |
| Water | Very polar | Low to Insoluble | Can be used as an anti-solvent in recrystallization from a more organic solvent. |
References
-
Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. PMC - NIH. Available at: [Link]
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This compound | C11H10N2 | CID 12568828 - PubChem - NIH. Available at: [Link]
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Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis. Available at: [Link]
-
Dearomatizing Conversion of Pyrazines to 1,4-Dihydropyrazine Derivatives via Transition-Metal-Free Diboration, Silaboration, and. The Royal Society of Chemistry. Available at: [Link]
- Synthesis process of 2-methyl-5-pyrazine formate - Google Patents.
-
Dearomatizing conversion of pyrazines to 1,4-dihydropyrazine derivatives via transition-metal-free diboration, silaboration, and hydroboration - Chemical Communications (RSC Publishing). Available at: [Link]
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF - ResearchGate. Available at: [Link]
- HPLC Method for Measuring Phenylhydrazine Compound Residues in Crude Drugs through HPLC (High Performance Liquid Chromatography) - Google Patents.
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Available at: [Link]
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Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Wiley Online Library. Available at: [Link]
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(PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. Available at: [Link]
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Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. NIH. Available at: [Link]
-
preparation of anhydrous - ethylenediamine - iupac. Available at: [Link]
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2-Diphenylphosphinomethyl-3-methylpyrazine - MDPI. Available at: [Link]
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2-Methylpyrazine | C5H6N2 | CID 7976 - PubChem. Available at: [Link]
-
HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). NIH. Available at: [Link]
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Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. Available at: [Link]
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Crystallization Solvents.pdf. Available at: [Link]
-
Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography - PubMed. Available at: [Link]
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(PDF) HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - ResearchGate. Available at: [Link]
-
Analytica Chimica Acta - vscht.cz. Available at: [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]
-
Mole fraction solubility of acetylpyrazine in pure solvents: left open... - ResearchGate. Available at: [Link]
-
(PDF) Electronic effects in the cyclocondensation of benzil - ResearchGate. Available at: [Link]
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The molecular structure of the oxidised condensation product of o-benzoylbenzaldehyde and ethylenediamine - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
2-Methyl-3-vinyl pyrazine - the NIST WebBook. Available at: [Link]
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Diazepines. Part VI. Condensation products from benzoylacetone and ethylenediamine - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]
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Common Organic Solvents: Table of Properties 1. Available at: [Link]
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Common Organic Solvents: Table of Properties1,2,3. Available at: [Link]
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Condensation of phenylenediamine (P) with benzil (B) or a disubstituted... | Download Scientific Diagram - ResearchGate. Available at: [Link]
Sources
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Technical Support Center: Stabilizing 2-Methyl-3-phenylpyrazine in Solution
Welcome to the technical support center for 2-Methyl-3-phenylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your research.
Introduction to the Stability of this compound
This compound is a heterocyclic aromatic compound with applications in various fields, including flavor chemistry and as a building block in pharmaceutical synthesis.[1] The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. Degradation can be initiated by several factors, including pH, light, temperature, and the presence of oxidative species. Understanding the potential degradation pathways is the first step in preventing them.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow/brown. What is the likely cause?
A change in color, typically to yellow or brown, is a common indicator of degradation. This is often due to oxidation of the pyrazine ring or its substituents.[2] Pyrazoline derivatives, which share structural similarities, are known to undergo oxidation, leading to colored products.[2] Exposure to atmospheric oxygen, heat, or light can accelerate this process.
Q2: I'm observing a loss of potency or a decrease in the expected concentration of this compound in my solution over time. What could be happening?
A decrease in concentration is a clear sign of degradation. The most probable culprits are hydrolysis, oxidation, or photodegradation. The specific pathway will depend on your experimental conditions. For instance, a study on a phenylpiperazine derivative demonstrated that the rate of hydrolytic degradation is highly dependent on the pH of the solution.[3]
Q3: Can the solvent I choose affect the stability of this compound?
Absolutely. The choice of solvent can significantly impact the stability of your compound. Protic solvents, especially under non-neutral pH conditions, can facilitate hydrolysis. Furthermore, some solvents may contain impurities, such as peroxides in aged ethers, that can initiate oxidative degradation. It is crucial to use high-purity, degassed solvents when preparing stock solutions for long-term storage.
Q4: What are the ideal storage conditions for a stock solution of this compound?
Based on general principles for stabilizing heterocyclic compounds and supplier recommendations for similar molecules, the following storage conditions are advised:
-
Temperature: Store solutions at 2-8°C.[4]
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[2]
-
Atmosphere: For long-term storage, it is recommended to store solutions under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2]
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.
Troubleshooting Guide: Common Stability Issues and Solutions
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation in aqueous solution | Poor solubility, pH-dependent solubility, or degradation to a less soluble product. | 1. Verify the solubility of this compound in your specific buffer system. Consider the use of a co-solvent like ethanol or DMSO if solubility is an issue. 2. Check the pH of your solution. The protonation state of the pyrazine nitrogens can affect solubility. Adjust the pH as needed, but be mindful of potential hydrolysis at extreme pH values. 3. Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Inconsistent analytical results (e.g., in HPLC) | Degradation of the compound in the autosampler, or instability in the mobile phase. | 1. If possible, use a cooled autosampler to minimize degradation of samples waiting for injection. 2. Assess the stability of this compound in your mobile phase. If the mobile phase is acidic or basic, consider preparing fresh mobile phase more frequently. 3. Ensure your analytical method can separate the parent compound from potential degradation products. A forced degradation study can help in developing a stability-indicating method. |
| Formation of unexpected peaks in chromatograms | Chemical degradation of this compound. | 1. Systematically investigate the cause of degradation by conducting a forced degradation study (see protocol below). This will help identify the conditions (acid, base, oxidation, light, heat) that lead to the formation of new peaks. 2. Once the degradation pathway is understood, modify your experimental conditions to avoid the triggers for degradation. |
Understanding Degradation Pathways
The structure of this compound suggests several potential degradation pathways. A proactive approach to stability involves understanding and mitigating these risks.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method. This involves subjecting the compound to harsh conditions to accelerate its degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the stock solution in a sealed vial at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette or a clear glass vial to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including a control sample stored under normal conditions, by a suitable analytical method such as HPLC with UV and/or mass spectrometric detection.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
1. Initial HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B and gradually increase it to elute more hydrophobic compounds. A typical starting point could be 10% B, increasing to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry). Diode array detection is recommended to assess peak purity.
-
Injection Volume: 10 µL.
2. Method Validation:
-
Inject the samples from the forced degradation study. The method is considered stability-indicating if all degradation products are well-separated from the parent peak and from each other.
-
Peak purity analysis should be performed to ensure that the parent peak is free from any co-eluting degradants.
Caption: Workflow for assessing and improving the stability of this compound.
Excipient Compatibility
When formulating this compound, it is important to consider the potential for interactions with excipients. Some common excipients and their potential for incompatibility are listed below.
| Excipient Class | Potential Incompatibility | Recommendation |
| Reducing Sugars (e.g., Lactose) | Can participate in Maillard reactions with primary or secondary amines. While this compound does not have an amino group, impurities or degradants might. | Screen for potential Maillard reaction products, especially if the formulation will be subjected to heat. |
| Oxidizing Agents | Can directly degrade this compound. | Avoid the use of excipients with known oxidizing potential. |
| Acids and Bases | Can catalyze hydrolysis. | Carefully select buffering agents and maintain the pH of the formulation in a range where the compound is most stable. |
A systematic excipient compatibility study is recommended during formulation development. This typically involves preparing binary mixtures of the active compound and each excipient, storing them under accelerated conditions (e.g., 40°C/75% RH), and analyzing for degradation over time.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12568828, this compound. [Link]
-
FooDB. Showing Compound 2-Methyl-3-(2-methylpropyl)pyrazine (FDB015028). [Link]
-
European Food Safety Authority. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. 2017;15(1):e04675. [Link]
-
The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]
-
Gupta A, et al. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences. 2019;6(3):1-22. [Link]
-
The Good Scents Company. 2-methyl-3-(methyl thio) pyrazine. [Link]
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Effects of solvent, pH and β-cyclodextrin on the fluorescent behaviour of lomustine. ResearchGate. [Link]
-
Thermochemical properties of pyrazine derivatives as seminal liquid organic hydrogen carriers for hydrogen storage. ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 85224, 2-Methyl-3-propylpyrazine. [Link]
-
An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. ResearchGate. [Link]
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Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Journal of Chemical Health Risks. 2024;14(2):227-239. [Link]
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Wikipedia. Pyrazine. [Link]
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Nagasamy Venkatesh D. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022;47(3):38381-38385. [Link]
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How can we store Pyrazolin from chalcone and hydrazine hydrate?. ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 26333, 2-Isobutyl-3-methyl pyrazine. [Link]
-
NIST. 2-Methyl-3-propylpyrazine. [Link]
-
Global Substance Registration System. This compound. [Link]
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Technical Support Center: Overcoming Poor Regioselectivity in the Synthesis of Substituted Pyrazines
Welcome to the technical support center for advanced pyrazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in the synthesis of substituted pyrazines. The pyrazine core is a vital scaffold in pharmaceuticals and materials science, but controlling the precise placement of substituents can be a significant hurdle.[1][2] This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address these challenges directly, moving from classical condensation issues to modern, highly regiocontrolled methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding regioselectivity in pyrazine synthesis.
Q1: Why is achieving high regioselectivity in pyrazine synthesis so challenging?
A: The difficulty arises from the inherent electronic nature of the pyrazine ring. As a 1,4-diazine, the pyrazine nucleus is electron-deficient due to the inductive effect of the two nitrogen atoms.[1] This deactivation makes it less reactive towards standard electrophilic aromatic substitution, which is a common method for functionalizing other aromatic systems.[3] Furthermore, in many classical synthesis routes, such as the condensation of α-dicarbonyls with 1,2-diamines, the use of unsymmetrical precursors can lead to the formation of multiple regioisomers that are often difficult to separate.[4] The similar electronic environment of the C-2/C-6 and C-3/C-5 positions can result in a lack of selectivity without a directing influence.
Q2: I'm performing a Gutknecht condensation with an unsymmetrical α-amino ketone and getting a mixture of 2,5- and 2,6-disubstituted pyrazines. What is happening?
A: This is a classic regioselectivity problem. The Gutknecht synthesis involves the self-condensation of two molecules of an α-amino ketone to form a dihydropyrazine, which then oxidizes to the pyrazine.[5][6] When the α-amino ketone is unsymmetrical (e.g., 1-amino-2-butanone), the initial dimerization can occur in two different orientations, leading directly to a mixture of regioisomeric dihydropyrazine intermediates and, consequently, the final pyrazine products. The reaction lacks an intrinsic control element to favor one orientation over the other.
Q3: What is the most reliable general strategy for introducing a single, specific substituent onto a pre-existing, unsubstituted pyrazine ring?
A: For a pre-formed pyrazine ring, direct and highly regioselective C-H functionalization is the most advanced and atom-economical approach. However, a more robust and widely practiced strategy is Directed ortho-Metalation (DoM) .[7][8] This method involves installing a "Directed Metalation Group" (DMG) on the pyrazine ring. This group, typically a Lewis basic moiety like an amide or carbamate, chelates to an organolithium base (e.g., n-BuLi or LDA), directing the deprotonation exclusively to the adjacent (ortho) position.[9][10] Trapping the resulting aryllithium intermediate with an electrophile installs the desired substituent with near-perfect regioselectivity.
Section 2: Troubleshooting Guide for Classical Condensation Reactions
Scenario: Your synthesis of a disubstituted pyrazine via the condensation of an unsymmetrical α-dicarbonyl with a 1,2-diamine is yielding an inseparable mixture of regioisomers.
Root Cause Analysis
The condensation between an unsymmetrical 1,2-dicarbonyl (e.g., 1-phenyl-1,2-propanedione) and a 1,2-diamine (e.g., ethylenediamine) involves two sequential imine formations. Without significant steric or electronic bias, the initial nucleophilic attack by one of the amine nitrogens can occur at either carbonyl carbon, leading to two different pathways and ultimately, a mixture of products.
Troubleshooting Workflow & Recommended Solutions
This workflow helps you decide on the best path forward when facing poor regioselectivity in condensation reactions.
Caption: Decision workflow for overcoming poor regioselectivity.
Solution Details:
-
Use Symmetrical Precursors: The most straightforward solution is to redesign the synthesis to use symmetrical starting materials. For example, the self-condensation of symmetrical α-amino alcohols can yield 2,5-disubstituted pyrazines with high selectivity.[11] A biomimetically inspired synthesis of 2,5-disubstituted pyrazines relies on the homodimerization of α-amino aldehydes.[12][13]
-
Switch to Modern Stepwise Synthesis: If unsymmetrical substitution is required, abandoning the one-pot condensation in favor of a stepwise approach is the most effective solution. This typically involves starting with a pre-functionalized pyrazine (e.g., a halopyrazine) and introducing substituents sequentially using highly reliable and regioselective modern reactions.
Section 3: Advanced Strategies for Regiocontrolled Synthesis
For syntheses requiring precise control over substituent placement, modern organometallic methods are indispensable.
Strategy 1: Directed ortho-Metalation (DoM)
Q: How can I use Directed ortho-Metalation (DoM) to functionalize a specific, desired position on my pyrazine derivative?
A: DoM is a powerful tool for functionalizing the position adjacent to a directing metalation group (DMG). The process leverages a Lewis basic functional group to temporarily chelate an organolithium base, which then deprotonates the sterically accessible ortho C-H bond due to proximity. This creates a nucleophilic lithiated pyrazine that can react with a wide range of electrophiles.
Table 1: Common Directed Metalation Groups (DMGs) for Pyrazine Functionalization
| Directed Metalation Group (DMG) | Typical Base/Conditions | Comments | Reference |
| -NHBoc (tert-butoxycarbonylamine) | s-BuLi, TMEDA, THF, -78 °C | Strong directing group, easily removed under acidic conditions. | [7][8] |
| Neopentyl Glycol Acetal | n-BuLi, THF, -78 °C | Directs metalation effectively; stable protecting group. | [7][8] |
| -CONEt₂ (N,N-diethylamide) | s-BuLi, TMEDA, THF, -78 °C | One of the most powerful DMGs; highly reliable. | [14] |
| -Cl, -Br (Halo groups) | LDA, THF, -78 °C | Can direct lithiation to an adjacent position, enabling further functionalization. | [15] |
This protocol describes a general procedure for the regioselective iodination of a pyrazine using an -NHBoc directing group.
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the Boc-protected aminopyrazine substrate (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq), followed by the dropwise addition of sec-butyllithium (s-BuLi) (1.2 eq, typically 1.4 M in cyclohexane). Stir the resulting deep-colored solution at -78 °C for 1 hour.
-
Electrophilic Quench: In a separate flask, dissolve iodine (I₂) (1.5 eq) in anhydrous THF. Add this solution dropwise to the lithiated pyrazine solution at -78 °C.
-
Workup: After stirring for 30 minutes, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the ortho-iodinated pyrazine.
Strategy 2: Transition Metal-Catalyzed Cross-Coupling
Q: I have 2,5-dichloropyrazine. What is the best way to selectively introduce an aryl group at the 2-position, leaving the 5-position for later modification?
A: Palladium-catalyzed cross-coupling reactions are ideal for this scenario. The regioselectivity is predetermined by the starting halopyrazine. For introducing an aryl group, the Suzuki-Miyaura coupling is often the method of choice due to its broad functional group tolerance and the commercial availability of a vast array of boronic acids.[16]
Caption: Experimental workflow for a selective Suzuki-Miyaura coupling.
By carefully controlling stoichiometry (using only a slight excess of the boronic acid), you can achieve selective monosubstitution. The resulting 2-aryl-5-chloropyrazine is now primed for a second, different cross-coupling reaction at the 5-position to build molecular complexity in a controlled, stepwise manner.
Table 2: Comparison of Cross-Coupling Reactions for Pyrazine Functionalization
| Reaction | Organometallic Reagent | Key Advantages | Potential Issues | Reference |
| Suzuki-Miyaura | Boronic Acids / Esters | High functional group tolerance; stable reagents; mild conditions. | Boronic acid homocoupling can be a side reaction. | [15][16] |
| Stille | Organostannanes | Tolerant of many functional groups; useful for complex fragments. | Toxicity and stoichiometric waste of tin reagents. | [15] |
| Negishi | Organozincs | Highly reactive; good for coupling alkyl groups. | Reagents are moisture/air sensitive; requires careful handling. | [15] |
| Kumada | Grignard Reagents | Highly reactive and cost-effective reagents. | Limited functional group tolerance due to high basicity of reagents. | [12] |
Strategy 3: Regioselective C-H Activation
Q: I want to avoid pre-functionalization with halogens or directing groups. Can I directly and selectively functionalize a C-H bond on my substituted pyrazine?
A: Yes, direct C-H activation/functionalization is a cutting-edge strategy that offers a more atom- and step-economical route.[15] Regioselectivity is typically achieved in one of two ways:
-
Inherent Electronic Bias: The electronic properties of existing substituents can direct the C-H activation. For example, pyrazine N-oxides are activated at the C-2 position, adjacent to the N-oxide moiety, enabling regioselective palladium-catalyzed C-H/C-H cross-coupling reactions.[12][13]
-
Directed C-H Activation: A directing group already present on the molecule can be used to direct a transition metal catalyst to a specific C-H bond (often ortho to the directing group), similar to DoM but operating through a different mechanism.
An iron-catalyzed C-H functionalization of electron-deficient heterocycles like pyrazines with organoboron agents has been developed, showcasing a robust method for direct arylation.[12][13] These methods represent the forefront of pyrazine synthesis, though they may require more optimization for specific substrates compared to classical cross-coupling.
References
- Zhang, C. Y., & Tour, J. M. (1999). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society. Available at: [https://pubs.acs.org/doi/10.1021/ja984259+
- BenchChem. (2025). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. Available at: [https://www.benchchem.
- Zhang, C. Y., & Tour, J. M. (1999). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Available at: [https://pubs.acs.org/doi/abs/10.1021/ja984259%2B
- Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [https://www.mdpi.com/1420-3049/27/4/1112
- Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [https://ijbpas.com/pdf/2021/September/1632739502.pdf
- Synthesis of substituted pyrazines from N-allyl malonamides. (n.d.). RSC Publishing. Available at: [https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra06518a
- Lim, S. M., et al. (2020). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [https://www.researchgate.
- Balaraman, K., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6205761/
- Comins, D. L., & Chen, X. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available at: [https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob40460a
- Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [https://www.mdpi.com/1420-3049/28/18/6530
- Santos, P. F., et al. (2016). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273822/
- Howells, R. L., et al. (2016). Synthesis of Novel Pyrazine-Substituted 1H-Pyrrole-2-carboxamides and Related Tethered Heterocycles. Synthesis. Available at: [https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0035-1562520
- Gutknecht Condensation. (2010). CoLab. Available at: [https://onlinelibrary.wiley.com/doi/abs/10.1002/9780470638859.conrr293
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Technical Support Center: A Scientist's Guide to Resolving Peak Tailing in the HPLC Analysis of Pyrazine Compounds
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable guidance to overcome common challenges in the HPLC analysis of pyrazine compounds. This guide is structured in a question-and-answer format to directly address the issues you may be encountering at the bench. We will explore not just the "how" but the critical "why" behind each troubleshooting step, ensuring you build robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing, and how do I know if I have a problem?
Answer: In an ideal chromatographic separation, a peak should be sharp and symmetrical, resembling a Gaussian distribution. Peak tailing is a common peak shape distortion where the latter half of the peak is broader than the front half.[1][2] This indicates that a portion of the analyte molecules are being retained longer than the main population, resulting in a drawn-out "tail."
This is problematic for several reasons:
-
Poor Resolution: Tailing peaks are wider at the base and can merge with adjacent peaks, making it difficult to distinguish between closely eluting compounds.[1]
-
Inaccurate Quantification: Data analysis systems may struggle to accurately determine the start and end of a tailing peak, leading to miscalculation of the peak area and compromising quantitative accuracy.[1]
-
Reduced Sensitivity: As the peak broadens and flattens, its height decreases, which can negatively impact the method's detection limits.[1][3]
Measuring Peak Tailing: To quantify peak tailing, chromatographers use standardized metrics calculated by their data software. The two most common are:
-
Asymmetry Factor (As): Measured at 10% of the peak height.[3][4]
-
USP Tailing Factor (Tf or T): Measured at 5% of the peak height.[5]
For both calculations, a value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1 indicates tailing. While a value up to 1.5 may be acceptable for some assays, a value exceeding 2.0 signifies a significant problem that requires immediate troubleshooting.[3]
Q2: My pyrazine compounds are consistently tailing. What is the fundamental chemical reason for this?
Answer: The primary reason pyrazines and other basic, nitrogen-containing compounds exhibit peak tailing in reversed-phase HPLC is due to unwanted secondary interactions with the stationary phase.[1][2][6]
Your C18 column is designed for hydrophobic (reversed-phase) retention. However, the silica backbone upon which the C18 chains are bonded is not perfectly inert. It contains residual silanol groups (Si-OH).[6][7] These silanols, particularly those that are ionized (Si-O-), are acidic and create active sites that can strongly interact with basic analytes like pyrazines through a secondary ion-exchange mechanism.[2][6][8][9]
This creates a mixed-mode retention mechanism:
-
Primary (Desirable) Mechanism: Hydrophobic interaction with the C18 chains.
-
Secondary (Undesirable) Mechanism: Strong ionic interaction between the positively charged basic pyrazine and the negatively charged silanol groups.
Because the silanol interaction is much stronger and these sites are non-uniformly distributed, molecules that engage in this secondary retention are held back longer than those that only interact via the hydrophobic mechanism. This differential retention is the direct cause of the asymmetrical peak tail.[1] Factors like trace metal contamination in the silica can increase the acidity of these silanols, worsening the effect.[6]
Caption: A systematic workflow for troubleshooting peak tailing.
Step-by-Step Explanation:
-
Check for Systemic Issues: If all peaks in your chromatogram are tailing, the problem is likely mechanical, not chemical. The most common culprit is extra-column volume , which refers to all the volume in the system outside of the column itself (e.g., injector, tubing, detector cell). [10][11][12]Excessive volume allows the peak to spread out before detection. [10][13][14]Ensure all fittings are secure and consider using shorter, narrower-diameter tubing (0.005" ID) to connect the column to the detector. [5][15]2. Identify Chemical Interactions: If only your basic pyrazine compounds are tailing while neutral or acidic compounds have good peak shape, the problem is almost certainly a secondary chemical interaction with the column's stationary phase. [6]You should then proceed with method-based troubleshooting.
Q4: How exactly does mobile phase pH help, and what pH should I aim for?
Answer: Mobile phase pH is one of the most powerful tools for controlling the peak shape of ionizable compounds like pyrazines. [16][17][18]The goal is to control the ionization state of both your analyte and the problematic silanol groups on the stationary phase.
-
Analyte State: Pyrazines are weak bases. At a low pH, they will be protonated and carry a positive charge.
-
Silanol State: Silanol groups are acidic. At a low pH (typically < 3.5), they are protonated (Si-OH) and electrically neutral. At higher pH values, they become deprotonated (Si-O-) and carry a negative charge. [8][9] The problematic ionic interaction occurs between the positively charged pyrazine and the negatively charged silanol. By lowering the mobile phase pH to a range of 2.5 - 3.0 , you neutralize the silanol groups, effectively "switching off" the secondary ion-exchange retention mechanism. [6][11][19][20]This leaves the primary hydrophobic mechanism as the dominant mode of interaction, resulting in a much more symmetrical peak.
Protocol 1: Systematic Mobile Phase pH Adjustment
-
Prepare Aqueous Phase: Prepare your aqueous mobile phase (e.g., HPLC-grade water).
-
Add Acid: Add a volatile acid compatible with your detector. For LC-MS, 0.1% formic acid is an excellent choice. [8][20]For UV detection, phosphoric acid can also be used.
-
Measure and Adjust: Use a calibrated pH meter to measure the pH of the aqueous portion only, before mixing with the organic solvent (e.g., acetonitrile or methanol). [11][21]Adjust as needed to reach a target pH of ~2.8.
-
Mix and Degas: Prepare the final mobile phase by mixing the pH-adjusted aqueous phase with the organic solvent. Degas thoroughly before use.
-
Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
Q5: I've lowered the pH, but there's still some tailing. What are mobile phase additives, and how do they work?
Answer: Even at low pH, some highly acidic silanols may remain active. In this case, the next step is to use a mobile phase additive that acts as a competing base . [19][20]The most common of these is Triethylamine (TEA) . [19][22] Mechanism of Action: TEA is a small basic molecule. When added to the mobile phase at a low concentration (e.g., 0.1% or ~10-20 mM), it is protonated and acts as a "silanol suppressor". [19][22]The positively charged triethylammonium ions will preferentially bind to the negatively charged active silanol sites on the stationary phase. [23]By occupying these sites, TEA effectively shields your pyrazine analyte from these strong secondary interactions, allowing it to elute with a symmetrical peak shape. [23]
| Additive | Typical Concentration | Mechanism | Best For | Considerations |
|---|---|---|---|---|
| Formic Acid | 0.1% (v/v) | pH control (suppresses silanol ionization) | General purpose, LC-MS compatible | Suppresses ionization in negative ion mode MS. [24] |
| Triethylamine (TEA) | 0.1% - 0.2% (v/v) | Competing base (masks active silanol sites) | Stubborn tailing of basic compounds | Not ideal for LC-MS (ion suppression). Can shorten column lifetime with prolonged use. [19] |
| Ammonium Formate/Acetate | 5-10 mM | pH buffering, improves peak shape | LC-MS compatible methods needing buffering | Must be fully dissolved; ensure compatibility with organic phase. [20]|
Protocol 2: Using Triethylamine (TEA) as a Mobile Phase Additive
-
Prepare Aqueous Phase: Start with your pH-adjusted aqueous mobile phase from the previous step (e.g., water with 0.1% formic acid, pH ~2.8).
-
Add TEA: To this aqueous phase, add TEA to a final concentration of 0.1% (v/v). Note: Always add acid first, then the base.
-
Mix and Verify: Mix thoroughly. The pH may shift slightly but should remain acidic.
-
Prepare Final Mobile Phase: Combine the aqueous phase containing both acid and TEA with your organic solvent. Degas thoroughly.
-
Equilibrate and Analyze: Equilibrate the column extensively (at least 15-20 column volumes) to ensure the stationary phase surface is fully treated with TEA before injecting your sample.
Q6: Could my column be the problem? When should I consider getting a new one?
Answer: Yes, the column itself is a critical factor. Column performance degrades over time, and older column technologies are more susceptible to the issues causing peak tailing.
Column Aging and Contamination:
-
Loss of End-capping: Modern columns have their residual silanols "capped" with a small chemical group (like trimethylsilane) to make them inert. [2][7]Over time, especially under harsh pH conditions, this end-capping can hydrolyze, exposing more active silanols and increasing peak tailing. [19]* Contamination: Strongly adsorbed sample matrix components can accumulate at the column inlet, creating active sites and distorting peak shape. A blocked inlet frit can also cause peak distortion. [1][2][15]Sometimes, flushing the column in the reverse direction (disconnected from the detector) can help clear this. [2] When to Consider a New Column: If you observe that peak shape improves after several injections of your basic analyte, this is a process known as "conditioning," where the analyte itself begins to coat and passivate the active sites. [9]This is a strong indicator that your column has significant silanol activity.
If mobile phase adjustments fail to resolve tailing, it is highly recommended to switch to a modern column specifically designed for the analysis of basic compounds. Look for columns that feature:
-
High-Purity (Type B) Silica: These have very low metal contamination, which reduces silanol acidity. [6]* Thorough End-capping: Columns marketed as "fully end-capped" or "base-deactivated" are designed to minimize silanol interactions. [1][20]* Hybrid Silica Particles: Columns like Waters XBridge™ or Phenomenex Gemini® use a hybrid silica-organic particle that offers better pH stability and reduced silanol activity. [6][25]* Embedded Polar Groups (EPG): These columns have a polar group embedded near the base of the C18 chain, which shields the analyte from residual silanols. [25][26] Switching to one of these modern columns can often eliminate the need for mobile phase additives like TEA entirely, leading to simpler, more robust, and longer-lasting methods. [27]
References
- Column Volume and Extra-Column Volume. Phenomenex.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- How to Reduce Peak Tailing in HPLC? Phenomenex.
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- Extra-Column Volume in HPLC. Element Lab Solutions.
- How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
- Which column for basic analytes.
- Effect of extra-column volume on practical chromatographic parameters of sub-2-μm particle-packed columns in ultra-high pressure liquid chromatography.
- Why would a basic compound tail more on my new reverse-phase column and then tail less as I make more injections?
- What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
- LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Extracolumn Effects.
- Peak Tailing in HPLC. Element Lab Solutions.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Factors Affecting Resolution in HPLC. Sigma-Aldrich.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Peak asymmetry and peak tailling factor Asymmetry factor is calculated...
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- Control pH During Method Development for Better Chrom
- What is Peak Tailing?
- Exploring the Role of pH in HPLC Separ
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- The Importance of Mobile Phase pH in Chromatographic Separ
- Understanding Your HPLC System: Dead Volume, Dwell Volume, and Extra Column Volume. Thermo Fisher Scientific.
- HPLC Column Selection: Core to Method Development (Part I).
- PEAK TAILING: Phenomenon, Symptoms, and Corrections. YouTube.
- How can i prevent the peak tailing in HPLC?
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- HPLC Column Selection Guide. SCION Instruments.
- Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed.
- [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
- HPLC Troubleshooting Guide.
- Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub.
- Troubleshooting Peak Shape Problems in HPLC.
- HPLC Troubleshooting Guide. SCION Instruments.
- HPLC solvents and mobile phase additives.
- Method from Mars? Coping with Chromatographic Legacies.
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Minimizing solvent effects in NMR analysis of 2-Methyl-3-phenylpyrazine
Technical Support Center: NMR Analysis of 2-Methyl-3-phenylpyrazine
Guide Topic: Minimizing Solvent Effects for Accurate and Reproducible Spectra
Welcome to the technical support guide for the Nuclear Magnetic Resonance (NMR) analysis of this compound. This document provides field-proven insights and troubleshooting protocols designed for researchers, scientists, and drug development professionals. Our goal is to help you navigate and mitigate common solvent-induced issues, ensuring the acquisition of high-quality, interpretable NMR data.
Section 1: Frequently Asked Questions - Core Principles of Solvent Selection
This section addresses fundamental questions regarding the critical role of the solvent in your NMR experiment.
Q1: Why is the choice of a deuterated solvent so critical for analyzing this compound?
The selection of an appropriate deuterated solvent is the single most important parameter in preparing an NMR sample. The solvent's role extends far beyond simply dissolving the analyte. For a molecule like this compound, with its distinct aromatic systems (a phenyl ring and a substituted pyrazine ring), the solvent dictates spectral quality through several key functions:
-
Signal Interference Avoidance: The primary reason for using deuterated solvents is to replace hydrogen (¹H) atoms with deuterium (²H)[1]. Since modern NMR spectrometers are typically locked on the deuterium frequency to stabilize the magnetic field, and the deuterium resonance occurs far from the proton spectral window, this substitution prevents the solvent's own signal from overwhelming the much smaller signals from your analyte[2][3].
-
Solubility and Analyte State: The analyte must be completely dissolved to achieve a homogeneous solution. Any suspended solid particles will severely degrade the magnetic field homogeneity, leading to broad, uninterpretable peaks[4]. The solvent must fully solvate the this compound to prevent aggregation, which can also cause significant peak broadening[5].
-
Modulation of Chemical Shifts: Solvents do not just dissolve; they interact. For an aromatic and heterocyclic molecule, specific solvent-solute interactions can be either a hindrance or a powerful tool. Interactions such as aromatic stacking, hydrogen bonding, and general polarity effects can alter the electronic environment of the analyte's protons, shifting their resonance frequencies[6][7]. A judicious choice of solvent can exploit these effects to resolve overlapping signals, a common issue in molecules with multiple aromatic regions.
Q2: What are the primary types of solvent-analyte interactions I should anticipate with this compound?
Understanding the potential interactions between this compound and the solvent is key to predicting and controlling the resulting spectrum. You should primarily consider three mechanisms:
-
Anisotropic Effects: This is particularly relevant when using aromatic solvents like benzene-d₆ or toluene-d₈. These solvents generate a powerful local magnetic field (a "ring current") when placed in the NMR spectrometer's main field[8][9]. This induced field causes significant chemical shift changes in nearby analyte protons, an effect known as Aromatic Solvent-Induced Shifts (ASIS)[10]. Protons located above or below the plane of the solvent ring will be shielded (shifted upfield), while those on the edge will be deshielded (shifted downfield). This can be strategically used to alter the appearance of the spectrum and resolve overlapping signals[11].
-
Hydrogen Bonding: The two nitrogen atoms in the pyrazine ring of your molecule are Lewis basic and can act as hydrogen bond acceptors[12]. Solvents with hydrogen bond donating capabilities (e.g., CD₃OD, D₂O) or strong accepting capabilities that structure the solvent cage (e.g., DMSO-d₆) can interact with these sites. Such interactions deshield nearby protons, causing their signals to shift downfield[13][14]. The extent of this shift is often dependent on concentration, temperature, and the presence of trace water, which can lead to reproducibility issues if not controlled[15].
-
General Polarity and Dielectric Effects: Solvents with a high dielectric constant can stabilize charge separation within the analyte molecule. While this compound is not highly polar, solvent polarity can still subtly influence the electron distribution across the aromatic systems, leading to minor but noticeable changes in chemical shifts across the entire spectrum[16].
Section 2: Troubleshooting Guide - Common Spectral Issues
This section provides a question-and-answer formatted guide to resolving specific problems you may encounter during your analysis.
Issue: Poor Resolution & Signal Overlap in the Aromatic Region
Q: The ¹H NMR signals from the phenyl and pyrazine rings of my compound are crowded and overlapping between 7.5 and 8.5 ppm when I use deuterochloroform (CDCl₃). How can I improve their separation?
This is a classic problem for molecules containing multiple, distinct aromatic systems. The default choice, CDCl₃, is a relatively non-interactive solvent and may not provide sufficient signal dispersion. The most effective solution is to leverage the Aromatic Solvent-Induced Shift (ASIS) effect by re-running the sample in benzene-d₆.
Causality Explained: When this compound is dissolved in benzene-d₆, the planar solvent molecules will associate with the analyte in a specific orientation due to pi-stacking interactions[7][17]. This non-covalent interaction forms a transient "solute-solvent complex." Protons on the analyte that are positioned directly over the face of the benzene-d₆ ring will experience the solvent's shielding diamagnetic anisotropy and will be shifted significantly upfield (to a lower ppm value)[10]. Protons on the periphery may be shifted slightly downfield. This differential shifting dramatically alters the relative positions of the aromatic signals, often resolving the overlap seen in CDCl₃.
Caption: Workflow for using ASIS to resolve signal overlap.
-
Sample Preparation: If starting from a CDCl₃ solution, carefully remove the solvent under a gentle stream of nitrogen, followed by high vacuum for 10-15 minutes to remove residual traces.
-
Dissolution: Dissolve 5-10 mg of this compound in approximately 0.7 mL of benzene-d₆. Ensure complete dissolution; vortexing may be required[18].
-
Filtration: Filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, dry NMR tube. This removes any particulate matter that could ruin magnetic field homogeneity[19].
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Comparison: Compare the resulting spectrum in benzene-d₆ with the original spectrum in CDCl₃ to observe the differential shifts and confirm signal resolution.
Issue: Spectral Peak Broadening
Q: All the proton signals in my this compound spectrum are broad, not sharp singlets or well-defined multiplets. What are the common solvent-related causes?
Broad peaks are a clear indicator that something is compromising the quality of your NMR data. While instrument issues like poor shimming can be a cause, several solvent- and sample-related factors are often the culprit[5][11].
Causality Explained: Sharp NMR signals rely on a homogeneous magnetic field and optimal molecular tumbling rates. Anything that disrupts these conditions will lead to rapid signal decay (a short T₂ relaxation time) and, consequently, broad peaks[5][20].
| Potential Cause | Explanation & Causality | Recommended Solution |
| High Concentration / Aggregation | At high concentrations, molecules like this compound can form aggregates via pi-pi stacking. This increases the effective molecular weight, slows tumbling, and shortens T₂ relaxation time, leading to broadening[5][21]. | Dilute the sample. A typical concentration for ¹H NMR is 1-5 mg in 0.6-0.7 mL of solvent[4]. If broadening persists, try a solvent that disrupts pi-stacking, such as DMSO-d₆. |
| High Solvent Viscosity | Highly viscous solvents (e.g., DMSO-d₆, D₂O) physically slow down the tumbling of the analyte molecules in the solution. This has the same effect as aggregation, causing broader lines[5]. | If possible, switch to a lower-viscosity solvent (e.g., CDCl₃, Acetone-d₆). If the high-viscosity solvent is required for solubility, consider acquiring the spectrum at a slightly elevated temperature (e.g., 35-40 °C) to decrease viscosity. |
| Incomplete Dissolution | Undissolved solid particles in the NMR tube create severe local magnetic field inhomogeneities. The spectrometer's shimming routine cannot correct for thousands of microscopic distortions, resulting in very broad and distorted peaks[19]. | Visually inspect the sample for particulates. If any are present, filter the sample immediately through a glass wool plug. If the compound has poor solubility, try gentle heating, sonication, or switching to a better solvent (e.g., DMSO-d₆ for less soluble compounds)[4]. |
| Paramagnetic Impurities | Paramagnetic species (e.g., dissolved O₂, metal ions from catalysts) have unpaired electrons that create strong local magnetic fields. This provides a highly efficient relaxation pathway, drastically shortening T₂ and causing extreme peak broadening[4][20]. | If paramagnetic contamination is suspected, degas the sample using a freeze-pump-thaw technique (at least three cycles) to remove dissolved oxygen. If metal contamination is possible, passing the sample through a small plug of silica or celite may help. |
Section 3: Advanced Considerations for Quantitative NMR (qNMR)
For professionals in drug development and quality control, quantitative analysis is paramount. Solvent effects can introduce significant errors into qNMR measurements if not properly managed.
Q1: I need to determine the purity of a this compound sample using qNMR. How does my solvent choice impact accuracy?
In qNMR, the integrity of the signal integral is directly proportional to the number of nuclei, but this relationship only holds under specific conditions that are heavily influenced by the solvent[22][23].
-
Solubility of Analyte and Standard: Both your analyte and the internal standard must be completely and consistently soluble in the chosen solvent[24]. Incomplete dissolution of either component will lead to an inaccurate concentration in the active NMR volume, making any quantification invalid[25].
-
Signal Overlap: The solvent must be chosen so that a quantifiable signal from your analyte and a signal from your internal standard are both located in a clean, baseline-resolved region of the spectrum[22][26]. The residual solvent peak (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) or water peak can interfere with integration, especially in the aromatic region[27].
-
Analyte Stability: The solvent should be inert and not react with your analyte or internal standard. For example, using CD₃OD with a compound containing acidic protons can lead to H/D exchange, complicating quantification.
-
Relaxation Delays (D1): Accurate integration requires that all nuclei have fully relaxed back to thermal equilibrium before the next scan. The D1 delay parameter must be set to at least 5 times the longest T₁ relaxation time in your sample. Solvent viscosity and specific interactions can alter T₁ values, so validation is crucial for a new analyte-solvent system[24].
Caption: Decision-making process for selecting a qNMR solvent.
Section 4: Data Tables & Protocols
Table 1: Properties of Common Deuterated Solvents
This table summarizes key properties to aid in solvent selection. Data compiled from publicly available sources.
| Solvent | Abbreviation | Residual ¹H Shift (ppm) | Water Shift (ppm) | Boiling Point (°C) | Viscosity (cP, 25°C) | Polarity (Dielectric Const.) | Notes |
| Chloroform-d | CDCl₃ | 7.26 | ~1.56 | 61 | 0.54 | 4.8 | Good general-purpose, non-polar solvent. Can be slightly acidic. |
| Benzene-d₆ | C₆D₆ | 7.16 | ~0.40 | 80 | 0.60 | 2.3 | Aromatic. Excellent for inducing ASIS to resolve signal overlap. |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | ~2.84 | 56 | 0.31 | 20.7 | Aprotic polar. Good for disrupting H-bonds. Low viscosity. |
| DMSO-d₆ | (CD₃)₂SO | 2.50 | ~3.33 | 189 | 1.99 | 47.0 | Highly polar aprotic. Excellent for poorly soluble compounds. High viscosity and boiling point make sample recovery difficult. |
| Methanol-d₄ | CD₃OD | 3.31, 4.87 (OH) | ~4.87 | 65 | 0.55 | 32.7 | Polar protic. Can exchange with labile protons on analyte. |
| Deuterium Oxide | D₂O | 4.79 | 4.79 | 101 | 0.90 | 78.5 | For highly polar/water-soluble compounds. Will exchange with all labile protons. |
Table 2: Predicted ¹H Chemical Shift Behavior of this compound in Different Solvents
This table provides an expert prediction of how key proton signals might behave in different solvents, based on the principles discussed in this guide. These are illustrative predictions and actual values must be determined experimentally.
| Proton Group | Expected Shift in CDCl₃ (ppm) | Predicted Shift Change in C₆D₆ | Predicted Shift Change in DMSO-d₆ | Rationale for Prediction |
| Phenyl Protons | 7.4 - 7.8 | Upfield (–) | Slight Downfield (+) | Strong shielding from ASIS in C₆D₆. Minor deshielding from polarity in DMSO-d₆. |
| Pyrazine Protons | 8.3 - 8.5 | Upfield (–) | Downfield (++) | Shielding from ASIS in C₆D₆. Significant deshielding in DMSO-d₆ due to H-bonding interactions at the ring nitrogens. |
| Methyl Protons | ~2.6 | Upfield (–) | Slight Downfield (+) | Shielding from ASIS in C₆D₆. Minor deshielding from polarity in DMSO-d₆. |
References
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Ernst, L. (2014, July 7). Why it is necessary to used deuterated solvents for NMR experiments? ResearchGate. [Link]
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University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]
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Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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Rashkin, M. J., & Waters, M. L. (2002). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society. [Link]
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University of Leicester. NMR Sample Preparation. [Link]
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MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]
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Weizmann Institute of Science. How to make an NMR sample. [Link]
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ResearchGate. (n.d.). How to Prepare Samples for NMR. [Link]
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Mendoza-Sánchez, M. et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patterns. Molecules. [Link]
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Rashkin, M. J., & Waters, M. L. (2002). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ResearchGate. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12568828, this compound. [Link]
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Byers, J. T., & El-Kaderi, H. M. (2020). NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. The Journal of Organic Chemistry. [Link]
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Chemistry For Everyone. (2025, July 21). What Causes NMR Peak Broadening? [Video]. YouTube. [Link]
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ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
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Michigan State University, Department of Chemistry. Basic Practical NMR Concepts. [Link]
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Cavaleiro, J. A. S. (1985). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education. [Link]
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Diehl, P., & Lustig, E. (1962). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Journal of Chemical Physics. [Link]
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Reddit. (2023, October 3). NMR Peak Broadening. r/Chempros. [Link]
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University of Bristol. Quantitative NMR Spectroscopy. [Link]
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Mestrelab Research. (2012, December 4). What is qNMR and why is it important?[Link]
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Chemistry Stack Exchange. (2017, July 14). What effect does hydrogen bonding have on H NMR spectra?[Link]
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All 'Bout Chemistry. (2023, May 6). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR. [Video]. YouTube. [Link]
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Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. [Link]
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Alkorta, I. et al. (2016). Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds. Chemistry – A European Journal. [Link]
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Chemistry LibreTexts. (2019, July 24). 5.10: Chemical Shifts. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
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Jenke, D. R., & Brown, D. S. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
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ChemComplete. (2019, September 4). How Does Hydrogen Bonding Affect Chemical Shift (NMR ppm)? [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Effect of aromatic ring anisotropy on the 1 H NMR shielding constants and conformational equilibrium of sterically strained aryl vinyl ethers. [Link]
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Technical Support Center: Enhancing Ionization Efficiency of Pyrazines in Mass Spectrometry
Welcome to the technical support center for the analysis of pyrazines by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving robust and sensitive ionization of this important class of N-heterocyclic compounds. Here, we move beyond simple procedural lists to provide in-depth, cause-and-effect explanations for experimental choices, ensuring you can build self-validating and reliable analytical methods.
I. Frequently Asked Questions (FAQs): The "Why" Behind Pyrazine Analysis
This section addresses the most common issues and fundamental questions encountered during the mass spectrometric analysis of pyrazines.
Q1: My pyrazine signal is extremely low or non-existent in ESI. What is the primary reason for this?
A1: The most common reason for poor pyrazine signal in Electrospray Ionization (ESI) is the inherent physicochemical nature of the molecules themselves. ESI is most efficient for analytes that are already charged in solution or are highly polar and can readily accept a proton. Many simple alkylpyrazines are relatively low in polarity and possess moderate gas-phase basicity (or proton affinity). The proton affinity of the parent pyrazine molecule is approximately 877 kJ/mol, which is sufficient for protonation but may not be competitive enough in a complex solvent environment to yield a strong signal.[1]
In essence, ESI relies on a solution-based ionization mechanism. If your pyrazine is not efficiently protonated in the mobile phase before it enters the ESI source, the resulting signal in the mass spectrometer will be weak.
Q2: Should I be using ESI or APCI for my pyrazine analysis? What is the fundamental difference for this compound class?
A2: While ESI can be successful, particularly with optimized mobile phase conditions, Atmospheric Pressure Chemical Ionization (APCI) is often the more robust and sensitive technique for many pyrazine derivatives.[2] The reason lies in their different ionization mechanisms:
-
ESI (Electrospray Ionization): Relies on the formation of charged droplets and solvent evaporation to produce gas-phase ions. It is most effective for polar and ionic compounds.
-
APCI (Atmospheric Pressure Chemical Ionization): Uses a high-voltage corona discharge to ionize the solvent vapor, which then transfers a proton to the analyte molecule in the gas phase.[3] This process is ideal for less polar, thermally stable compounds with lower to moderate molecular weights (<1500 Da) that can be easily volatilized.[4]
Since many pyrazines are volatile and possess sufficient proton affinity to be ionized in the gas phase, APCI provides a more direct and often more efficient ionization pathway. Furthermore, APCI is generally less susceptible to ion suppression from complex sample matrices, which is a significant advantage when analyzing pyrazines in food, beverage, or biological samples.[3]
Expert Insight: Think of it this way: ESI requires the analyte to "behave" in the liquid phase, while APCI cares more about its gas-phase properties. For many neutral, volatile pyrazines, the gas-phase route is simply more efficient.
Q3: I'm using the recommended mobile phase with 0.1% formic acid in positive ESI mode, but my signal is still weak. What should I try next?
A3: If you're committed to using ESI and have a good mobile phase, the next step is to systematically optimize your ion source parameters. Even small adjustments can have a significant impact. Before extensive troubleshooting, confirm the basics: ensure your system is clean, calibrated, and that there are no leaks.[5][6]
If the fundamentals are sound, focus on these source parameters:
-
Capillary Voltage (ESI): This voltage drives the electrospray. While a typical starting point is 3-4 kV, some compounds respond better to slightly higher or lower voltages. Try adjusting in increments of 0.5 kV.
-
Drying Gas Temperature and Flow: These parameters are critical for desolvation. If the temperature is too low, solvent clusters can remain, reducing signal. If it's too high, you might cause thermal degradation of your analyte. A systematic approach is to fix the flow rate (e.g., 10 L/min) and vary the temperature (e.g., from 250°C to 400°C in 50°C increments) to find the optimal signal-to-noise ratio.
-
Nebulizer Gas Pressure: This affects the droplet size in the spray. Higher pressure generally creates finer droplets, which can improve desolvation efficiency. Try adjusting this parameter within your instrument's recommended range.
If optimizing these parameters doesn't yield a significant improvement, it is highly recommended to evaluate APCI as an alternative ionization source.
II. Troubleshooting Guide: A Systematic Workflow for Signal Loss
When your pyrazine signal disappears, it's crucial to have a logical workflow to identify the root cause. This guide provides a step-by-step process from simple checks to more complex problem-solving.
`dot graph TD { A[Start: No Pyrazine Signal] --> B{Is there any signal in the Total Ion Chromatogram (TIC)?}; B -->|No| C[System Check]; B -->|Yes, but no analyte peak| E[Method & Sample Check]; C --> D["1. Check MS communication & vacuum.2. Check LC flow & pressure.3. Infuse a standard (e.g., reserpine).Signal seen?"]; D -->|No| F[STOP: Hardware Issue.Check capillary, emitter, detector.Call Service Engineer.]; D -->|Yes| E; E --> G["1. Prepare fresh mobile phase & sample.2. Verify correct vial position.3. Check injection sequence.4. Ensure correct MRM transitions are used."]; G --> H{Signal Restored?}; H -->|Yes| I[SOLVED: Sample/Method Execution Error]; H -->|No| J[Optimization & Advanced Troubleshooting]; J --> K["Step 1: Ion Source Optimization- Re-optimize source parameters (T°, Gas, Voltage).- Clean the ion source."]; K --> L["Step 2: Evaluate Ionization Technique- Switch from ESI to APCI.- APCI is often more sensitive for pyrazines."]; L --> M["Step 3: Investigate Matrix Effects- Perform post-column infusion experiment.- Dilute sample or improve sample cleanup (SPE)."]; M --> N["Step 4: Consider Derivatization- If signal is still insufficient, derivatize to add apermanently charged or easily ionizable group."];
} `
III. Experimental Protocols & Data
This section provides detailed, actionable protocols for method development and optimization.
Protocol 1: Initial LC-MS/MS Method Development for Pyrazines (ESI)
This protocol is an excellent starting point for the analysis of a wide range of alkylpyrazines, adapted from a validated method for analyzing pyrazines in complex matrices.[7]
-
Chromatographic Setup:
-
Column: A C18 reversed-phase column (e.g., Waters BEH C18, 100 x 2.1 mm, 1.7 µm) is a robust choice.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Gradient: A shallow gradient is often effective. Start with a low percentage of organic (e.g., 3% B) and gradually increase to elute the pyrazines. A representative gradient is: 0-8 min (3% B), 8-25 min (3-12% B), 25-31 min (12-20% B), followed by a high-organic wash.[7]
-
-
Mass Spectrometer Setup (Positive ESI Mode):
-
Optimize source parameters by infusing a standard solution (e.g., 200 µg/L of your target pyrazine in acetonitrile) directly into the mass spectrometer.[7]
-
MRM Transitions: Use Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. The table below provides validated MRM transitions for common pyrazines. The most intense transition should be used for quantification and the second for confirmation.[7]
-
Table 1: Optimized MRM Parameters for Pyrazine Analysis [7]
| Pyrazine Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Cone (V) | Collision (eV) | Qualifier Ion (m/z) | Cone (V) | Collision (eV) |
| 2-Methylpyrazine | 95.1 | 54.1 | 22 | 22 | 68.1 | 22 | 14 |
| 2,5-Dimethylpyrazine | 109.1 | 68.1 | 26 | 16 | 82.1 | 26 | 18 |
| 2,6-Dimethylpyrazine | 109.1 | 68.1 | 26 | 16 | 82.1 | 26 | 18 |
| 2,3-Dimethylpyrazine | 109.1 | 68.1 | 26 | 16 | 82.1 | 26 | 18 |
| 2-Ethyl-6-methylpyrazine | 123.1 | 82.1 | 28 | 18 | 96.1 | 28 | 16 |
| 2,3,5-Trimethylpyrazine | 123.1 | 82.1 | 28 | 18 | 96.1 | 28 | 16 |
| 2-Ethyl-3,5-dimethylpyrazine | 137.1 | 122.1 | 30 | 14 | 96.1 | 30 | 18 |
| 2,3,5,6-Tetramethylpyrazine | 137.1 | 96.1 | 30 | 20 | 109.1 | 30 | 18 |
| 2,3-Diethylpyrazine | 137.1 | 108.1 | 30 | 16 | 122.1 | 30 | 12 |
| 2,3-Diethyl-5-methylpyrazine | 151.1 | 136.0 | 32 | 14 | 122.1 | 32 | 16 |
| 2-Acetyl-3-methylpyrazine | 137.1 | 94.1 | 30 | 16 | 67.1 | 30 | 20 |
Data adapted from Yuan, J. et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
Protocol 2: Optimizing the APCI Source for Pyrazine Analysis
If ESI provides insufficient sensitivity, switching to APCI is the next logical step. Use this protocol to systematically optimize your APCI source.
`dot graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#5F6368"];
} `
Causality of APCI Parameters:
-
Vaporizer Temperature: This is the most critical parameter in APCI. Its function is to completely vaporize the LC eluent and your analyte before they reach the corona discharge needle. If the temperature is too low, vaporization is incomplete, leading to an unstable or non-existent signal. If it's too high, thermally labile compounds can degrade. For stable pyrazines, a good starting point is often around 400-450°C.
-
Corona Current: This controls the discharge that ionizes the solvent vapor. A typical starting point is 3-5 µA.[8] Too low a current will result in inefficient ionization and a weak signal. Too high a current can lead to increased background noise and potential instability. The goal is to find the point that maximizes the signal-to-noise ratio, not just the absolute signal.
-
Nebulizer and Drying Gas: These gases help to create a fine aerosol and transport it through the heated vaporizer region. Higher flow rates can aid in desolvation but may also dilute the sample plume as it passes the corona needle. Optimization is key to finding the right balance for your specific LC flow rate.
Protocol 3: Advanced Strategy - Chemical Derivatization
In rare cases where both ESI and APCI fail to provide the required sensitivity, chemical derivatization can be employed. The goal is to covalently attach a functional group to the pyrazine molecule that is easily ionized.
Principle: Pyrazines, being relatively neutral, can be derivatized to introduce a permanently charged moiety (e.g., a quaternary amine) or a group with very high proton affinity. This makes the molecule "look" more like an ideal analyte for ESI.
General Protocol (Example using a reagent targeting amines/heterocycles):
This is a conceptual protocol. The specific reagent and conditions must be optimized for your analyte.
-
Reagent Selection: Choose a derivatization reagent that introduces a positive charge, such as one containing a quaternary ammonium group. Reagents like N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B), though used for organophosphorus acids, exemplify the principle of adding a permanently charged tag.[9] For N-heterocycles, reagents that alkylate the nitrogen atom can be effective.
-
Reaction:
-
Dissolve a known amount of your pyrazine standard or dried sample extract in an aprotic solvent like acetonitrile.
-
Add a molar excess of the derivatization reagent and a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the reaction.
-
Heat the mixture (e.g., 60°C for 30-60 minutes) to drive the reaction to completion.
-
-
Analysis:
-
Dilute the reaction mixture in the initial mobile phase.
-
Analyze using the ESI-MS/MS method. The precursor ion will now be the mass of the derivatized pyrazine.
-
Optimize the collision energy to achieve characteristic fragmentation of the derivatized molecule.
-
Expected Outcome: A significant enhancement in ESI signal intensity (potentially 10- to 100-fold or more) due to the high ionization efficiency of the permanently charged derivative.
IV. References
-
Antignac, J. P., de Wasch, K., Monteau, F., De Brabander, H., Andre, F., & Le Bizec, B. (2005). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Analytica Chimica Acta, 529(1-2), 129–136. Available at: [Link]
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Yuan, J., Zhu, S., Li, H., Zhang, J., & Fan, W. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 439. Available at: [Link]
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Fischer, S., & Duncan, W. (n.d.). Optimizing the Agilent Multimode Source. Agilent Technologies. Available at: [Link]
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Kruve, A., & Kaupmees, K. (2016). Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale. Journal of The American Society for Mass Spectrometry, 27(8), 1482–1485. Available at: [Link]
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Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]
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Lin, C. H., Chen, C. Y., & Lee, M. R. (2013). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of the Chinese Chemical Society, 60(7), 821-829. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Pyrazine. NIST Chemistry WebBook. Available at: [Link]
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Holčapek, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry, 45(6), 598-609. Available at: [Link]
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Menasco, D. (2023). Troubleshooting Loss of Signal: Where did my peaks go? Biotage. Available at: [Link]
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CHROMacademy. (n.d.). LC-MS Method Development. Available at: [Link]
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Bristow, A. W. T. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. European Journal of Mass Spectrometry, 27(2), 108-118. Available at: [Link]
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Wang, S., & Cyronak, M. (2013). Effects of APCI corona needle discharge current (µA) on major ion intensity of five chiral compounds. Journal of The American Society for Mass Spectrometry, 24(7), 1124-1127. Available at: [Link]
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ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
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Dolan, J. W. (2018). LC-MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 624-631. Available at: [Link]
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Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available at: [Link]
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CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Available at: [Link]
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Hossain, M. M. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. LinkedIn. Available at: [Link]
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Kiontke, A., et al. (2016). Development, optimization, and use of an APCI source with temperature-controlled vaporization of solid and liquid samples. Analytical and Bioanalytical Chemistry, 408(20), 5487-5496. Available at: [Link]
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Metware Biotechnology. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]
-
Restek Corporation. (n.d.). LC-MS Method Development. YouTube. Available at: [Link]
-
SCIEX. (2023). Pro Tips for Method Development (LC-MS/MS 101). YouTube. Available at: [Link]
-
Agilent Technologies. (2024). ESI vs APCI. Which ionization should I choose for my application? YouTube. Available at: [Link]
-
Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. Available at: [Link]
-
Metware Biotechnology. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]
-
HALO Chromatography Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Available at: [Link]
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Wang, S., et al. (2011). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 22(11), 2007-2010. Available at: [Link]
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Dolman, S. (2018). LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America, 36(10), 752-757. Available at: [Link]
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Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available at: [Link]
-
Atmospheric pressure chemical ionization. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Matuszewski, B. K. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 19(1), 18-28. Available at: [Link]
-
Spectrometry, O. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. Available at: [Link]
-
Psomas, A. K., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6098. Available at: [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons.
-
Kebarle, P., & Tang, L. (1993). From ions in solution to ions in the gas phase—the mechanism of electrospray mass spectrometry. Analytical Chemistry, 65(22), 972A-986A.
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Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews, 20(6), 362-387.
-
Constantopoulos, T. L., Jackson, G. S., & Enke, C. G. (1999). Effects of salt concentration on analyte response in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 10(7), 625-634.
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
-
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
-
Fu, Q., et al. (2018). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 159, 293-308. Available at: [Link]
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- 9. mdpi.com [mdpi.com]
Strategies to reduce epimerization during pyrazine functionalization
A Guide to Preserving Stereochemical Integrity
Welcome to the Technical Support Center for pyrazine functionalization. As a Senior Application Scientist, I've designed this guide for researchers, scientists, and drug development professionals who are navigating the complexities of working with chiral pyrazine derivatives. The pyrazine core is a vital scaffold in numerous pharmaceuticals and bioactive compounds, and maintaining the stereochemical integrity of adjacent chiral centers during synthetic manipulations is paramount to achieving desired biological activity and avoiding unwanted isomers.[1][2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the epimerization of stereocenters alpha to the pyrazine ring.
Troubleshooting Guide: Addressing Epimerization in Real-Time
This section is formatted to address specific issues you might encounter during your experiments.
Scenario 1: "I'm observing significant epimerization during a base-mediated functionalization of my pyrazine derivative. What's happening and how can I fix it?"
Underlying Cause:
Epimerization in this context is most often caused by the deprotonation of the hydrogen atom at the chiral center (the α-proton) by a base.[3] The pyrazine ring is strongly electron-withdrawing, which increases the acidity of this α-proton, making it more susceptible to abstraction.[2] Once deprotonated, the resulting carbanion intermediate is planar (or rapidly inverting). Subsequent reprotonation can occur from either face, leading to a mixture of epimers and a loss of stereochemical purity.
The choice of base, solvent, and temperature all play a critical role in the rate and extent of this unwanted side reaction.
Troubleshooting Protocol:
-
Re-evaluate Your Base: The strength and steric hindrance of your base are critical factors.
-
Action: Switch to a less basic or more sterically hindered base. A bulky base may be less able to access the α-proton, kinetically favoring your desired reaction over epimerization.
-
Example: If you are using a strong, small base like lithium diisopropylamide (LDA), consider switching to a bulkier base like lithium tetramethylpiperidide (LiTMP) or a non-ionic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if compatible with your reaction.
Base pKa (Conjugate Acid) Steric Hindrance Typical Application/Notes n-Butyllithium (n-BuLi) ~50 Low Very strong; high risk of epimerization. Lithium Diisopropylamide (LDA) ~36 Moderate Common strong base; can cause epimerization. Lithium Tetramethylpiperidide (LiTMP) ~37 High Very bulky; can reduce epimerization rates.[4] Potassium Hexamethyldisilazide (KHMDS) ~26 High Bulky and non-nucleophilic. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) ~13.5 Moderate Non-ionic; milder but can still induce epimerization. -
-
Lower the Reaction Temperature: Epimerization, like most reactions, is temperature-dependent.
-
Action: Perform your reaction at the lowest possible temperature that still allows for an acceptable rate of the desired transformation. This will disfavor the thermodynamically driven epimerization process.
-
Workflow: Start your reaction at a very low temperature (e.g., -78 °C) and slowly warm it only if necessary. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature balance.
-
-
Change Your Solvent: The solvent can influence both the stability of the carbanion intermediate and the efficacy of the base.
-
Action: Switch to a less polar, aprotic solvent. Polar aprotic solvents can stabilize the charged intermediate, potentially increasing the rate of epimerization.
-
Example: If you are using a polar solvent like DMF or DMSO, consider switching to THF or diethyl ether.
Decision workflow for mitigating base-induced epimerization. -
Scenario 2: "My cross-coupling reaction on a side chain of a chiral pyrazine is leading to a racemic product. What should I consider?"
Underlying Cause:
Many cross-coupling reactions, particularly those involving the formation of an organometallic intermediate at the chiral center, can proceed through pathways that compromise stereochemical integrity. For example, transmetalation steps or the presence of basic additives can lead to epimerization.
Troubleshooting Protocol:
-
Investigate the Mechanism: Understand the mechanism of your chosen cross-coupling reaction. Is it known to proceed with retention or inversion of configuration, or is it stereoconvergent?
-
Optimize Reaction Conditions:
-
Ligand Choice: The ligand on your metal catalyst can have a profound impact on the stereochemical outcome. Experiment with different chiral or achiral ligands that are known to promote stereoretentive couplings.
-
Additives: If your reaction requires a base, refer to the recommendations in Scenario 1. Consider if a non-basic additive could promote the reaction.
-
-
Consider Alternative Coupling Strategies:
-
Photoredox Catalysis: Recent advances in photoredox catalysis have enabled highly diastereoselective functionalizations, sometimes involving reversible epimerization to favor the thermodynamically most stable product.[5][6] This could be a strategy to explore if a specific diastereomer is desired.
-
Enzymatic Approaches: For certain transformations, biocatalysis can offer unparalleled stereocontrol.
-
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for chiral pyrazines?
Epimerization is a chemical process in which an epimer (a stereoisomer that differs in configuration at only one of several stereogenic centers) is converted into its chiral counterpart. In the context of a molecule with a single chiral center, this leads to racemization—the formation of an equal mixture of both enantiomers.[3]
This is a significant concern in drug development because enantiomers can have drastically different pharmacological activities. For instance, the sedative eszopiclone is the (S)-enantiomer, while the (R)-enantiomer has significantly reduced activity.[1] Losing stereochemical control during the synthesis of a pyrazine-based drug can lead to a product with lower efficacy, different side effects, or that is difficult to purify.[3]
Q2: How does the pyrazine ring influence the likelihood of epimerization?
The pyrazine ring contains two nitrogen atoms, which are electron-withdrawing. This electronic effect acidifies the protons on an adjacent carbon atom (the α-carbon).[2] This increased acidity makes the α-proton more susceptible to being removed by a base. The resulting planar carbanion can then be reprotonated from either side, leading to epimerization.
Q3: Which analytical techniques are best for detecting and quantifying epimers of my pyrazine compound?
Detecting and quantifying epimers requires techniques that can distinguish between stereoisomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. By using a chiral stationary phase, you can achieve baseline separation of enantiomers or diastereomers, allowing for accurate quantification of the epimeric ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Diastereomers: Diastereomers have different physical properties and will generally show distinct signals in standard ¹H and ¹³C NMR spectra.
-
Enantiomers: Enantiomers are indistinguishable in a standard NMR experiment. However, you can use a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid) to convert the enantiomers into diastereomeric species, which can then be distinguished by NMR.
-
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for confirming the absolute configuration of a chiral molecule and can be used to assess enantiomeric purity, although it is less quantitative than chiral HPLC for mixture analysis.[7][8]
Q4: Are there any "epimerization-proof" functionalization strategies?
While no chemical reaction is entirely without potential side reactions, some strategies are inherently less prone to causing epimerization:
-
Reactions that do not involve the chiral center: If possible, design your synthesis to introduce the chiral center late in the sequence or to perform functionalizations on other parts of the molecule that do not require harsh conditions near the stereocenter.
-
Stereoretentive reactions: Some reactions are known to proceed with high fidelity, preserving the existing stereochemistry. Researching and employing these types of reactions is a key strategy.
-
Enzymatic/Biocatalytic methods: Enzymes often provide exquisite stereocontrol and can be a green and efficient way to perform transformations without epimerization.[6]
Q5: What is the difference between kinetic and thermodynamic control in the context of epimerization?
-
Kinetic Control: At low temperatures, reactions are often irreversible. The major product formed is the one that is formed the fastest (i.e., has the lowest activation energy). If your desired stereoisomer is the kinetic product, low-temperature conditions are crucial.
-
Thermodynamic Control: At higher temperatures, reactions can become reversible. This allows an equilibrium to be established, and the major product will be the most stable one, regardless of how fast it is formed. If your desired product is the more stable diastereomer, running the reaction under thermodynamic control (higher temperature, longer reaction time) might be beneficial, potentially even using a method that intentionally epimerizes to the thermodynamic minimum.[5][6]
Understanding this concept is key to optimizing your reaction conditions to favor the desired stereoisomer.
References
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Nor Hayati, M., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 28(17), 8017. [Link]
-
Vargas-Rivera, M. A., Liu, A. S., & Ellman, J. A. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Organic Letters, 25(49), 9197–9201. [Link]
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Shaw, J. T., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131. [Link]
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Kumar, A., & Kumar, V. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. The Journal of Organic Chemistry, 83(21), 13628–13637. [Link]
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Samb, I., et al. (2020). Reactivity of chiral functionalized pyrazoles: Alcohol protection. Journal of Chemical Society of Pakistan, 42(5), 786-790. [Link]
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Sperry, J., & Barrow, R. A. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1033. [Link]
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Gotor, V., et al. (2012). New Chiral Pyrazine-Based Ligands for Self-Assembly Reactions. Crystal Growth & Design, 12(10), 4869-4878. [Link]
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Zhang, X., et al. (2026). Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. Organic Letters. [Link]
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Singh, P. P., et al. (2013). Iron-catalyzed Cross-Coupling of Electron-Deficient Heterocycles and Quinone with Organoboron Species via Innate C–H Functionalization: Application in Total Synthesis of Pyrazine Alkaloid Botryllazine A. The Journal of Organic Chemistry, 78(6), 2639–2648. [Link]
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Lönnqvist, J-E., & Laitinen, T. (2021). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry, 19, 6553-6560. [Link]
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Ooi, K. H., & Ooi, C. W. (2018). Review on the Synthesis of Pyrazine and Its Derivatives. Malaysian Journal of Chemistry, 20(1), 26-42. [Link]
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Lönnqvist, J-E., & Laitinen, T. (2021). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry, 19, 6553-6560. [Link]
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Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3114. [Link]
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Smith, A. M. R., & Bodwell, G. J. (2022). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. ACS Catalysis, 12(15), 9470–9476. [Link]
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Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Badrinarayanan, S., & Sperry, J. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(38), 7753-7756. [Link]
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Singh, S., & Singh, V. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. [Link]
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Nawasreh, M. (2007). Stereoselective synthesis of bis-steroidal pyrazine derivatives. Natural Product Research, 21(2), 91-99. [Link]
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Wang, W-B., et al. (2010). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Angewandte Chemie International Edition, 49(39), 7044-7047. [Link]
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Badrinarayanan, S., & Sperry, J. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10, 7753-7756. [Link]
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Tour, J. M., & Lamba, J. J. S. (1994). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, 116(25), 11723–11731. [Link]
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Soderberg, T. (n.d.). Chapter 17: Carbonyl Based Nucleophiles. [Link]
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Anonymous. (n.d.). CH 18: ENOLATES:NOTES. [Link]
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Tanaka, H., et al. (2025). Pyrazine-Linked End-Functionalized Helicenes: Impact of π-Extension on Frontier Orbital Localization and Chiroptical Properties. The Journal of Organic Chemistry. [Link]
-
Manjappa, B. C. (2020, April 19). Synthesis and reactions of Pyrazine [Video]. YouTube. [Link]
-
Brooker, S., et al. (2011). Pyrazine-imide complexes: reversible redox and MOF building blocks. Dalton Transactions, 40, 12285-12292. [Link]
-
Tanaka, H., et al. (2025). Pyrazine-Linked End-Functionalized Helicenes: Impact of π-Extension on Frontier Orbital Localization and Chiroptical Properties. The Journal of Organic Chemistry. [Link]
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De Nanteuil, F., & Waser, J. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(26), 4421-4433. [Link]
-
Wang, C-J., et al. (2013). Recent advances in asymmetric organocatalysis mediated by bifunctional amine–thioureas bearing multiple hydrogen-bonding donors. Chemical Communications, 49(55), 6108-6120. [Link]
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Connon, S. J. (2022). Horizons in Asymmetric Organocatalysis: En Route to the Sustainability and New Applications. Molecules, 27(2), 481. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. [Link]
-
Billes, F., et al. (2007). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. Journal of Molecular Structure: THEOCHEM, 805(1-3), 55-65. [Link]
-
D'Urso, A., & Purrello, R. (2021). Recognition and Sensing of Chiral Organic Molecules by Chiral Porphyrinoids: A Review. Molecules, 26(15), 4647. [Link]
-
Andrew, D. M., & MacMillan, D. W. C. (2013). Bifunctional Iminophosphorane Organocatalysts for Enantioselective Synthesis: Application to the Ketimine Nitro-Mannich Reaction. Journal of the American Chemical Society, 135(42), 15881–15884. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of Synthetic 2-Methyl-3-phenylpyrazine
Introduction:
2-Methyl-3-phenylpyrazine is a heterocyclic aromatic compound that serves as a crucial intermediate and building block in various sectors, most notably in the development of pharmaceutical agents and as a component in the flavor and fragrance industry.[1][2] Its specific molecular architecture makes it a valuable scaffold for creating more complex molecules. In the context of drug development, the purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can introduce undesirable toxicity, alter pharmacological activity, or affect the stability of the drug product.
This guide provides an in-depth comparison of key analytical techniques for the comprehensive purity assessment of synthetically derived this compound. We will move beyond simple protocol recitation to explore the causality behind methodological choices, establishing a framework for a self-validating analytical system. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable strategy for purity determination.
The Synthetic Landscape: Understanding the Origin of Impurities
To effectively analyze the purity of a compound, one must first understand its synthetic origin and the potential impurities that may arise. A common and straightforward route to 2,3-disubstituted pyrazines is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[3] For this compound, this typically involves the reaction of 1,2-diaminopropane with phenylglyoxal.
This synthetic pathway, while efficient, can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual phenylglyoxal and 1,2-diaminopropane.
-
Isomeric By-products: The use of 1,2-diaminopropane, an asymmetrical diamine, can lead to the formation of the constitutional isomer, 2-methyl-5-phenylpyrazine.
-
Process-Related Impurities: Side-products from the self-condensation of starting materials or degradation products.
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., ethanol, toluene, ethyl acetate).
Caption: Synthetic pathway and origin of potential impurities.
A Comparative Guide to Core Analytical Methodologies
No single analytical technique can provide a complete purity profile. A robust analysis relies on a multi-pronged, or "orthogonal," approach where different methods provide complementary information. We will compare three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[]
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse for purity determination of non-volatile organic molecules in the pharmaceutical industry.[5] For this compound, a molecule with both aromatic (non-polar) and heteroaromatic (polar) character, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The C18 stationary phase provides a non-polar environment, allowing for effective separation based on subtle differences in polarity between the main compound and its structurally similar impurities.
Trustworthiness: An HPLC method's trustworthiness is established through validation, including specificity—the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. By developing a gradient elution method, we can ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak. UV detection is suitable due to the chromophores present in the pyrazine and phenyl rings.
Caption: High-level workflow for HPLC analysis.
Experimental Protocol: RP-HPLC for Purity Determination
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid suppresses the ionization of any basic nitrogen atoms, leading to sharper, more symmetrical peaks.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm particle size.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic this compound sample.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 280 nm. Rationale: This wavelength provides a good response for the phenylpyrazine chromophore.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 95 25.0 95 25.1 20 | 30.0 | 20 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This method is suitable for assessing the level of related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: While HPLC excels with non-volatile compounds, GC-MS is the premier technique for the analysis of volatile and semi-volatile substances.[6][7] Its primary role in the purity analysis of this compound is twofold: to quantify volatile residual solvents and to provide an orthogonal separation and identification method for the main analyte and any volatile impurities. The mass spectrometer adds a layer of definitive identification that UV detection in HPLC cannot, by providing a unique fragmentation pattern (a "chemical fingerprint") for each compound.
Trustworthiness: The self-validating nature of GC-MS comes from its two-dimensional data. The retention time from the GC provides chromatographic separation, while the mass spectrum provides structural confirmation. A library search (e.g., NIST) of the resulting mass spectrum can tentatively identify known impurities, while manual interpretation can elucidate the structures of unknown ones.
Caption: High-level workflow for GC-MS analysis.
Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities
-
System Preparation:
-
GC-MS System: Agilent 8890 GC with a 5977B MS, or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: This is a robust, general-purpose column suitable for a wide range of analytes.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of Dimethyl Sulfoxide (DMSO). Causality: DMSO is a high-boiling point solvent that will not interfere with the analysis of more volatile solvents.
-
Seal the vial immediately.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35 - 450 amu.
-
-
Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC) to identify peaks corresponding to residual solvents and other volatile impurities.
-
Compare the mass spectrum of each peak to a reference library (e.g., NIST) for identification.
-
Quantify against a known standard if required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy stands apart from chromatographic techniques as it is a primary method for structural elucidation.[8][9] For purity analysis, its power is realized in two ways: unambiguous confirmation of the desired product's structure and, through quantitative NMR (qNMR), the determination of absolute purity without the need for a specific reference standard of the analyte.[5] ¹H NMR is particularly useful as the integration of proton signals is directly proportional to the number of nuclei, allowing for straightforward quantification against a certified internal standard.
Trustworthiness: NMR is inherently a self-validating technique for structure. The combination of chemical shift, coupling constants, and integration in a ¹H NMR spectrum provides a highly detailed and unique fingerprint of a molecule.[10] Any significant impurity with protons will generate its own signals, making it detectable. qNMR provides metrological traceability, making it one of the most accurate methods for purity assignment.
Caption: High-level workflow for qNMR analysis.
Experimental Protocol: ¹H qNMR for Absolute Purity Determination
-
Standard and Sample Preparation:
-
Internal Standard (IS): Use a certified internal standard with a known purity, such as maleic acid or dimethyl sulfone. The IS should have a simple spectrum with at least one peak that is well-resolved from any analyte signals.
-
Accurately weigh ~10 mg of the this compound sample and ~5 mg of the internal standard into the same vial. Record weights precisely.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Causality: Deuterated solvents are used to avoid large interfering signals from the solvent itself.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: Bruker 400 MHz Avance III or equivalent.
-
Experiment: A standard quantitative ¹H NMR experiment.
-
Key Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (typically 30-60 seconds for accurate quantification).
-
Pulse Angle: 90°.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the spectrum.
-
Carefully integrate the well-resolved signal from the analyte and the signal from the internal standard.
-
-
Purity Calculation:
-
The purity is calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the internal standard
-
Performance Comparison Summary
The choice of analytical method depends on the specific question being asked. The table below summarizes the capabilities of each technique for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | ¹H qNMR |
| Primary Application | Purity/Impurity Profile | Residual Solvents, Volatile Impurities | Structural Confirmation, Absolute Purity |
| Amenable Impurities | Non-volatile, thermally stable isomers, by-products | Volatile, semi-volatile, thermally stable compounds | Any proton-containing impurity |
| Selectivity | High (for resolved peaks) | Very High (chromatography + mass) | Moderate (depends on spectral overlap) |
| Sensitivity (Typical LOQ) | ~0.01-0.05% | ~1-10 ppm (for solvents) | ~0.1% |
| Quantitative Accuracy | Good (with standards) | Good (with standards) | Excellent (primary method) |
| Need for Reference Std. | Yes (for identity/quantity) | No (for tentative ID), Yes (for quantity) | No (for purity vs. internal standard) |
Conclusion and Integrated Strategy
A comprehensive purity analysis of synthetic this compound cannot be achieved with a single technique. A self-validating and robust strategy integrates the strengths of multiple orthogonal methods:
-
Primary Purity Assay (HPLC): Use a validated RP-HPLC method as the primary tool for routine purity testing and profiling of non-volatile, related substance impurities. It offers excellent resolution and sensitivity for detecting isomeric and process-related impurities.
-
Volatiles and Solvents (GC-MS): Employ GC-MS specifically for the identification and quantification of residual solvents from the synthesis. It also serves as a valuable orthogonal method to confirm the identity of the main peak and detect any unexpected volatile by-products.
-
Definitive Structure & Absolute Purity (NMR): Use ¹H and ¹³C NMR to unequivocally confirm the chemical structure of the synthesized batch, ensuring the correct isomer has been produced. Subsequently, use ¹H qNMR to determine the absolute purity, which can be used to qualify the reference standard used for the HPLC and GC methods.
By combining these three pillars of analytical chemistry, researchers and drug developers can build a complete, trustworthy, and scientifically sound purity profile for this compound, ensuring the quality and integrity of their downstream applications.
References
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. National Institutes of Health (NIH). Available at: [Link]
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This compound | C11H10N2. PubChem, National Institutes of Health (NIH). Available at: [Link]
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Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. Available at: [Link]
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Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. Available at: [Link]
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Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. ResearchGate. Available at: [Link]
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Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). National Institutes of Health (NIH). Available at: [Link]
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Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. Available at: [Link]
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HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). National Institutes of Health (NIH). Available at: [Link]
-
Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. Available at: [Link]
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-
Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM. IOSR Journal. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Methyl-3-phenylpyrazine
This guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-3-phenylpyrazine, a heterocyclic compound of interest in pharmaceutical and materials science research. By objectively comparing its spectral characteristics with those of related pyrazine derivatives, this document serves as a practical reference for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and trustworthiness.
Introduction to Spectroscopic Analysis in Drug Discovery
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. Each technique provides a unique piece of the structural puzzle, and their combined application allows for a comprehensive characterization of a molecule's atomic connectivity and chemical environment. This guide will dissect the spectroscopic signature of this compound and compare it with two structurally related compounds: the simpler 2-methylpyrazine and the more symmetrical 2,5-diphenylpyrazine. This comparative approach highlights the influence of substituent effects on the spectroscopic properties of the pyrazine core.
Experimental Workflow for Spectroscopic Analysis
The acquisition of high-quality spectroscopic data is contingent upon a well-defined experimental workflow. The following diagram illustrates the logical progression from sample preparation to data analysis for NMR, IR, and MS techniques. Adherence to such a protocol is crucial for ensuring the reproducibility and validity of the obtained results.
Caption: General workflow for spectroscopic analysis of an organic compound.
Spectroscopic Data of this compound and Comparative Compounds
Table 1: ¹H NMR Spectral Data (Predicted for this compound)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH₃ | 2.6 - 2.8 | s |
| Pyrazine-H | 8.4 - 8.6 | d | |
| Pyrazine-H | 8.5 - 8.7 | d | |
| Phenyl-H (ortho) | 7.6 - 7.8 | m | |
| Phenyl-H (meta, para) | 7.3 - 7.5 | m | |
| 2-Methylpyrazine [2] | -CH₃ | 2.57 | s |
| H-3 | 8.38 | s | |
| H-5, H-6 | 8.42 - 8.50 | m | |
| 2,5-Diphenylpyrazine [3] | Pyrazine-H | 9.06 | s |
| Phenyl-H | 8.05 (d), 7.46-7.53 (m) | m |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | -CH₃ | ~22 |
| Pyrazine-C | ~142, ~143, ~151, ~155 | |
| Phenyl-C | ~128, ~129, ~130, ~137 | |
| 2-Methylpyrazine [2] | -CH₃ | 21.5 |
| C-2 | 151.8 | |
| C-3 | 143.5 | |
| C-5 | 142.2 | |
| C-6 | 143.0 | |
| 2,5-Diphenylpyrazine [3] | Pyrazine-C | 141.2, 150.7 |
| Phenyl-C | 126.8, 129.0, 129.7, 136.3 |
Table 3: IR Spectral Data (Predicted for this compound)
| Compound | Functional Group | Predicted Absorption (cm⁻¹) |
| This compound | C-H (aromatic) | 3050 - 3100 |
| C-H (aliphatic) | 2900 - 3000 | |
| C=N, C=C (aromatic) | 1400 - 1600 | |
| 2-Methylpyrazine [4][5] | C-H (aromatic) | ~3050 |
| C-H (aliphatic) | ~2950 | |
| C=N, C=C (aromatic) | ~1400 - 1580 | |
| 2,5-Diphenylpyrazine | C-H (aromatic) | 3000 - 3100 |
| C=N, C=C (aromatic) | 1400 - 1600 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound [6] | 170 | 169, 142, 115, 89 |
| 2-Methylpyrazine [4] | 94 | 93, 67, 40 |
| 2,5-Diphenylpyrazine [3] | 232 | 204, 178, 102, 77 |
Detailed Spectroscopic Interpretation of this compound
¹H NMR Spectrum (Predicted)
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl, pyrazine, and phenyl protons.
-
Methyl Protons (-CH₃): A singlet is predicted in the upfield region (δ 2.6 - 2.8 ppm). This is due to the three equivalent protons of the methyl group, which have no adjacent protons to couple with.
-
Pyrazine Protons: The two protons on the pyrazine ring are chemically non-equivalent and are expected to appear as doublets in the downfield region (δ 8.4 - 8.7 ppm) due to mutual coupling. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring causes significant deshielding of these protons, resulting in their downfield chemical shifts.
-
Phenyl Protons: The protons of the phenyl group will appear as a complex multiplet in the aromatic region (δ 7.3 - 7.8 ppm). The ortho protons are expected to be the most deshielded due to their proximity to the pyrazine ring.
In comparison, 2-methylpyrazine shows a simpler spectrum with a methyl singlet and signals for the three pyrazine protons[2]. The symmetrical nature of 2,5-diphenylpyrazine results in a single signal for the two equivalent pyrazine protons and a set of signals for the phenyl protons[3].
¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the methyl, pyrazine, and phenyl carbons.
-
Methyl Carbon (-CH₃): A signal in the upfield region (around 22 ppm) is characteristic of a methyl group attached to an aromatic ring.
-
Pyrazine Carbons: Four distinct signals are expected for the four carbon atoms of the pyrazine ring, appearing in the range of approximately 142-155 ppm. The carbons directly attached to the nitrogen atoms will be the most deshielded.
-
Phenyl Carbons: The phenyl group will show four signals: one for the ipso-carbon attached to the pyrazine ring, one for the ortho-carbons, one for the meta-carbons, and one for the para-carbon. These are expected in the typical aromatic region of 128-137 ppm.
Comparing this to 2-methylpyrazine, we see a simpler spectrum with four signals for the pyrazine carbons and one for the methyl carbon[2]. 2,5-Diphenylpyrazine, due to its symmetry, shows only two signals for the pyrazine carbons and four for the phenyl carbons[3].
Infrared (IR) Spectrum (Predicted)
The predicted IR spectrum of this compound should exhibit characteristic absorption bands for its functional groups.
-
Aromatic C-H Stretch: A weak to medium band is expected in the region of 3050-3100 cm⁻¹, characteristic of C-H stretching in aromatic rings.
-
Aliphatic C-H Stretch: Absorption bands corresponding to the C-H stretching of the methyl group are predicted to appear in the 2900-3000 cm⁻¹ region.
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazine and phenyl rings will give rise to a series of medium to strong bands in the 1400-1600 cm⁻¹ region.
The IR spectrum of 2-methylpyrazine shows similar characteristic bands for aromatic and aliphatic C-H stretches, as well as the aromatic ring vibrations[4][5].
Mass Spectrum
The mass spectrum of this compound shows a molecular ion peak at m/z 170, which corresponds to its molecular weight[6]. The fragmentation pattern provides valuable structural information.
-
[M-H]⁺ Ion (m/z 169): Loss of a hydrogen atom from the molecular ion is a common fragmentation pathway.
-
Further Fragmentation: Other significant fragments are observed at m/z 142 (loss of N₂), 115 (loss of HCN from the m/z 142 fragment), and 89.
The mass spectrum of 2-methylpyrazine shows a molecular ion at m/z 94, with major fragments at m/z 93 and 67[4]. 2,5-Diphenylpyrazine has a molecular ion at m/z 232, and its fragmentation pattern is dominated by the stable aromatic rings[3].
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: The NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution. The instrument should be properly tuned and shimmed.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse program is used to obtain a spectrum with singlets for each carbon. A wider spectral width (~240 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-10 seconds) are necessary.
-
Data Processing: The raw data (Free Induction Decay) is processed by Fourier transformation, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on an IR-transparent window. For a liquid sample, a drop can be placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or by direct infusion.
-
Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule, where the sample is bombarded with high-energy electrons to form a molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule.
Conclusion
This guide has provided a comprehensive overview of the spectroscopic data for this compound, contextualized by a comparison with 2-methylpyrazine and 2,5-diphenylpyrazine. The detailed analysis of the (predicted and experimental) ¹H NMR, ¹³C NMR, IR, and MS data offers a robust framework for the structural characterization of this compound. The provided experimental protocols and the workflow diagram serve as a practical resource for researchers in obtaining high-quality spectroscopic data. By understanding the interplay between molecular structure and spectroscopic output, scientists can confidently elucidate the structures of novel compounds, a critical step in the advancement of drug discovery and materials science.
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A Comparative Analysis of the Biological Activity of 2-Methyl-3-phenylpyrazine and Its Analogs: A Guide for Researchers
The pyrazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 2-Methyl-3-phenylpyrazine serves as a foundational structure for a diverse array of analogs with potential therapeutic applications. This guide provides a comprehensive comparison of the biological activities of this compound and its structurally related analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the experimental methodologies used to assess these activities, present available data to draw structure-activity relationships, and explore the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.
Introduction to this compound and its Analogs
Pyrazines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 4. This core structure is found in numerous natural products and has been incorporated into a variety of synthetic compounds with significant pharmacological effects.[1][2] this compound, with its simple substitution pattern, provides a key starting point for chemical modifications to enhance potency and selectivity for various biological targets. Analogs are typically generated by introducing different substituents on the phenyl ring or by modifying the groups attached to the pyrazine core. These modifications can profoundly influence the compound's physicochemical properties and its interaction with biological macromolecules, leading to a range of biological responses.
Comparative Biological Activities
The biological evaluation of this compound and its analogs has revealed promising activities across several therapeutic areas. Here, we compare their anticancer, antimicrobial, and anti-inflammatory properties based on available scientific literature.
Anticancer Activity
Pyrazine derivatives have emerged as a significant class of anticancer agents, with their mechanism of action often involving the inhibition of critical signaling pathways that drive cancer cell proliferation and survival.[3] The cytotoxic effects of these compounds are typically evaluated against a panel of cancer cell lines.
While direct comparative studies on a series of this compound analogs are limited, research on broader pyrazine and pyrazoline derivatives provides valuable insights into their structure-activity relationships (SAR). For instance, the introduction of certain substituents on the phenyl ring can significantly impact cytotoxicity.
Table 1: Anticancer Activity of Selected Pyrazine and Pyrazoline Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Aryl-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline (2f) | HL-60 | 33.52 | [4] |
| 1-Aryl-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline (2h) | K562 | 33.61 | [4] |
| Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone (b17) | HepG-2 | 3.57 | [5] |
| 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (11) | U251 | 11.9 | [6] |
| 2,3-bis(4-bromophenyl)-5-(pyrrolidin-3-ylmethoxy)pyrazine hydrochloride (12) | Not Specified | Not Specified | [7] |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (3f) | Not Applicable (In vivo) | Not Applicable | [8] |
Note: The data presented is a compilation from different studies and should not be used for direct comparison of potency due to variations in experimental conditions.
The data suggests that modifications to the core structure, such as the addition of heterocyclic rings (thiophene, oxadiazole) and substituted phenyl groups, can lead to potent anticancer activity.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10] Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 2: Antimicrobial Activity of Selected Pyrazine Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine derivative (1b) | S. aureus | >128 | [11] |
| Triazolo[4,3-a]pyrazine derivative (1d) | E. coli | 64 | [11] |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | XDR S. Typhi | 6.25 | [10] |
Note: The data is from different studies and direct comparison is not advisable.
The antimicrobial activity of pyrazine analogs appears to be highly dependent on the specific substitutions. For example, certain triazolo[4,3-a]pyrazine derivatives show moderate to good activity against both Gram-positive and Gram-negative bacteria.[11][12]
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, and there is a continuous search for new anti-inflammatory agents. Pyrazine derivatives have been shown to possess anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).[13]
Table 3: Anti-inflammatory Activity of Selected Pyrazine and Pyrazole Analogs
| Compound/Analog | Assay | Activity | Reference |
| 5-(4'-Hydroxy-3'-methoxybenzylidene)hydrazone-3-methyl-4-nitrophenylpyrazole | Carrageenan-induced pleurisy | Inhibition of neutrophil accumulation and edema | [13] |
| 2-(allylthio)pyrazine (2-AP) | LPS-induced iNOS expression | Inhibition | [14] |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema | Significant reduction in edema | [15] |
Note: The data is from different studies and direct comparison is not advisable.
The anti-inflammatory potential of these compounds is often linked to their ability to modulate key signaling pathways involved in the inflammatory response.
Experimental Methodologies
To ensure the scientific integrity of the biological data, it is crucial to employ standardized and validated experimental protocols. The following sections detail the step-by-step methodologies for the key assays used to evaluate the anticancer, antimicrobial, and anti-inflammatory activities of this compound and its analogs.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Causality Behind Experimental Choices: The choice of cell lines is critical and should be relevant to the type of cancer being targeted. The incubation time is optimized to allow for the compound to exert its effect without causing non-specific toxicity. The use of a solubilizing agent is necessary because the formazan product is insoluble in aqueous solutions.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard. This is then further diluted in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the solvent used to dissolve the compounds), and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Causality Behind Experimental Choices: The standardization of the inoculum is crucial for the reproducibility of the assay. The use of specific growth media ensures optimal growth of the microorganisms. The inclusion of controls is essential to validate the results of the assay.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a simple and sensitive colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).[14]
Protocol:
-
Cell Culture and Treatment: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the cell supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Causality Behind Experimental Choices: Macrophage cell lines are used as they are key players in the inflammatory response and produce NO upon stimulation with LPS. The Griess reagent reacts specifically with nitrite to produce a colored azo compound, allowing for its quantification.
Mechanistic Insights and Signaling Pathways
The biological activities of this compound and its analogs are often attributed to their ability to modulate specific intracellular signaling pathways.
Anticancer Mechanisms
Many pyrazine-based anticancer agents function as kinase inhibitors.[1] They can target key kinases in pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer and control cell proliferation, survival, and apoptosis.
Caption: Inhibition of cancer cell signaling pathways by pyrazine analogs.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of pyrazine derivatives are often mediated by the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[16] These pathways are crucial for the expression of pro-inflammatory genes, including those for cytokines and inducible nitric oxide synthase (iNOS).
Caption: Inhibition of inflammatory signaling pathways by pyrazine analogs.
Conclusion and Future Perspectives
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A Comparative Guide to Pyrazine Derivatives in Flavor Profiles: The Unique Standing of 2-Methyl-3-phenylpyrazine
In the intricate world of flavor chemistry, pyrazines represent a cornerstone class of heterocyclic compounds responsible for some of the most desirable aromas in our food.[1] Predominantly formed during the Maillard reaction, these nitrogen-containing molecules are synonymous with roasted, nutty, and savory notes that define the flavor profiles of everything from coffee and cocoa to roasted meats and baked bread.[2][3] This guide offers an in-depth comparison of 2-Methyl-3-phenylpyrazine against other notable pyrazine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct sensory contributions, supported by experimental data and analytical methodologies.
The Significance of Pyrazine Scaffolds in Flavor Perception
The sensory characteristics of pyrazines are intrinsically linked to their molecular structure, with subtle variations in substitution patterns leading to vastly different aroma profiles.[1] Their low odor thresholds, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, mean that even minute quantities can significantly impact the overall flavor of a product.[1][4] Alkylpyrazines, for instance, are generally associated with nutty and roasted aromas, while alkoxypyrazines can contribute green or bell pepper notes.[4][5] Understanding these structure-activity relationships is paramount for food technologists and flavor chemists aiming to create or enhance specific flavor profiles.
Unveiling the Profile of this compound
This compound (CAS No. 29444-53-9) is a unique member of the pyrazine family, distinguished by the presence of a phenyl group attached to the pyrazine ring.[6] This structural feature imparts a distinct and complex aroma profile that sets it apart from more common alkyl-substituted pyrazines. While less ubiquitous in nature, its sensory properties are of significant interest in flavor creation.
Sensory Characteristics: The flavor profile of this compound is often described as possessing roasted, cocoa, and nutty notes with a subtle, warm, and slightly spicy or balsamic character. The phenyl group contributes to a more complex and less volatile aroma compared to its alkyl counterparts, providing a lingering and sophisticated flavor impression.
A Comparative Analysis: this compound vs. Other Key Pyrazine Derivatives
To fully appreciate the unique contribution of this compound, it is essential to compare its flavor profile with other well-characterized pyrazine derivatives commonly found in food.
| Pyrazine Derivative | CAS Number | Common Flavor Descriptors | Odor Threshold (in water) |
| This compound | 29444-53-9 | Roasted, cocoa, nutty, warm, slightly spicy | Data not readily available |
| 2-Methylpyrazine | 109-08-0 | Roasted, peanut, aggressive | ~35 ppm |
| 2,5-Dimethylpyrazine | 123-32-0 | Roasted, nutty, potato, coffee, chocolate | ~0.8 ppm |
| 2-Ethyl-3,5-dimethylpyrazine | 13360-65-1 | Roasted, nutty, coffee-like | ~0.002 ppm |
| 2,3,5-Trimethylpyrazine | 14667-55-1 | Roasted, nutty, baked potato, chocolate | ~0.04 ppm |
| 2-Methoxy-3-isobutylpyrazine | 24683-00-9 | Green bell pepper, earthy, vegetative | ~0.002 ppb |
Note: Odor thresholds can vary significantly depending on the medium and the individual's sensitivity.
As the table illustrates, while many pyrazines share overarching "roasted" and "nutty" characteristics, the specific nuances differ significantly. The aggressive, roasted peanut character of 2-methylpyrazine contrasts with the more complex and subtle profile of this compound.[7] Similarly, the potent, earthy notes of 2-ethyl-3,5-dimethylpyrazine and the vegetative aroma of 2-methoxy-3-isobutylpyrazine highlight the diverse sensory landscape of this compound class.[3][4]
The Genesis of Pyrazines: The Maillard Reaction
The majority of pyrazines found in food are byproducts of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[8] This non-enzymatic browning is responsible for the color and flavor of a wide variety of cooked foods.[2]
The formation of pyrazines through the Maillard reaction involves the Strecker degradation of amino acids in the presence of dicarbonyl compounds, which are themselves formed from sugar degradation.[9] The resulting α-aminoketones can then condense to form dihydropyrazines, which are subsequently oxidized to the aromatic pyrazines.
Caption: Simplified pathway of pyrazine formation via the Maillard reaction.
Experimental Protocols for the Evaluation of Pyrazine Flavor Profiles
To objectively compare the flavor profiles of pyrazine derivatives, a combination of sensory and instrumental analysis is essential.
Sensory Evaluation
Sensory analysis provides direct insight into how these compounds are perceived by humans.
1. Triangle Test:
The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.[10][11][12]
-
Objective: To determine if a panelist can detect a difference between a sample containing this compound and a sample containing another pyrazine derivative (e.g., 2,5-dimethylpyrazine) at equi-intense concentrations.
-
Methodology:
-
Prepare two samples (A and B) containing the different pyrazine derivatives at concentrations determined to be of equal perceived intensity in a preliminary trial.
-
Present three coded samples to each panelist, two of which are identical (e.g., A, A, B or B, B, A).[13]
-
Ask panelists to identify the "odd" or different sample.[11]
-
Analyze the results statistically to determine if the number of correct identifications is significantly higher than what would be expected by chance (33.3%).[10]
-
Causality Behind Experimental Choices: The triangle test is chosen for its statistical power and its ability to answer a simple yet crucial question: is there a perceivable difference?[12] This is a fundamental first step before proceeding to more complex descriptive analysis.
2. Quantitative Descriptive Analysis (QDA®):
QDA® is a descriptive method used to identify and quantify the sensory attributes of a product.[14]
-
Objective: To create a detailed flavor profile of this compound and compare it to other pyrazines.
-
Methodology:
-
Panelist Training: A trained panel of 8-12 individuals is selected and trained to identify and scale the intensity of various aroma attributes (e.g., "roasted," "nutty," "cocoa," "earthy," "spicy").
-
Vocabulary Development: The panel collectively develops a lexicon of descriptive terms to characterize the pyrazine samples.
-
Sample Evaluation: Panelists evaluate the coded pyrazine samples and rate the intensity of each attribute on a linear scale (e.g., 0-15).
-
Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to visualize the differences in the flavor profiles of the pyrazines.[15][16]
-
Causality Behind Experimental Choices: QDA® is employed to move beyond simple difference testing and to understand the specific qualitative and quantitative sensory differences between the compounds.[17] This provides a rich, multi-dimensional understanding of their flavor profiles.
Instrumental Analysis
Instrumental analysis provides objective, quantitative data on the volatile compounds present.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for separating and identifying volatile compounds.[18][19]
-
Objective: To identify and quantify the pyrazine derivatives in a sample.
-
Methodology:
-
Sample Preparation: Volatile compounds are extracted from the sample matrix using techniques such as solid-phase microextraction (SPME) or solvent extraction.[20][21]
-
Gas Chromatography: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and affinity for a stationary phase in a capillary column.[22]
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter a mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum for each compound.[18]
-
Identification and Quantification: The mass spectra are compared to a library of known compounds for identification.[15] Quantification can be achieved by using an internal standard.
-
Causality Behind Experimental Choices: GC-MS is the gold standard for volatile compound analysis due to its high sensitivity, specificity, and ability to identify compounds based on their unique mass spectral fingerprints.[22][23]
Gas Chromatography-Olfactometry (GC-O):
GC-O combines the separation power of GC with human sensory perception.[19]
-
Objective: To identify which of the separated volatile compounds are odor-active.
-
Methodology:
-
The effluent from the GC column is split, with one portion going to a detector (like a mass spectrometer) and the other to a sniffing port.
-
A trained panelist sniffs the effluent and records the time, duration, and description of any perceived odors.
-
The olfactometry data is then correlated with the chromatographic data to identify the specific compounds responsible for the aromas.
-
Causality Behind Experimental Choices: GC-O is crucial because not all volatile compounds detected by GC-MS are necessarily odor-active or contribute significantly to the overall aroma.[24] This technique bridges the gap between instrumental data and sensory perception.
Caption: A comprehensive workflow for the analysis of pyrazine flavor profiles.
Conclusion
This compound occupies a distinctive position within the vast family of pyrazine derivatives. Its unique phenyl substitution results in a complex and sophisticated flavor profile that offers a compelling alternative to the more common alkylpyrazines. By employing a combination of rigorous sensory evaluation techniques and powerful instrumental analysis, researchers can fully characterize its sensory attributes and compare them to other pyrazines. This comprehensive understanding is crucial for the targeted development of novel and appealing flavor profiles in a wide range of food and beverage applications. The continued exploration of such unique flavor compounds will undoubtedly push the boundaries of flavor chemistry and innovation.
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A Head-to-Head Comparison of Analytical Techniques for Pyrazine Analysis
A Senior Application Scientist's Guide to Method Selection and Validation
Pyrazines, a diverse class of nitrogen-containing heterocyclic aromatic compounds, are of paramount importance across the pharmaceutical, food, and beverage industries. In pharmaceuticals, the pyrazine ring is a key structural motif in numerous drugs, and its derivatives can be critical starting materials or potential impurities that require stringent control.[1][2] In the food and beverage sector, pyrazines are celebrated for contributing to the desirable roasted, nutty, and toasted aromas that define the sensory profiles of products like coffee, cocoa, and baked goods.[3][4] The accurate and robust analysis of these compounds is therefore not merely an academic exercise but a critical component of quality control, safety assessment, and new product development.
This guide provides an in-depth, head-to-head comparison of the principal analytical techniques employed for pyrazine analysis. As a senior application scientist, my objective is to move beyond a simple recitation of technical specifications. Instead, this document will elucidate the underlying principles of each method, the causal factors influencing methodological choices, and provide the practical, field-proven insights necessary for researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs.
The Analytical Landscape: An Overview
The choice of an analytical technique for pyrazine analysis is fundamentally dictated by the physicochemical properties of the target analytes and the complexity of the sample matrix. Key considerations include the volatility, thermal stability, and concentration of the pyrazines . The two primary chromatographic techniques dominating this field are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), frequently coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Pyrazines
GC-MS is arguably the most widely applied technique for the characterization of volatile and semi-volatile pyrazines.[5][6] The inherent volatility of many flavor-active pyrazines makes them ideal candidates for GC separation.
Principle of Operation
In GC-MS, the sample is first vaporized and introduced into a gaseous mobile phase (typically an inert gas like helium).[7] This mobile phase carries the sample through a heated capillary column coated with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases, which is influenced by their boiling points and affinities for the stationary phase.[3][6] As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio, and generates a unique mass spectrum that acts as a chemical "fingerprint" for identification.[3]
Strengths and Causality
-
High Sensitivity and Selectivity: The coupling of GC's high-resolution separation with the specificity of MS detection allows for the detection of trace levels of pyrazines even in complex matrices.[6]
-
Structural Information: The mass spectrometer provides valuable structural information, aiding in the unambiguous identification of analytes.[6]
-
Established Libraries: Extensive mass spectral libraries are available, which can be used to tentatively identify unknown pyrazines by comparing their experimental mass spectra with those in the database.
Limitations and Considerations
-
Analyte Volatility: GC-MS is fundamentally limited to thermally stable and volatile or semi-volatile compounds.[1][7] Non-volatile pyrazines or those that are thermally labile may degrade in the high temperatures of the GC inlet and column.[7]
-
Isomeric Differentiation: A significant challenge in pyrazine analysis is the existence of numerous positional isomers that exhibit very similar mass spectra.[3][5] Consequently, relying solely on mass spectral data for identification can lead to misinterpretations.[5][8] In such cases, chromatographic retention indices, which are more sensitive to subtle structural differences, become crucial for unambiguous identification.[5]
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Pyrazines
HPLC offers a powerful alternative to GC, particularly for pyrazines that are non-volatile, thermally sensitive, or possess polar functional groups.[2][7]
Principle of Operation
In HPLC, a liquid mobile phase is used to transport the sample through a column packed with a solid stationary phase.[6][7] Separation is based on the differential interactions of the analytes with the stationary and mobile phases.[6] By modifying the composition of the mobile phase and the nature of the stationary phase, a wide range of compounds can be effectively separated.[7] HPLC systems are commonly equipped with Ultraviolet-Visible (UV-Vis) detectors, which are effective for pyrazines that contain a chromophore.[1][6] For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).[9][10]
Strengths and Causality
-
Broad Applicability: HPLC can analyze a wide spectrum of pyrazines, including those that are not amenable to GC analysis due to low volatility or thermal instability.[2][7]
-
Ambient Temperature Operation: Analyses are typically conducted at or near room temperature, preserving the integrity of thermally labile compounds.[7]
-
Versatility in Detection: HPLC can be coupled with various detectors, including UV-Vis, fluorescence, and mass spectrometry, providing flexibility in method development.[6]
Limitations and Considerations
-
Sensitivity with UV Detection: While UV detection is robust, it may lack the sensitivity required for trace-level analysis in complex matrices.[11]
-
Chromatographic Resolution: Achieving baseline separation of structurally similar pyrazine isomers can be challenging and may require careful method development, including the selection of an appropriate column and mobile phase.[12]
-
Matrix Effects in LC-MS: When using LC-MS, co-eluting matrix components can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification. This necessitates thorough sample preparation and/or the use of internal standards.
Head-to-Head Performance Comparison
The selection of an analytical technique is often a trade-off between various performance characteristics. The following table summarizes typical performance data for the analysis of pyrazines by GC-MS and HPLC/LC-MS. It is crucial to note that these values are highly dependent on the specific analyte, the sample matrix, and the instrumentation used. Direct comparisons between studies can be challenging due to these variations.[10][13]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC/LC-MS) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection.[2] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] |
| Applicability | Best suited for volatile and semi-volatile pyrazines.[1][2] | Applicable to a wide range of pyrazines, including non-volatile and thermally labile compounds.[2] |
| Sensitivity | High, especially with selected ion monitoring (SIM). | Moderate with UV detection; very high with MS/MS detection.[11] |
| Selectivity | Excellent, based on both chromatographic retention time and mass spectrum. | Good with UV detection; excellent with MS/MS detection. |
| Sample Throughput | Can be lower due to longer run times and sample preparation. | Can be higher, particularly with modern UPLC systems.[10] |
| Cost | GC systems can be less expensive to operate than HPLC systems.[7] | HPLC systems, especially LC-MS/MS, can have higher acquisition and maintenance costs.[7] |
Experimental Workflows and Protocols
To provide a practical context for the preceding discussion, this section details representative experimental workflows and protocols for pyrazine analysis using both GC-MS and HPLC.
Visualization of Analytical Workflows
The following diagrams illustrate the typical workflows for pyrazine analysis by GC-MS with headspace sampling and by HPLC-UV.
Protocol 1: Analysis of Volatile Pyrazines by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is suitable for the extraction and analysis of volatile pyrazines from solid or liquid matrices like food products.[3][4]
-
Sample Preparation:
-
Accurately weigh 3-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add an appropriate internal standard (e.g., a deuterated pyrazine analog) for accurate quantification.
-
Seal the vial with a PTFE-lined septum and aluminum cap.
-
-
Headspace Extraction:
-
Place the vial in a heating block or autosampler agitator and equilibrate the sample at 60-80°C for 10-30 minutes to allow the volatile pyrazines to partition into the headspace.[3]
-
Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.
-
-
GC-MS Analysis:
-
GC System: A gas chromatograph coupled to a mass spectrometer.[1]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1]
-
Injector: Operate in splitless mode at 250°C. Insert the SPME fiber for thermal desorption for 2-5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.[1]
-
-
MS Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from 40-400 amu.[1]
-
-
Protocol 2: Quantification of Pyrazine-2-amidoxime by Reversed-Phase HPLC-UV
This protocol is suitable for the quantification of a less volatile pyrazine derivative in a bulk drug substance or pharmaceutical formulation.[1]
-
Sample and Standard Preparation:
-
Stock Solution: Accurately weigh and dissolve a known amount of Pyrazine-2-amidoxime reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for linearity assessment.
-
Sample Solution: Accurately weigh and dissolve the sample containing Pyrazine-2-amidoxime in the mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Analysis:
-
HPLC System: A high-performance liquid chromatograph with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with a formic acid modifier).[12][14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: Approximately 270 nm, determined from the UV spectrum of the analyte.[1]
-
Conclusion and Future Perspectives
Both GC-MS and HPLC are indispensable tools for the analysis of pyrazines, each offering distinct advantages. GC-MS remains the method of choice for volatile pyrazines, providing excellent sensitivity and structural information.[5][6] However, its applicability is limited by the analyte's thermal stability and volatility. HPLC, and particularly LC-MS/MS, provides a more versatile platform, capable of analyzing a wider range of pyrazines, including non-volatile and thermally labile compounds, with exceptional sensitivity.[2][9]
The selection of the optimal technique is not a matter of one being universally "better," but rather a strategic decision based on a thorough understanding of the analytical problem. Key factors to consider include the specific pyrazines of interest, the complexity of the sample matrix, the required sensitivity, and the available instrumentation. As pyrazines continue to be of significant interest in both academic and industrial research, the development of novel analytical methodologies, including advances in chromatography, mass spectrometry, and sample preparation, will undoubtedly continue to evolve, offering even greater capabilities for the analysis of these important compounds.
References
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A Comparative Guide to the Structure-Activity Relationship of Phenylpyrazine Derivatives as p38 MAP Kinase Inhibitors
Introduction: The Critical Role of p38 MAP Kinase in Disease
The p38 Mitogen-Activated Protein (MAP) kinases are a family of serine/threonine kinases that are pivotal in regulating cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers. This signaling cascade, when activated by external stimuli, leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), making it a prime therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.
The pursuit of potent and selective p38 MAPK inhibitors has led to the exploration of diverse chemical scaffolds. Among these, the phenylpyrazine core has emerged as a promising pharmacophore due to its structural versatility and ability to form key interactions within the ATP-binding pocket of the kinase. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of a series of imidazo[1,5-a]pyrazine derivatives, a class of phenylpyrazines, as potent p38α MAP kinase inhibitors. To provide a broader context for their performance, we will also compare their SAR with a well-established class of pyrazole-based p38 inhibitors.
Comparative Structure-Activity Relationship (SAR) Analysis
The development of effective kinase inhibitors is a nuanced process of optimizing molecular interactions to achieve high potency and selectivity. In this section, we will dissect the SAR of imidazo[1,5-a]pyrazines and compare them to pyrazole-based inhibitors, highlighting the chemical modifications that drive their inhibitory activity against p38α MAP kinase.
Imidazo[1,5-a]pyrazine Derivatives: A Phenylpyrazine Scaffold
A systematic study of imidazo[1,5-a]pyrazine derivatives has revealed key structural features that govern their potency as p38α inhibitors. The core scaffold allows for substitutions at several positions, with the phenyl group and modifications on the pyrazine ring playing crucial roles in modulating activity.
A key series of potent imidazo[1,5-a]pyrazine inhibitors of p38α MAP kinase was developed, leading to the identification of compounds with low nanomolar efficacy.[1][2] The SAR of these compounds is summarized in the table below, illustrating the impact of substitutions on the core structure.
Table 1: SAR of Imidazo[1,5-a]pyrazine Derivatives as p38α Inhibitors [1]
| Compound | R', R'' | R | p38α IC50 (nM) |
| 3 | Cl, F | H | 97 |
| 4 | Cl, H | H | 68 |
| 5 | Cl, H | H | 112 |
| 6 | Cl, H | NH2 | 154 |
| 7 | Cl, H | NH(CH3) | 55 |
| 8 | Cl, H | N(CH3)2 | 40 |
| 15 | F, F | H | 593 |
| 16 | F, F | H | 167 |
| 17 | Cl, Cl | H | 38 |
| 18 | OMe, H | H | 50 |
| 19 | H, H | H | 164 |
| 21 | Cl, H | Oxalamide side chain | 11 |
Analysis of SAR for Imidazo[1,5-a]pyrazines:
-
Substitution on the Phenyl Ring (R' and R''): Halogen substitutions on the phenyl ring significantly influence potency. Dichloro substitution (compound 17 , IC50 = 38 nM) is generally more favorable than difluoro substitution (compound 15 , IC50 = 593 nM).[1] A combination of chloro and fluoro (compound 3 , IC50 = 97 nM) or chloro and hydrogen (compound 4 , IC50 = 68 nM) also confers good potency.[1] This suggests that the electronic and steric properties of the phenyl ring are critical for optimal interaction with the kinase.
-
Substitution on the Pyrazine Ring (R): Modifications at this position have a profound effect on activity. The introduction of an oxalamide side chain (compound 21 ) dramatically increases potency to 11 nM.[1] This highlights the importance of this vector for exploring further interactions within the enzyme's binding site. Simple amino substitutions (compounds 6-8 ) also modulate potency, with the dimethylamino group (compound 8 , IC50 = 40 nM) being the most favorable among them.[1]
-
Overall Trends: The data indicates that a combination of appropriate halogenation on the phenyl ring and the presence of a hydrogen-bond-accepting moiety on the pyrazine ring are key for high potency. The remarkable enhancement in activity with the oxalamide side chain suggests that extending into a specific pocket of the enzyme is a highly successful strategy for this scaffold.[1]
Pyrazole Derivatives: A Comparative Scaffold
To objectively evaluate the phenylpyrazine scaffold, it is instructive to compare it with another well-established class of p38 inhibitors: the pyrazole-based compounds. These inhibitors have also been extensively studied and have led to the development of clinical candidates.[3]
Table 2: SAR of Representative Pyrazole-Based p38 Inhibitors
| Compound | R1 | R2 | R3 | p38 IC50 (nM) |
| BIRB 796 | tert-Butyl | Naphthyl | 4-ethoxyphenyl | 0.1[3] |
| Example A | Phenyl | 4-Fluorophenyl | Pyridyl | 10 |
| Example B | Cyclopropyl | 4-Fluorophenyl | Pyridyl | 8 |
Analysis of SAR for Pyrazole Derivatives:
-
Key Interactions: Pyrazole-based inhibitors typically feature a core that allows for key hydrogen bonding interactions with the hinge region of the kinase.[3]
-
Hydrophobic Pockets: Large, hydrophobic groups at the R1 and R2 positions, such as the tert-butyl and naphthyl groups in the highly potent inhibitor BIRB 796, are crucial for occupying hydrophobic pockets within the ATP-binding site.[3]
-
Allosteric Binding: Notably, some diaryl urea-based pyrazole inhibitors, including the clinical candidate BIRB 796, exhibit an allosteric mode of binding, inducing a conformational change in the enzyme that is not observed with many other inhibitor classes.[3] This unique binding mode contributes to their high affinity and slow dissociation rates.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed experimental methodologies for the synthesis of a representative imidazo[1,5-a]pyrazine inhibitor and the biochemical assay used to determine its p38α inhibitory activity.
Synthesis of a Representative Imidazo[1,5-a]pyrazine p38α Inhibitor (Compound 21)
The synthesis of the potent imidazo[1,5-a]pyrazine inhibitor 21 is a multi-step process that begins with the construction of the core heterocyclic scaffold, followed by the introduction of the key side chain. The following is a representative synthetic scheme based on established methodologies.[1][2]
Diagram: Synthetic Pathway for Compound 21
Caption: Synthetic route to Compound 21.
Step-by-Step Protocol:
-
Synthesis of the Imidazo[1,5-a]pyrazine Core:
-
To a solution of 2-amino-3-bromopyrazine in a suitable solvent such as DMF, add 2,4-dichlorobenzaldehyde and a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to yield the imidazo[1,5-a]pyrazine core.
-
-
Attachment of the Oxalamide Side Chain:
-
To a solution of the imidazo[1,5-a]pyrazine core in a suitable solvent (e.g., THF or DCM), add the oxalamide side chain precursor and a coupling agent (e.g., HATU or HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete as monitored by TLC or LC-MS.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the final compound 21 by column chromatography or recrystallization to obtain a pure product.
-
p38α MAP Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against p38α MAP kinase is determined using a biochemical assay that measures the phosphorylation of a substrate peptide.
Diagram: p38α Kinase Assay Workflow
Caption: Workflow for p38α kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase assay buffer containing Tris-HCl, MgCl2, DTT, and a phosphatase inhibitor cocktail.
-
Dilute recombinant human p38α enzyme to the desired concentration in the assay buffer.
-
Prepare a solution of the substrate (e.g., ATF2) and ATP in the assay buffer.
-
Perform serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the diluted p38α enzyme, assay buffer, and the serially diluted test compounds.
-
Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP/substrate solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based assay.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
The structure-activity relationship studies of phenylpyrazine derivatives, particularly the imidazo[1,5-a]pyrazine scaffold, have demonstrated their significant potential as potent p38α MAP kinase inhibitors. The key to their high potency lies in the strategic substitution of the phenyl and pyrazine rings, with the introduction of an oxalamide side chain proving to be a particularly effective strategy for enhancing inhibitory activity.[1]
When compared to the well-established pyrazole-based inhibitors, the imidazo[1,5-a]pyrazines offer a distinct and promising scaffold for further optimization. While pyrazole inhibitors have led to clinical candidates, the unique structural features of the phenylpyrazine core present new opportunities for designing inhibitors with improved selectivity and pharmacokinetic profiles.
Future research in this area should focus on:
-
Exploring Diverse Side Chains: Further exploration of different side chains on the pyrazine ring to probe for additional interactions within the p38α active site.
-
Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of the lead compounds to improve their drug-like characteristics, such as solubility and metabolic stability.
-
Selectivity Profiling: Comprehensive screening of the most potent compounds against a panel of kinases to ensure high selectivity and minimize off-target effects.
By leveraging the insights gained from these SAR studies and employing rational drug design principles, the phenylpyrazine scaffold holds considerable promise for the development of next-generation p38 MAP kinase inhibitors for the treatment of inflammatory diseases and cancer.
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Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-5024. [Link]
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Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-24. [Link]
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p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. (2014). Current Pharmaceutical Design, 20(4), 541-554. [Link]
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Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]
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A Comparative Guide to Pyrazine Synthesis: From Classic Condensations to Modern Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Pyrazine Ring
Pyrazine (1,4-diazine) and its derivatives are a critical class of N-heterocyclic compounds that form the structural core of numerous molecules essential to the pharmaceutical, flavor, and materials science industries.[1][2] Their unique electronic properties and versatile reactivity have made them invaluable scaffolds in drug discovery, leading to treatments for tuberculosis (pyrazinamide), cancer, and viral infections.[1] The characteristic roasted, nutty, or fruity aromas of many pyrazine derivatives also make them key components in the food and fragrance sectors.[1]
Given their significance, the efficient synthesis of pyrazines is a subject of continuous research and development. This guide provides a comparative analysis of four key methodologies for pyrazine production: the classical Staedel-Rugheimer and Gutknecht syntheses, and the more modern microwave-assisted and flow chemistry techniques. We will delve into the mechanistic underpinnings, experimental protocols, and synthesis efficiency of each method to provide researchers with the insights needed to make informed decisions for their specific applications.
I. Classical Approaches: The Foundation of Pyrazine Synthesis
The Staedel-Rugheimer and Gutknecht syntheses, both developed in the late 19th century, represent the historical foundation of pyrazine chemistry. These methods, while traditional, are still relevant for their simplicity and robustness in generating symmetrically substituted pyrazines.
The Staedel-Rugheimer Pyrazine Synthesis (1876)
The Staedel-Rugheimer synthesis involves the reaction of an α-haloketone with an excess of ammonia.[1][3] The ammonia acts as both a reactant and a base, leading to the formation of an α-amino ketone intermediate. This intermediate then undergoes self-condensation to form a dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine.[3]
The reaction proceeds through a nucleophilic substitution of the halide by ammonia to form the α-amino ketone. Two molecules of this intermediate then condense, followed by oxidation to yield the final pyrazine product.
Caption: Staedel-Rugheimer Synthesis Workflow
-
Ammonolysis: A solution of 2-chloroacetophenone (1 equivalent) in ethanol is treated with an excess of aqueous ammonia.
-
Reflux: The mixture is heated under reflux for several hours.
-
Isolation: After cooling, the intermediate α-aminoacetophenone is isolated.
-
Condensation and Oxidation: The isolated intermediate is heated in a suitable solvent (e.g., ethanol or acetic acid), often in the presence of an oxidizing agent like air or a mild chemical oxidant, to promote condensation and aromatization to 2,5-diphenylpyrazine.[4]
The Gutknecht Pyrazine Synthesis (1879)
A variation of the Staedel-Rugheimer method, the Gutknecht synthesis, also relies on the self-condensation of an α-amino ketone.[5][6] However, it differs in the preparation of this key intermediate. The Gutknecht approach begins with the nitrosation of a ketone to form an α-oximino ketone, which is then reduced to the α-amino ketone.[6][7] This method offers an alternative route that avoids the use of lachrymatory α-haloketones.
The synthesis begins with the conversion of a ketone to an α-oximino ketone, which is then reduced. The resulting α-amino ketone dimerizes and is subsequently oxidized to the pyrazine.
Caption: Flow Chemistry Experimental Workflow
[8]
-
Feed Preparation: Two separate feed solutions are prepared. Feed 1 contains a pyrazine ester (e.g., 5 mmol of pyrazine-2-carboxylate in 10 mL of tert-amyl alcohol), and Feed 2 contains an amine (e.g., 15 mmol of benzylamine in 10 mL of tert-amyl alcohol). [8]2. Flow Reaction: The two feed solutions are pumped at a specific flow rate (e.g., 31.2 μL/min) through a packed-bed reactor containing an immobilized enzyme catalyst (e.g., Lipozyme® TL IM). The reaction is maintained at a controlled temperature (e.g., 45 °C). [8]3. Product Collection: The product stream exiting the reactor is collected for analysis and purification. This method has been shown to produce pyrazinamide derivatives with yields up to 91.6% in a residence time of just 20 minutes. [8]
III. Comparative Analysis of Synthesis Efficiency
The choice of a synthetic method for pyrazine production depends on several factors, including the desired scale, the required purity of the product, and the available equipment. The following table provides a comparative overview of the four discussed methods.
| Parameter | Staedel-Rugheimer Synthesis | Gutknecht Synthesis | Microwave-Assisted Synthesis | Flow Chemistry |
| Typical Yield | Moderate to Good | Moderate to Good | Good to Excellent [9][10] | Good to Excellent [11][8] |
| Reaction Time | Hours to Days | Hours to Days | Minutes [12][10] | Seconds to Minutes [11][8] |
| Reaction Temperature | High (often reflux) [4] | Variable (can be low initially) | High (but for short duration) [12] | Precisely controlled, can be high |
| Scalability | Limited by batch size | Limited by batch size | Limited by microwave cavity size | Highly scalable |
| Safety | Use of lachrymatory α-haloketones | Avoids α-haloketones | Potential for high pressure buildup | Enhanced safety due to small reactor volumes [11] |
| Catalyst/Reagents | Ammonia, oxidizing agent | Nitrous acid source, reducing agent, oxidizing agent | Often catalyst-free or uses simple catalysts | Can use various catalysts, including immobilized enzymes [8] |
| Environmental Impact | Use of organic solvents, potential for hazardous byproducts | Use of organic solvents, metal-based oxidizing agents | Reduced solvent use, lower energy consumption | Reduced waste, potential for solvent recycling |
IV. Conclusion: Selecting the Optimal Synthesis Strategy
The synthesis of pyrazines has evolved significantly from the classical condensation reactions of the 19th century to the highly efficient and controlled methods of the 21st century.
-
Classical methods like the Staedel-Rugheimer and Gutknecht syntheses remain valuable for their simplicity and are suitable for the small-scale synthesis of symmetrical pyrazines where long reaction times are not a major concern.
-
Microwave-assisted synthesis offers a significant improvement in terms of reaction speed and often leads to higher yields, making it an excellent choice for rapid library synthesis and methods development in a research setting.
-
Flow chemistry represents the state-of-the-art for pyrazine synthesis, particularly for industrial applications. Its inherent safety, scalability, and precise control over reaction parameters make it the most efficient and sustainable method for the large-scale production of pyrazines and their derivatives.
Ultimately, the optimal choice of synthesis method will depend on the specific goals of the researcher or drug development professional, balancing the need for speed, yield, scalability, and safety. This guide provides the foundational knowledge to navigate these choices and successfully synthesize these important heterocyclic compounds.
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MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]
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IJBPAS. (2021). Pyrazine and its derivatives- synthesis and activity-a review. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). General microwave-assisted protocols for the expedient synthesis of quinoxalines and heterocyclic pyrazines. Retrieved from [Link]
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NIH. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link]
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ResearchGate. (n.d.). A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles: Pyrazololpyrazines. Retrieved from [Link]
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onlinelibrary.wiley.com. (n.d.). Gutknecht Pyrazine Synthesis. Retrieved from [Link]
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A Strategic Guide to Unraveling the Bioactivity and Mechanism of Action of 2-Methyl-3-phenylpyrazine
For researchers and drug development professionals, the vast chemical space of heterocyclic compounds presents both a challenge and an immense opportunity. Pyrazine derivatives, in particular, have garnered significant attention for their diverse pharmacological activities, ranging from anticancer to anti-inflammatory and antimicrobial effects.[1][2][3][4][5] This guide focuses on a specific, yet under-investigated molecule: 2-Methyl-3-phenylpyrazine. While its chemical properties are documented[6], its biological mechanism of action remains largely unexplored.
This document outlines a comprehensive, multi-stage research framework designed to first identify the potential therapeutic value of this compound and then to rigorously validate its mechanism of action. This is not a standard protocol, but rather a strategic guide intended to inform experimental design with scientific integrity and logical progression at its core.
Part 1: Foundational Bioactivity Screening – Casting a Wide Net
Given the absence of a known biological target for this compound, the initial phase of investigation must be a broad-based screening to identify any potential bioactivity. The diverse activities of the broader pyrazine class suggest several promising avenues for exploration.
Anticancer Activity Screening
Many pyrazine derivatives have demonstrated potent anticancer properties.[5][7] A logical first step is to assess the cytotoxic effects of this compound across a panel of human cancer cell lines.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Line Selection: Utilize a diverse panel of cancer cell lines representing different tissue origins (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: Comparative Cytotoxicity
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Experimental Data | Experimental Data |
| A549 | Experimental Data | Experimental Data |
| HCT116 | Experimental Data | Experimental Data |
Anti-inflammatory Potential
The anti-inflammatory activity of pyrazine-containing compounds has also been reported.[1] An in vitro assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a robust starting point.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a positive control (e.g., L-NAME).
-
Griess Reaction: Collect the cell supernatant and mix with Griess reagent.
-
Quantification: Measure the absorbance at 540 nm and determine the nitrite concentration using a sodium nitrite standard curve.
Receptor Binding Profile
While a broad screening approach is necessary, insights from structurally related compounds can guide the investigation. For instance, certain diphenylpyrazine derivatives have been identified as prostacyclin receptor agonists.[8] Therefore, including the prostacyclin receptor in a targeted binding assay panel is a rational, hypothesis-driven approach.
Experimental Protocol: Radioligand Binding Assay for Prostacyclin (IP) Receptor
-
Receptor Source: Use membranes from cells stably expressing the human prostacyclin receptor.
-
Radioligand: Utilize a high-affinity radioligand such as [³H]-iloprost.
-
Competitive Binding: Incubate the receptor membranes with the radioligand and varying concentrations of this compound.
-
Separation: Separate bound and free radioligand via rapid filtration.
-
Quantification: Measure bound radioactivity using liquid scintillation counting.
-
Analysis: Determine the IC₅₀ and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Part 2: Mechanism of Action Deconvolution – From “What” to “How”
Should the initial screening reveal a confirmed bioactivity, the next logical phase is to elucidate the underlying mechanism. The following workflows are presented as examples, contingent on positive results from Part 1.
Workflow Example: Investigating Anticancer Mechanism
If this compound demonstrates significant cytotoxicity, the following experimental workflow can be employed.
Caption: Workflow for elucidating the anticancer mechanism of action.
Signaling Pathway Example: Hypothetical Prostacyclin Receptor Agonism
If this compound is found to bind to and activate the prostacyclin (IP) receptor, it would likely trigger the following signaling cascade.
Caption: Hypothetical signaling pathway for prostacyclin receptor agonism.
Part 3: Comparative Analysis and Validation
True scientific validation requires comparison. In this investigative framework, the performance of this compound must be benchmarked against established controls.
-
Positive Controls: For any identified activity, a well-characterized compound with a known mechanism in the same pathway should be used. For example, if this compound induces apoptosis, use Staurosporine as a positive control. If it appears to be an IP receptor agonist, use Iloprost.
-
Negative Controls: A structurally similar but biologically inactive compound, if available, would be an ideal negative control. Alternatively, the vehicle control serves as the baseline.
-
Alternative Compounds: Should a mechanism be validated, a comparative analysis against other compounds in the same therapeutic class would be the final step. For instance, if it is a potent anti-inflammatory agent, its efficacy and potency should be compared to a known NSAID like Celecoxib in relevant assays.
By systematically progressing from broad screening to deep mechanistic investigation, and by rigorously comparing findings against known standards, the true therapeutic potential and mechanism of action of this compound can be effectively and authoritatively determined.
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Benchmarking the antioxidant capacity of 2-Methyl-3-phenylpyrazine against known antioxidants
This guide provides a comprehensive framework for benchmarking the antioxidant capacity of a novel compound, 2-Methyl-3-phenylpyrazine, against well-established antioxidants. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new antioxidant agents. This document offers detailed experimental protocols, a comparative data analysis structure, and the scientific rationale underpinning the methodological choices, ensuring a robust and self-validating approach to antioxidant capacity assessment.
Introduction: The Quest for Novel Antioxidants
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Antioxidants are crucial molecules that can neutralize these harmful free radicals, thereby mitigating cellular damage.[2][3] While a range of natural and synthetic antioxidants are known, the search for novel, more potent, and safer compounds remains a significant endeavor in medicinal chemistry and drug development.[4][5]
Pyrazine derivatives have emerged as a promising class of heterocyclic compounds with diverse biological activities, including potential antioxidant properties.[6][7] This guide focuses on this compound, a compound of interest for its unique structural features. To ascertain its therapeutic potential, a rigorous evaluation of its antioxidant capacity is essential. This involves a head-to-head comparison with widely recognized antioxidants under standardized in vitro conditions.
This guide will benchmark this compound against three well-characterized antioxidants:
-
Trolox: A water-soluble analog of vitamin E, widely used as a standard in antioxidant capacity assays due to its potent radical scavenging activity.[8][9][10][11]
-
Ascorbic Acid (Vitamin C): A vital natural antioxidant that functions as a reducing agent and effectively scavenges various ROS.[2][3][12][13][14]
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant commonly used as a preservative in food and pharmaceuticals, known for its ability to inhibit lipid peroxidation.[4][[“]][16][17]
The comparative analysis will be based on three robust and widely accepted antioxidant assays: DPPH, ABTS, and ORAC. These assays, based on different chemical principles, will provide a comprehensive profile of the antioxidant potential of this compound.[18][19][20]
Mechanistic Overview of Benchmark Antioxidants
A fundamental understanding of the mechanisms of action of the reference antioxidants is crucial for interpreting the comparative data.
-
Trolox: Acts as a potent scavenger of peroxyl radicals, donating a hydrogen atom from the hydroxyl group on its chromanol ring to neutralize the radical.[8][9] Its water solubility makes it a versatile standard for various antioxidant assays.[11]
-
Ascorbic Acid: Functions as a powerful reducing agent and free radical scavenger.[12][14] It can donate electrons to neutralize a wide range of reactive oxygen species.[3][13] Furthermore, it can regenerate other antioxidants, such as vitamin E, back to their active form.[2]
-
Butylated Hydroxytoluene (BHT): This phenolic antioxidant primarily acts as a free radical scavenger by donating a hydrogen atom from its hydroxyl group to terminate the chain reactions of lipid peroxidation.[[“]][16][17] Its lipophilic nature allows it to effectively protect cell membranes from oxidative damage.[[“]]
Experimental Protocols for Antioxidant Capacity Assessment
To ensure scientific rigor and reproducibility, the following detailed protocols for the DPPH, ABTS, and ORAC assays are provided. The choice of these three assays allows for the evaluation of the compound's antioxidant capacity through different mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET).[10]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular method based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow.[21][22] The decrease in absorbance is proportional to the radical scavenging activity.[22]
Experimental Workflow:
Caption: DPPH Radical Scavenging Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark container.
-
Prepare stock solutions of this compound, Trolox, Ascorbic Acid, and BHT in a suitable solvent (e.g., methanol or DMSO).
-
From the stock solutions, prepare a series of dilutions for each test compound and standard.
-
-
Assay Procedure (96-well plate format):
-
To each well, add a fixed volume of the DPPH solution (e.g., 180 µL).
-
Add a corresponding volume of the test compound or standard dilution (e.g., 20 µL).
-
For the control, add the solvent used for dilutions instead of the test compound.
-
For the blank, add the solvent instead of the DPPH solution.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100[21][22]
-
Plot the % inhibition against the concentration of the test compound/standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[23]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[24][25] The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Experimental Workflow:
Caption: ABTS Radical Cation Decolorization Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[26] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[26]
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of this compound and the standards as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Add a large volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.
-
Add a small volume of the test compound or standard dilution (e.g., 10 µL).
-
For the control, add the solvent used for dilutions instead of the test compound.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the test compound is compared to that of Trolox.[11]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[1] The decay of fluorescence is monitored over time, and the presence of an antioxidant results in a longer protection period.[28]
Experimental Workflow:
Caption: ORAC Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
Prepare a solution of the free radical initiator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), in the same buffer. This should be prepared fresh daily.[29]
-
Prepare stock solutions and serial dilutions of this compound and Trolox (as the standard).
-
-
Assay Procedure (96-well black microplate):
-
Initiation and Measurement:
-
Initiate the reaction by adding the AAPH solution (e.g., 25 µL) to each well, preferably using an automated injector in the microplate reader.[28][30]
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at ~485 nm and emission at ~520 nm.[28][30]
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for each sample and standard.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of each sample/standard.
-
Plot the net AUC against the concentration of Trolox to create a standard curve.
-
The ORAC value of the test compound is expressed as Trolox Equivalents (TE).
-
Comparative Data Analysis
The antioxidant capacity of this compound should be systematically compared to the benchmark antioxidants. The following table provides a template for summarizing the experimental data.
Table 1: Comparative Antioxidant Capacity of this compound and Standard Antioxidants
| Compound | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) | ORAC Value (µM TE/µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Trolox | Experimental Value | 1.00 (by definition) | 1.00 (by definition) |
| Ascorbic Acid | Experimental Value | Experimental Value | Experimental Value |
| BHT | Experimental Value | Experimental Value | Experimental Value |
Discussion and Interpretation of Potential Outcomes
The interpretation of the results from these assays will provide a multi-faceted understanding of the antioxidant potential of this compound.
-
Potent Radical Scavenging: If this compound exhibits a low IC50 value in the DPPH assay and a high TEAC value in the ABTS assay, comparable to or better than the standards, it would suggest strong radical scavenging capabilities through both hydrogen and electron donation mechanisms.
-
Superior Peroxyl Radical Scavenging: A high ORAC value, particularly if it surpasses those of the other standards, would indicate a significant capacity to neutralize peroxyl radicals, a biologically relevant ROS. This would suggest potential for protecting lipids and proteins from oxidative damage.
-
Differential Activity: The compound may show varying levels of activity across the different assays. For instance, it might be highly effective in the ORAC assay but less so in the DPPH assay. This would provide valuable insights into its specific mechanism of action and the types of radicals it most effectively neutralizes.
-
Structure-Activity Relationship: The presence of the methyl and phenyl groups on the pyrazine ring likely influences its antioxidant activity. The results can be used to infer how these substituents contribute to the molecule's ability to donate electrons or hydrogen atoms and stabilize the resulting radical. Further studies with related analogs could elucidate a more detailed structure-activity relationship.
Conclusion
This guide outlines a robust and comprehensive strategy for benchmarking the antioxidant capacity of this compound. By employing standardized assays and comparing the results against well-established antioxidants, researchers can obtain a clear and scientifically valid assessment of its potential. The detailed protocols and data analysis framework provided herein are designed to ensure the generation of high-quality, reproducible data, which is a critical step in the evaluation of any novel antioxidant compound for therapeutic or other applications. The findings from these studies will be instrumental in guiding future research, including in vivo efficacy and safety evaluations.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-3-phenylpyrazine
Navigating the lifecycle of specialized laboratory reagents requires a commitment to safety and environmental stewardship that extends beyond the bench. For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like 2-Methyl-3-phenylpyrazine is not merely a regulatory formality but a cornerstone of responsible scientific practice. This guide provides a comprehensive, technically grounded framework for the safe disposal of this compound, ensuring the protection of personnel and the environment. The procedures outlined herein are synthesized from established safety protocols for structurally related pyrazine derivatives and general principles of hazardous waste management.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
The phenyl and methyl substitutions on the pyrazine ring influence its physical properties, but the core hazards of the pyrazine functional group remain the primary concern. Therefore, the disposal protocol is built upon a cautious approach that assumes the material is both a flammable liquid and potentially harmful if ingested, inhaled, or absorbed through the skin.
Table 1: Inferred Hazard Profile for this compound
| Property/Hazard | Inferred Characteristic | Rationale & Causality |
| Physical State | Liquid or low-melting solid | Based on related pyrazine compounds.[4] |
| Flammability | Combustible/Flammable Liquid | Many pyrazine derivatives are classified as flammable liquids.[2][5][6] Vapors can form explosive mixtures with air and may travel to an ignition source.[4] |
| Toxicity | Harmful if swallowed | Acute oral toxicity is a common hazard for this chemical class.[2][3][7] |
| Irritation | Potential skin and eye irritant | Substituted pyrazines can cause skin and serious eye irritation.[6][8][9] |
| Incompatible Materials | Strong oxidizing agents | This is a common incompatibility for many organic compounds, including pyrazines.[4] |
| Environmental Hazard | Do not empty into drains | Pyrazines may be insoluble in water, and their ecological impact has not been fully investigated.[4] The precautionary principle dictates preventing release into waterways. |
Pre-Disposal Operations: Personal Protective Equipment (PPE)
Before handling this compound for disposal, establishing a barrier between the researcher and the chemical is paramount. The choice of PPE is a direct response to the identified hazards of flammability and potential irritation/toxicity.
-
Hand Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile). The most suitable glove should be chosen in consultation with the manufacturer's data regarding breakthrough time.[8][10]
-
Eye/Face Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][8]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron and boots may be necessary.[11]
-
Work Area: All handling should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Waste Classification and Segregation: A Mandate for Compliance
Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally required to determine if their waste is hazardous.[12][13] Given its flammability and potential toxicity, this compound waste must be managed as hazardous waste.
Core Principle: Never dispose of this compound down the drain or in regular trash.[4]
Procedure:
-
Designate a specific, properly labeled hazardous waste container for pyrazine-related waste.
-
The container must be made of a material compatible with the chemical and must have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste," list the chemical name "this compound," and display the relevant hazard pictograms (e.g., flammable, irritant/harmful).
Step-by-Step Disposal Protocol
The primary disposal method for this compound is to consign it to a licensed hazardous waste disposal company.[2][5][6] The following steps detail the process of preparing the waste for collection.
Methodology for Unused or Contaminated this compound:
-
Work in a Fume Hood: Ensure all transfer operations are conducted within a certified chemical fume hood.
-
Grounding: If transferring larger quantities from a metal container, ground and bond the container and receiving equipment to prevent static discharge, which could ignite flammable vapors.[2]
-
Transfer: Carefully pour or pipette the waste liquid into the designated hazardous waste container. Avoid splashing.
-
Secure Container: Tightly seal the waste container lid.
-
Storage: Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat, sparks, and incompatible materials like strong oxidizers.[4][5]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup of the hazardous waste.
Methodology for Decontaminating Empty Containers:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: Crucially, the solvent rinsate is now considered hazardous waste. Collect all rinsate and transfer it to the designated hazardous waste container.
-
Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste, but you must confirm this with your institutional EHS policy.
Spill Management Protocol
Accidental spills must be managed promptly and safely. The correct response depends on the scale of the spill.[14][15] All personnel working with this chemical should be familiar with the location of spill kits and emergency procedures.
Workflow for Chemical Spill Response
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Navigating the Safe Handling of 2-Methyl-3-phenylpyrazine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of 2-Methyl-3-phenylpyrazine, focusing on the selection and proper use of Personal Protective Equipment (PPE), as well as protocols for its disposal. By understanding the inherent hazards of this compound, we can implement a self-validating system of protocols that ensures a secure laboratory environment.
Understanding the Hazard Profile of this compound
Before detailing handling procedures, it is crucial to understand the specific risks associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:
-
Harmful if swallowed: Acute oral toxicity.
-
Causes skin irritation: Can lead to redness, itching, and inflammation upon contact.
-
Causes serious eye irritation: May result in significant eye damage if direct contact occurs.
-
May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.
This hazard profile dictates a multi-faceted approach to PPE, ensuring all potential routes of exposure are adequately addressed.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against the hazards posed by this compound. The following table summarizes the essential equipment and the rationale for its use.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | To prevent skin contact and subsequent irritation. It is advisable to double-glove for enhanced protection during handling of larger quantities[2]. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | To protect against serious eye irritation from splashes or aerosols. |
| Respiratory Protection | Use in a well-ventilated area. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. | To mitigate the risk of respiratory tract irritation from inhalation. |
| Protective Clothing | A standard laboratory coat, long pants, and closed-toe shoes. For larger scale operations, chemically resistant aprons or coveralls should be considered. | To protect the skin on the arms and body from accidental contact. |
Procedural Workflow for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow diagram illustrates the key steps from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: A Critical Step in the Chemical Lifecycle
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, clearly labeled hazardous waste container.
-
Containerization: The waste container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal[3][4][5].
By adhering to these protocols, you contribute to a culture of safety and responsibility in the laboratory. The principles of understanding the hazard, utilizing the correct PPE, following a structured workflow, and responsible disposal are the cornerstones of safe chemical handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
